molecular formula C8H5N3 B1279696 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 517918-95-5

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1279696
CAS No.: 517918-95-5
M. Wt: 143.15 g/mol
InChI Key: DRAQIXNADYAISI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAQIXNADYAISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472605
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517918-95-5
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile: Core Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 5-cyano-7-azaindole, is a pivotal heterocyclic compound. Its rigid bicyclic structure, comprised of fused pyrrole and pyridine rings, serves as a crucial scaffold in the development of novel therapeutic agents. This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its relevance in contemporary drug discovery, particularly as an intermediate for kinase inhibitors.

Core Chemical and Physical Properties

The inherent characteristics of this compound are foundational to its application in synthetic and medicinal chemistry. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₅N₃[1]
Molecular Weight 143.15 g/mol [1]
Appearance Solid at room temperature.[2]
Solubility Low solubility in water; soluble in organic solvents such as Dichloromethane and DMSO.[2]
Storage Should be stored in a cool, dry place in a tightly sealed container, away from heat and strong oxidizing agents.[2]

Further spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry would require experimental determination or access to proprietary databases.

Biological Significance and Therapeutic Relevance

The 1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry due to its bioisosteric relationship with indole and its ability to form key interactions with biological targets. Derivatives of this core structure have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

Specifically, this compound serves as a common intermediate in the synthesis of novel anti-tumor drugs, particularly protease and kinase inhibitors.[3] The pyrrolopyridine nucleus is a key feature in molecules designed to target various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5][6][7] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[5][7] The development of inhibitors based on this scaffold represents a promising strategy for targeted cancer therapy.[4][7] The core structure has also been utilized in the development of inhibitors for other kinases such as TNIK and CDK8, which are implicated in colorectal cancer.[8][9]

Associated Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor on the cell surface.[10][11] This event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[12] This activation subsequently initiates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[11][13] In many cancers, mutations or amplification of FGFR genes lead to constitutive activation of these pathways, promoting tumor growth and survival.[12][14] Small molecule inhibitors, often featuring the 1H-pyrrolo[2,3-b]pyridine scaffold, are designed to compete with ATP in the kinase domain of FGFR, thereby blocking the downstream signaling and inhibiting cancer cell proliferation.[4][6]

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates Pyrrolo_Pyridine 1H-Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Pyrrolo_Pyridine->FGFR Inhibits FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT PLCg->PI3K_AKT Cell_Response Cell Proliferation, Survival, Migration RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response

FGFR Signaling Pathway Inhibition

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through multiple routes. Below are detailed protocols for two common methods.

Method 1: Cyanation of 5-bromo-7-azaindole with Copper(I) Cyanide

This protocol describes a large-scale synthesis suitable for producing significant quantities of the target compound.[3]

Materials:

  • 5-bromo-7-azaindole

  • N-methylpyrrolidone (NMP)

  • Cuprous cyanide (CuCN)

  • Ethyl acetate

  • 5% Ammonia solution

  • Saturated brine

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • In a 500L reactor, sequentially add 40 kg of 5-bromo-7-azaindole, 200 kg of N-methylpyrrolidone (NMP), and 20 kg of cuprous cyanide.

  • Slowly heat the mixture to 180°C under a nitrogen atmosphere and maintain this temperature for 15 hours.

  • Monitor the reaction progress using HPLC until the starting material is below 0.5%.

  • Once the reaction is complete, cool the mixture to approximately -40°C.

  • Transfer the reaction mixture to a 3000L reactor and dilute with 1600 kg of ethyl acetate.

  • Wash the mixture with a 5% ammonia solution until the aqueous phase is nearly colorless.

  • Perform a subsequent wash with saturated brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • To the crude this compound, add 400 kg of ethyl acetate and 4 kg of activated carbon.

  • Reflux the mixture for 30 minutes, then perform a hot filtration, washing the filter cake with 100 kg of hot ethyl acetate.

  • Combine the filtrates and concentrate to a volume of about 200L.

  • Cool the solution to induce precipitation of the solid product.

  • Filter the solid to obtain the final product, this compound.

Expected Outcome:

  • Yield: 79.3%

  • Purity: 99.8%

Synthesis_Workflow_1 Start Start: 5-bromo-7-azaindole, NMP, CuCN Reaction Heat to 180°C 15 hours (N₂ atm) Start->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Workup Cool to -40°C Dilute with Ethyl Acetate Wash (NH₃, Brine) Monitoring->Workup Reaction Complete Crude Dry & Concentrate (Crude Product) Workup->Crude Purification Add Ethyl Acetate & Activated Carbon Reflux & Hot Filter Crude->Purification Isolation Concentrate Filtrate Cool to Precipitate Filter Purification->Isolation End Final Product: This compound Isolation->End

Synthesis Workflow (Method 1)
Method 2: Palladium-Catalyzed Cyanation

This method employs a palladium catalyst for the cyanation reaction, a common strategy in modern organic synthesis.[3]

Materials:

  • 5-bromo-7-azaindole derivative

  • Sodium cyanide (NaCN)

  • Cuprous iodide (CuI)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 5-bromo-7-azaindole derivative (1.52 mmol) in 10 mL of DMF, add sodium cyanide (3.06 mmol), cuprous iodide (0.24 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.087 mmol).

  • Heat the reaction mixture at 125°C under an argon atmosphere for 48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and a saturated sodium bicarbonate solution.

  • Extract the organic layer twice with 150 mL of ethyl acetate.

  • Combine the organic layers and wash them three times with 100 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the final product.

Synthesis_Workflow_2 Start Start: 5-bromo-7-azaindole, NaCN, CuI, Pd(PPh₃)₄, DMF Reaction Heat to 125°C 48 hours (Ar atm) Start->Reaction Workup Cool to RT Dilute (EtOAc, NaHCO₃) Extract with EtOAc Reaction->Workup Wash Wash with NaHCO₃ soln. Workup->Wash Isolation Dry (Na₂SO₄) Evaporate Solvent Wash->Isolation End Final Product Isolation->End

Synthesis Workflow (Method 2)

Conclusion

This compound stands out as a molecule of significant value in the field of drug discovery and development. Its basic chemical and physical properties make it a versatile intermediate for the synthesis of more complex, biologically active compounds. The methodologies for its synthesis are well-established, allowing for its production on both laboratory and industrial scales. As research into targeted therapies, particularly kinase inhibitors, continues to expand, the importance of scaffolds like 1H-pyrrolo[2,3-b]pyridine is set to grow, making a thorough understanding of its properties and synthesis essential for researchers in the field.

References

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel heterocyclic compounds is paramount. This guide focuses on the chemical identity of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, a molecule of significant interest in medicinal chemistry.

Synonyms: 5-Cyano-7-azaindole

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound.[1][2][3] Its structure is characterized by a fused bicyclic system where a pyrrole ring is fused to a pyridine ring. A nitrile group is substituted at the 5th position of this fused ring system.

Table 1: Key Chemical Data for this compound

ParameterValueReference
Molecular Formula C8H5N3[1][2][3]
Molecular Weight 143.15 g/mol [2][3]
IUPAC Name This compound[2]
CAS Number 517918-95-5[3]
SMILES N#Cc1cnc2[nH]ccc2c1[3]
InChI Key N/A

Note: "N/A" indicates that the InChI Key was not explicitly found in the top search results.

Visual Representation of Chemical Structure

To facilitate a clear understanding of the molecular architecture, the following diagram illustrates the chemical structure of this compound, generated using the Graphviz DOT language.

References

An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a key intermediate in the synthesis of novel therapeutic agents, including protease inhibitors.[1] Due to the limited direct experimental data on this specific molecule, this guide also incorporates information on structurally related compounds, such as 7-azaindole and other cyano-substituted heterocycles, to infer its likely physicochemical properties. Furthermore, detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications.

Core Compound Information

Property Information
IUPAC Name This compound
Synonyms 5-Cyano-7-azaindole
CAS Number 39492-23-6
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Appearance Grayish-white solid[1]

Solubility Profile

Solvent Solubility Source/Inference
Dichloromethane (DCM)SolubleA commercial supplier indicates solubility in common organic solvents like dichloromethane.[3]
Dimethyl Sulfoxide (DMSO)SolubleA commercial supplier indicates solubility in common organic solvents like DMSO.[3]
Ethyl AcetateSolubleUsed as a solvent for dilution and washing during synthesis and for recrystallization, suggesting good solubility, particularly at elevated temperatures.[1]
N-Methylpyrrolidone (NMP)SolubleUsed as a reaction solvent at high temperatures (180°C) during its synthesis.[1]
Hexane/Ethyl Acetate MixturePartially Soluble / SolubleA 70% hexane and 30% ethyl acetate mixture is used for purification by preparative TLC, indicating differential solubility useful for chromatography.[1]
Water / Aqueous BufferLikely higher than indoleBased on the trend that azaindoles are significantly more soluble than their indole counterparts.[2]

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in drug development. While specific stability studies are not published, its stability can be inferred from the chemical properties of the 7-azaindole core and the cyano group. The compound is generally stable under normal conditions but may react with strong oxidizing agents.[3]

Condition Expected Stability Potential Degradation Pathway
pH Stability is expected to be pH-dependent. Cyano-substituted compounds can exhibit improved stability at certain pH ranges.[4][5]The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid or amide.[6][7][8][9]
Temperature Nitrogen-rich heterocyclic compounds can be thermally stable up to high temperatures (e.g., >250°C).[10]High temperatures could lead to decomposition, the pathways of which would need to be determined experimentally.
Light The 7-azaindole chromophore is sensitive to its environment and can undergo photochemical reactions.[11]Photodegradation pathways would need to be investigated through formal photostability studies.
Oxidation May react with strong oxidizing agents.[3]Oxidation could potentially occur at the pyrrole or pyridine rings, leading to various degradation products.

Experimental Protocols

To address the lack of specific data, the following sections detail standardized experimental protocols for determining the kinetic solubility and for conducting forced degradation studies, which are essential for characterizing new chemical entities in drug discovery.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment of the solubility of a compound from a DMSO stock solution in an aqueous buffer. This measurement is crucial in early drug discovery to identify potential solubility liabilities. The following workflow outlines two common methods: nephelometry and direct UV spectroscopy.[12][13][14]

G Figure 1. Experimental Workflow for Kinetic Solubility Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_uv_steps UV Assay Steps prep_stock Prepare 10-20 mM stock solution of test compound in DMSO prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) dispense_dmso Dispense small volume (e.g., 5 µL) of DMSO stock into microtiter plate wells prep_buffer->dispense_dmso add_buffer Add buffer to achieve final desired concentration dispense_dmso->add_buffer mix_incubate Mix and incubate (e.g., 2 hours at 37°C) add_buffer->mix_incubate nephelometry Nephelometry: Measure light scattering to detect undissolved particles mix_incubate->nephelometry uv_assay Direct UV Assay mix_incubate->uv_assay calculate_sol Calculate Solubility against a standard curve nephelometry->calculate_sol filter_solution Filter the solution to remove precipitate uv_assay->filter_solution measure_uv Measure UV absorbance of the filtrate filter_solution->measure_uv measure_uv->calculate_sol

Caption: Workflow for kinetic solubility determination.

Methodology:

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in 100% DMSO.[15]

  • Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.

  • Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration typically ≤ 2%.[13]

  • Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[12][14]

  • Detection:

    • Nephelometry: Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering compared to a control indicates the presence of precipitated compound.

    • Direct UV Spectroscopy:

      • Filter the contents of each well through a filter plate to remove any precipitate.[14]

      • Measure the UV absorbance of the filtrate in a UV-compatible plate.

  • Quantification: Determine the concentration of the compound in the filtrate by comparing its UV absorbance to a standard curve of known concentrations. The highest concentration that remains in solution is reported as the kinetic solubility.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish the stability-indicating nature of analytical methods.[16][17][18]

G Figure 2. Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare solution of this compound (e.g., 1 mg/mL) hydrolytic Hydrolytic (Acidic: 0.1M HCl, Basic: 0.1M NaOH, Neutral: Water) start->hydrolytic oxidative Oxidative (e.g., 3% H₂O₂) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photolytic Photolytic (ICH Q1B light exposure) start->photolytic analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by a stability-indicating method (e.g., HPLC-UV/MS) hydrolytic->analysis oxidative->analysis thermal->analysis photolytic->analysis evaluation Evaluate extent of degradation and identify major degradation products analysis->evaluation

Caption: Workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system.

  • Stress Conditions: Expose the solutions to a range of stress conditions as outlined by ICH guidelines:

    • Hydrolytic: Incubate the sample in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. The study can be performed at room temperature or elevated temperatures (e.g., 50-60°C) to accelerate degradation.[18]

    • Oxidative: Treat the sample with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.[16]

    • Thermal: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

    • Photolytic: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours) to monitor the degradation progress.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically reverse-phase HPLC with UV and mass spectrometric (MS) detection. This allows for the separation and quantification of the parent compound and its degradation products.

  • Evaluation: Determine the percentage of degradation and identify the major degradation products. The goal is typically to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage conditions.[18]

Potential Degradation Pathway

Based on the known chemistry of aromatic nitriles, a primary degradation pathway under hydrolytic conditions is the conversion of the nitrile group to a carboxylic acid.[6][7][8][9]

G Figure 3. General Hydrolytic Degradation of an Aromatic Nitrile nitrile This compound (Ar-C≡N) amide 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide (Ar-CONH₂) nitrile->amide H₂O / H⁺ or OH⁻ (Hydrolysis) acid 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (Ar-COOH) amide->acid H₂O / H⁺ or OH⁻ (Further Hydrolysis)

Caption: Potential hydrolytic degradation pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers in the pharmaceutical sciences. While direct quantitative data is sparse, the provided information on related compounds and detailed experimental protocols offers a robust framework for generating the necessary data for drug development programs. The inherent properties of the 7-azaindole scaffold suggest favorable solubility characteristics, while the presence of the nitrile group indicates a potential for hydrolytic degradation that must be carefully evaluated. The experimental workflows presented herein provide a clear path for the comprehensive physicochemical characterization of this important synthetic intermediate.

References

Spectroscopic and Structural Analysis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data for the unsubstituted parent compound, this document presents a detailed analysis based on the known data of the core structure, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), and predicts the spectral characteristics of the title compound. This guide also includes standardized experimental protocols for acquiring such data and a visual representation of the analytical workflow.

Physicochemical Properties

This compound, also known as 7-azaindole-5-carbonitrile or 5-cyano-7-azaindole, is a solid with the following properties:

PropertyValue
Molecular Formula C₈H₅N₃
Molecular Weight 143.149 g/mol
Melting Point 217.0 - 234.0 °C

Spectroscopic Data Analysis

Spectroscopic Data of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

The following tables summarize the reported spectroscopic data for the core 7-azaindole structure. This information serves as a baseline for interpreting the spectra of its derivatives.

Table 1: ¹H NMR Data of 7-Azaindole

Chemical Shift (δ) ppmMultiplicityAssignment
Data not explicitly found in search results

Table 2: ¹³C NMR Data of 7-Azaindole

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results

Table 3: IR Data of 7-Azaindole

Wavenumber (cm⁻¹)Assignment
Data not explicitly found in search resultsN-H stretch
Data not explicitly found in search resultsAromatic C-H stretch
Data not explicitly found in search resultsC=C and C=N stretching

Table 4: Mass Spectrometry Data of 7-Azaindole

m/zAssignment
118[M]⁺
Predicted Spectroscopic Features of this compound

The introduction of a nitrile (-C≡N) group at the 5-position of the 7-azaindole core is expected to induce the following changes in its spectra:

  • ¹H NMR: The protons on the pyridine ring (positions 4 and 6) will experience downfield shifts due to the electron-withdrawing nature of the nitrile group. The coupling patterns will also be affected, providing clear indicators of the substitution pattern.

  • ¹³C NMR: The carbon atom directly attached to the nitrile group (C5) will appear significantly downfield. The nitrile carbon itself will have a characteristic chemical shift in the range of 115-125 ppm. Other carbons in the pyridine ring will also show shifts corresponding to the electronic effects of the nitrile substituent.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch is expected to appear in the region of 2220-2260 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) will be observed at m/z = 143, corresponding to the molecular weight of this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for novel heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Longer acquisition times are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Employ techniques such as Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) to aid in the assignment of carbon signals (CH, CH₂, CH₃, and quaternary carbons).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds. Typically provides the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of a novel compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment NMR_Analysis_Flow Start Purified Compound H1_NMR ¹H NMR Start->H1_NMR Proton Environment C13_NMR ¹³C NMR Start->C13_NMR Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR H-H Correlations C13_NMR->TwoD_NMR H-C Correlations Structure Final Structure TwoD_NMR->Structure Connectivity

Synthesis of 7-Azaindole-5-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 7-azaindole-5-carbonitrile, a key intermediate in the development of novel therapeutics. The document outlines the necessary starting materials, comprehensive experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthesis Strategy: Cyanation of 5-Bromo-7-azaindole

The most direct and commonly employed method for the synthesis of 7-azaindole-5-carbonitrile is the cyanation of a 5-halo-7-azaindole precursor, typically 5-bromo-7-azaindole. This transformation can be achieved through several methods, with copper- or palladium-catalyzed reactions being the most prevalent.

Starting Materials

The key starting material for this approach is 5-bromo-7-azaindole . This precursor can be synthesized through various reported methods, often starting from commercially available 2-aminopyridine or 7-azaindole itself. The synthesis of 5-bromo-7-azaindole is a multi-step process that can involve bromination of the 7-azaindole core, often requiring protection and deprotection steps to ensure regioselectivity.

Experimental Protocols

Two effective protocols for the cyanation of 5-bromo-7-azaindole to yield 7-azaindole-5-carbonitrile are detailed below.

Protocol 1: Copper-Catalyzed Cyanation

This method utilizes cuprous cyanide in a high-boiling polar aprotic solvent.

Procedure:

  • In a 500L reactor, add 40 kg of 5-bromo-7-azaindole, 200 kg of N-methylpyrrolidone (NMP), and 20 kg of cuprous cyanide.[1]

  • Under a nitrogen atmosphere, slowly heat the reaction mixture to 180°C.[1]

  • Maintain this temperature for 15 hours, monitoring the reaction progress by HPLC until the starting material is consumed (typically <0.5%).[1]

  • Cool the reaction mixture to approximately -40°C.[1]

  • Transfer the cooled mixture to a 3000L reactor and dilute with 1600 kg of ethyl acetate.[1]

  • Wash the organic mixture with a 5% ammonia solution until the aqueous phase is nearly colorless.[1]

  • Perform a final wash with saturated brine, then dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution to obtain the crude 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.[1]

  • For purification, add 400 kg of ethyl acetate and 4 kg of activated carbon to the crude product.[1]

  • Reflux the mixture for 30 minutes, followed by hot filtration and washing with 100 kg of hot ethyl acetate.[1]

  • Concentrate the combined filtrate to about 200L and cool to induce precipitation.[1]

  • Filter the solid to obtain the pure this compound.[1]

Protocol 2: Palladium-Catalyzed Cyanation

This alternative protocol employs a palladium catalyst with sodium cyanide.

Procedure:

  • To a solution of 5-bromo-7-azaindole (300 mg, 1.52 mmol) in 10 mL of DMF, add sodium cyanide (150 mg, 3.06 mmol), cuprous iodide (45 mg, 0.24 mmol), and tetrakis(triphenylphosphine)palladium(0) (100 mg, 0.087 mmol).[1]

  • Heat the reaction mixture at 125°C under an argon atmosphere for 48 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and a saturated sodium bicarbonate solution.[1]

  • Extract the aqueous layer with ethyl acetate (2 x 150 mL).[1]

  • Wash the combined organic layers with sodium bicarbonate solution (3 x 100 mL), dry with sodium sulfate, and evaporate the solvent under reduced pressure to yield the product.[1]

Quantitative Data

The following table summarizes the quantitative data for the copper-catalyzed synthesis of 7-azaindole-5-carbonitrile.

ParameterValueReference
Starting Material5-bromo-7-azaindole[1]
Cyanating AgentCuprous Cyanide[1]
SolventN-methylpyrrolidone (NMP)[1]
Reaction Temperature180°C[1]
Reaction Time15 hours[1]
Yield 79.3% [1]
Purity 99.8% [1]

Alternative Synthesis Pathway

An alternative, though less direct, approach to substituted 7-azaindoles involves the construction of the pyridine ring onto a pre-existing pyrrole core. This method utilizes 5-amino-1-substituted-1H-pyrrole-3-carbonitriles as versatile building blocks. While not a direct route to 7-azaindole-5-carbonitrile, this strategy is valuable for creating a variety of functionalized 7-azaindole derivatives. The synthesis involves multicomponent reactions, for example, with aldehydes and active methylene compounds, to construct the fused pyridine ring.

Visualizations

Synthesis Workflow: Cyanation of 5-Bromo-7-azaindole

Synthesis_Workflow cluster_start Starting Material cluster_reaction Cyanation Reaction cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product start 5-Bromo-7-azaindole reaction Reaction with Cyanating Agent start->reaction extraction Extraction reaction->extraction reagent1 CuCN or NaCN/Pd Catalyst reagent1->reaction solvent NMP or DMF solvent->reaction temp Heat (125-180°C) temp->reaction purification Crystallization/ Chromatography extraction->purification product 7-Azaindole-5-carbonitrile purification->product

Caption: General workflow for the synthesis of 7-azaindole-5-carbonitrile.

Logical Relationship of Synthesis Routes

Synthesis_Routes A Aminopyridine Derivatives C 5-Halo-7-azaindole (e.g., 5-Bromo-7-azaindole) A->C Multiple Steps B Pyrrole Derivatives F Pyridine Ring Formation B->F E Cyanation C->E D 7-Azaindole-5-carbonitrile E->D Primary Route F->D Alternative Route (for derivatives)

Caption: Relationship between the primary and alternative synthesis routes.

References

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and purine systems, have positioned it as a cornerstone in the design of a multitude of biologically active compounds. This guide provides a comprehensive overview of the biological significance of the 1H-pyrrolo[2,3-b]pyridine core, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. We delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathways modulated by derivatives of this versatile scaffold.

A Versatile Hinge-Binding Motif in Kinase Inhibition

The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif for a wide array of protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology and inflammatory diseases.[1][2] The pyridine nitrogen atom and the pyrrole NH group of the 7-azaindole ring can form bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[1] This has led to the development of potent and selective inhibitors for numerous kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[3][4] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[4][5] For instance, compound 4h from a reported series demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3.[3][5]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS_MEK_ERK RAS_MEK_ERK FGFR->RAS_MEK_ERK activates PLCg PLCg FGFR->PLCg activates PI3K_Akt PI3K_Akt FGFR->PI3K_Akt activates Pyrrolo_pyridine 1H-Pyrrolo[2,3-b]pyridine Inhibitor (e.g., 4h) Pyrrolo_pyridine->FGFR inhibits

TRAF2 and NCK-Interacting Kinase (TNIK) Inhibitors

TNIK is implicated in the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[6][7] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent core for TNIK inhibitors, with some compounds exhibiting IC50 values lower than 1 nM.[7][8]

WNT_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inactivates Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates TNIK TNIK TNIK->TCF_LEF potentiates Pyrrolo_pyridine 1H-Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->TNIK inhibits

Other Notable Kinase Targets

The versatility of the 7-azaindole scaffold extends to a wide range of other kinases, including:

  • Focal Adhesion Kinase (FAK) : Inhibition of FAK is a promising strategy for targeting tumor growth and metastasis.[9]

  • Cell Division Cycle 7 (Cdc7) Kinase : Potent ATP mimetic inhibitors of Cdc7 based on the 1H-pyrrolo[2,3-b]pyridine core have been developed with IC50 values in the nanomolar range.[10]

  • Extracellular signal-regulated kinase 5 (Erk5) : Novel 7-azaindole derivatives have shown potential as Erk5 inhibitors with anticancer activity.[11]

  • Serum/glucocorticoid-regulated kinase 1 (SGK-1) : Derivatives of this scaffold are useful as SGK-1 kinase inhibitors.[12]

  • Polo-like kinase 4 (PLK4) : The 1H-pyrrolo[2,3-b]pyridine core has been explored for the development of PLK4 inhibitors for cancer therapy.[13]

  • Cyclin-dependent kinase 8 (CDK8) : A potent type II CDK8 inhibitor based on this scaffold has been discovered for the treatment of colorectal cancer.[14]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase : Highly selective and orally available ATM inhibitors have been developed from 1H-pyrrolo[2,3-b]pyridine derivatives, acting as chemosensitizers.[15]

  • Janus kinase 1 (JAK1) : Selective JAK1 inhibitors have been designed using an N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamide scaffold for inflammatory and autoimmune diseases.[16][17]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different biological targets.

Table 1: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound/SeriesTarget KinaseIC50 (nM)Reference
4h FGFR17[3][5]
FGFR29[3][5]
FGFR325[3][5]
FGFR4712[3][5]
TNIK Inhibitors TNIK< 1[8]
42 Cdc77[10]
22 CDK848.6[14]
25a ATM>700-fold selective over other PIKKs[15]
38a JAK1Potent with selectivity over JAK2, JAK3, TYK2[16][17]
11h PDE4B140[18]

Table 2: Anticancer Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound/SeriesCell LineActivityValue (µM)Reference
4h 4T1 (Breast Cancer)Proliferation Inhibition-[3][5]
4a, 4h, 5d, 5j A549 (Lung Cancer)Anti-proliferative (IC50)6.23, 8.52, 7.33, 4.56 (µg/mL)[11]
4g MCF-7 (Breast Cancer)GI5015.56[19]
P1 HOS (Osteosarcoma)IC500.08879[20]
MCF-7 (Breast Cancer)IC50-[20]
A549 (Lung Cancer)IC50-[20]
7-AID HeLa (Cervical Cancer)IC5016.96[21]
MCF-7 (Breast Cancer)IC5014.12[21]
MDA-MB-231 (Breast Cancer)IC5012.69[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

General Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a generalized procedure for measuring kinase activity and inhibition using a luminescence-based assay that quantifies the amount of ADP produced.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation: - Kinase Buffer - Enzyme Dilution - Substrate/ATP Mix - Inhibitor Dilutions start->reagent_prep plate_setup Assay Plate Setup (384-well): - Add Inhibitor/DMSO - Add Enzyme - Add Substrate/ATP Mix reagent_prep->plate_setup incubation1 Incubate at Room Temperature (e.g., 60 minutes) plate_setup->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent incubation1->adp_glo_reagent incubation2 Incubate at Room Temperature (e.g., 40 minutes) adp_glo_reagent->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate at Room Temperature (e.g., 30 minutes) detection_reagent->incubation3 read_luminescence Record Luminescence incubation3->read_luminescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Materials:

  • Recombinant human kinase (e.g., FGFR1, TNIK, SGK1)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration not exceeding 1%.

    • Dilute the kinase and substrate/ATP mix in kinase buffer to the desired working concentrations. Optimal concentrations of enzyme, substrate, and ATP should be empirically determined for each kinase.

  • Assay Reaction:

    • To the wells of a 384-well plate, add 1 µl of the test compound dilution or DMSO.

    • Add 2 µl of the diluted kinase solution.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the assay period and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 value.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway upon treatment with an inhibitor.

Materials:

  • Cancer cell line of interest

  • 1H-pyrrolo[2,3-b]pyridine test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with the test compound at various concentrations for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like actin or tubulin.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility as a kinase hinge-binding motif has led to the development of a plethora of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases. The extensive research into its derivatives continues to yield promising therapeutic candidates. This guide has provided a snapshot of the vast biological significance of this core, offering researchers and drug development professionals a foundation of quantitative data and detailed methodologies to aid in their exploration of this remarkable scaffold. The continued investigation into the structure-activity relationships and biological activities of 7-azaindole derivatives will undoubtedly lead to the discovery of novel and effective therapies for a range of human diseases.

References

The Versatile 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the medicinal chemistry of 7-azaindole derivatives, focusing on their synthesis, biological activities, and the signaling pathways they modulate.

Introduction to the 1H-Pyrrolo[2,3-b]pyridine Core

The 7-azaindole nucleus, a bioisostere of indole, possesses a distinct advantage in drug design due to the presence of a pyridine nitrogen atom. This nitrogen atom can act as a hydrogen bond acceptor, which, in combination with the hydrogen bond donor capacity of the pyrrole NH, allows for bidentate interactions with biological targets.[1][2] This feature is particularly crucial for the potent and selective inhibition of protein kinases, where the 7-azaindole scaffold can form two key hydrogen bonds with the hinge region of the ATP-binding site.[1][3] The versatility of this core is further enhanced by the five available positions for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[1][2]

Applications in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous inhibitors targeting a range of enzymes and receptors implicated in various diseases.

Kinase Inhibitors

The most prominent application of the 7-azaindole core is in the development of kinase inhibitors.[4][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1]

BRAF Inhibitors: Vemurafenib (PLX4032) is a prime example of a successful drug featuring the 7-azaindole scaffold.[1][3] It is a potent inhibitor of the BRAF V600E mutant kinase, which is prevalent in melanoma.[1] The 7-azaindole moiety of vemurafenib forms critical hydrogen bonds with the hinge region of the BRAF kinase domain.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[6][7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[6][7] For instance, compound 4h demonstrated potent inhibitory activity against FGFR1, 2, and 3.[6] These inhibitors typically occupy the ATP-binding pocket, with the 7-azaindole core interacting with the hinge region.[7]

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation can lead to autoimmune diseases and cancer.[8][9] Several 7-azaindole-based JAK inhibitors have been developed. For example, compound 31g was identified as a potent and selective JAK1 inhibitor.[8]

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a valid strategy for cancer therapy. A notable example is compound 22 , a potent type II CDK8 inhibitor, which has shown significant anti-tumor growth in colorectal cancer models.[10]

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: ATM is a critical protein kinase in the DNA damage response pathway.[11] Selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, such as compound 25a , have been developed and show potential as chemosensitizers in cancer therapy.[11]

Other Therapeutic Areas

Beyond kinase inhibition, 7-azaindole derivatives have shown promise in other therapeutic areas:

Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is a key enzyme in the regulation of inflammatory responses. 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides, such as compound 11h , have been identified as potent and selective PDE4B inhibitors with potential for treating central nervous system diseases.[12][13]

Analgesic and Antihypertensive Agents: Some earlier studies explored the potential of 7-azaindole derivatives as analgesic and hypotensive agents.[14][15]

Quantitative Data of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro potency of selected 7-azaindole derivatives against their respective targets.

Compound Target IC50 (nM) Reference
VemurafenibBRAFV600E31[1]
4h FGFR17[6]
FGFR29[6]
FGFR325[6]
31g JAK12.8[8]
JAK245.1[8]
JAK31150[8]
TYK2114[8]
22 CDK848.6[10]
25a ATM0.48[11]
11h PDE4B140[12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols.

General Synthetic Procedure for 1H-Pyrrolo[2,3-b]pyridine Derivatives

The synthesis of substituted 7-azaindoles often involves multi-step sequences. A common strategy is the functionalization of a pre-formed 7-azaindole core. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides can be achieved through the following general route[12]:

  • Chan-Lam Coupling: Coupling of a boronic acid with the 7-azaindole nitrogen.

  • Ester Hydrolysis: Saponification of the ester group at the 2-position.

  • Amide Coupling: Reaction of the resulting carboxylic acid with a desired amine to form the final carboxamide derivative.

A more specific example for the synthesis of FGFR inhibitor 4h involves[6]:

  • Condensation: Reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde.

  • Reduction: Subsequent reduction of the formed intermediate to yield the final product.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Test compounds dissolved in DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound or vehicle control (DMSO).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a widely used technique to assess the effect of inhibitors on specific signaling pathways by detecting the phosphorylation status of key proteins.

Materials:

  • Cells treated with the inhibitor or vehicle

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to ensure equal loading.

Signaling Pathways and Visualizations

Understanding the signaling pathways modulated by 1H-pyrrolo[2,3-b]pyridine derivatives is crucial for elucidating their mechanism of action.

RAS-RAF-MEK-ERK Signaling Pathway

This pathway is a key regulator of cell proliferation, differentiation, and survival. FGFR inhibitors exert their effects by blocking the activation of this cascade.

RAS_RAF_MEK_ERK_Pathway GF Growth Factor FGFR FGFR GF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor FGFR Inhibitor (e.g., 4h) Inhibitor->FGFR

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention by FGFR inhibitors.

JAK-STAT Signaling Pathway

This pathway transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity and inflammation. JAK inhibitors block this signaling cascade.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Immunity) STAT_dimer->Transcription Nucleus Nucleus Inhibitor JAK Inhibitor (e.g., 31g) Inhibitor->JAK

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

Wnt/β-catenin Signaling Pathway

This pathway is crucial for embryonic development and tissue homeostasis. CDK8 can act as a regulator of this pathway, and its inhibition can downregulate Wnt/β-catenin signaling.

Wnt_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation beta_catenin_p Phosphorylated β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Transcription Target Gene Transcription TCF_LEF->Transcription CDK8 CDK8 CDK8->TCF_LEF Modulation Inhibitor CDK8 Inhibitor (e.g., 22) Inhibitor->CDK8

Caption: The Wnt/β-catenin signaling pathway and the regulatory role of CDK8.

DNA Damage Response (ATM Signaling)

The ATM kinase is a master regulator of the cellular response to DNA double-strand breaks, activating downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.

ATM_Pathway DSB DNA Double-Strand Breaks MRN MRN Complex DSB->MRN Sensing ATM ATM MRN->ATM Activation p53 p53 ATM->p53 Phosphorylation CHK2 CHK2 ATM->CHK2 Phosphorylation DNARepair DNA Repair ATM->DNARepair CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycle Inhibitor ATM Inhibitor (e.g., 25a) Inhibitor->ATM

Caption: The ATM-mediated DNA damage response pathway and its inhibition.

Experimental Workflow for Drug Discovery

The discovery of novel 1H-pyrrolo[2,3-b]pyridine derivatives follows a structured workflow from initial design to preclinical evaluation.

DrugDiscoveryWorkflow Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Design Optimization Cellular Cell-Based Assays SAR->Cellular ADME ADME/Tox Profiling Cellular->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Lead Lead Candidate InVivo->Lead

Caption: A typical workflow for the discovery and development of 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally valuable core in modern medicinal chemistry. Its ability to act as a versatile "hinge-binder" for kinases has led to the development of numerous potent and selective inhibitors, including the approved drug Vemurafenib. The ongoing exploration of this scaffold continues to yield novel drug candidates for a wide range of diseases, from cancer to inflammatory and neurological disorders. The synthetic tractability and the potential for diverse substitutions ensure that 7-azaindole and its derivatives will remain a focal point of drug discovery efforts for the foreseeable future. This guide provides a foundational understanding for researchers aiming to leverage the unique properties of this remarkable heterocyclic system.

References

Potential Therapeutic Targets of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for the development of inhibitors targeting a variety of enzymes, particularly kinases. The 5-carbonitrile derivative, 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, serves as a key synthetic intermediate and a core structural component for a multitude of biologically active compounds. This technical guide provides an in-depth overview of the key therapeutic targets of compounds derived from this scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Janus Kinases (JAKs)

The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, a direct derivative of the 5-carbonitrile, is a cornerstone for the development of Janus Kinase (JAK) inhibitors. These enzymes are critical mediators of cytokine signaling, playing a central role in immune responses and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases and cancers.

Quantitative Data: Inhibition of JAKs
CompoundTargetIC50 (nM)Assay TypeReference
Peficitinib (ASP015K)JAK13.9Enzyme Assay[1]
JAK25.0Enzyme Assay[1]
JAK30.7Enzyme Assay[1]
Tyk24.8Enzyme Assay[1]
Compound 31g ((S,S)-enantiomer 38a)JAK1- (Excellent Potency)Cellular Assay[2]
JAK2- (Selective over)Cellular Assay[2]
JAK3- (Selective over)Cellular Assay[2]
Tyk2- (Selective over)Cellular Assay[2]
Signaling Pathway: The JAK-STAT Pathway

The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity.[3][4]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK association Receptor->JAK activates JAK->Receptor phosphorylates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->Receptor binds pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression modulates

Figure 1: Simplified JAK-STAT Signaling Pathway.
Experimental Protocol: JAK Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a specific JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or Tyk2 enzyme.

  • ATP.

  • Substrate peptide (e.g., a poly(GT)-biotin).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compound dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the JAK enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction mixture for a defined time (e.g., 60 minutes) at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of the 1H-Pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.

Quantitative Data: Inhibition of FGFRs
CompoundTargetIC50 (nM)Assay TypeReference
4hFGFR17Enzyme Assay[5]
FGFR29Enzyme Assay[5]
FGFR325Enzyme Assay[5]
FGFR4712Enzyme Assay[5]
Signaling Pathway: FGFR Signaling

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains. This creates docking sites for various signaling proteins, including FRS2, PLCγ, and GRB2, leading to the activation of downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways, which ultimately regulate gene expression related to cell growth and survival.[5][6][7]

FGFR_Signaling cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR binds pFGFR pFGFR FGFR->pFGFR dimerizes & autophosphorylates FRS2 FRS2 pFGFR->FRS2 PLCg PLCγ pFGFR->PLCg GRB2 GRB2 pFGFR->GRB2 RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PKC PKC Pathway PLCg->PKC PI3K_AKT PI3K-AKT Pathway GRB2->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation PKC->Cell_Proliferation

Figure 2: Overview of FGFR Signaling Pathways.
Experimental Protocol: FGFR Kinase Inhibition Assay

Objective: To measure the in vitro inhibitory activity of a test compound against an FGFR isoform.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.

  • ATP.

  • Poly(Glu,Tyr) 4:1 as a substrate.

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).[8]

  • Test compound in DMSO.

  • LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific) or equivalent.

  • 384-well plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.

  • In a 384-well plate, add the diluted test compound.

  • Add the FGFR enzyme and a europium-labeled anti-tag antibody to the wells.

  • Add an Alexa Fluor™ 647-labeled tracer.

  • Incubate the mixture for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. Calculate the percent inhibition and determine the IC50 value.[9]

Traf2 and Nck-interacting kinase (TNIK)

The 1H-Pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that is a key component of the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. Dysregulation of Wnt signaling is a hallmark of several cancers, particularly colorectal cancer.

Quantitative Data: Inhibition of TNIK
Compound SeriesPotencyAssay TypeReference
1H-pyrrolo[2,3-b]pyridine derivativesIC50 < 1 nM for some compoundsEnzymatic Assay[6]
Signaling Pathway: TNIK in Wnt Signaling

In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization of β-catenin. Stabilized β-catenin translocates to the nucleus, where it forms a complex with TCF/LEF transcription factors. TNIK is a critical component of this nuclear complex, where it phosphorylates TCF4, a necessary step for the transcriptional activation of Wnt target genes that drive cell proliferation.[10][11]

TNIK_Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_Catenin_active β-catenin (stabilized) Frizzled->Beta_Catenin_active leads to stabilization of Beta_Catenin_inactive β-catenin (degraded) TCF4 TCF4 Beta_Catenin_active->TCF4 translocates & forms complex with TNIK TNIK TCF4->TNIK recruits pTCF4 pTCF4 TNIK->TCF4 phosphorylates Gene_Transcription Wnt Target Gene Transcription pTCF4->Gene_Transcription activates

Figure 3: Role of TNIK in the Wnt Signaling Pathway.
Experimental Protocol: TNIK Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against TNIK.

Materials:

  • Purified recombinant TNIK enzyme.

  • Kinase substrate (e.g., Myelin Basic Protein).

  • ATP.

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[12]

  • Test compound in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

  • Add 2 µL of TNIK enzyme to the wells.

  • Add 2 µL of a substrate/ATP mix to initiate the reaction.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, and incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, and incubate for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.[12][13]

Human Neutrophil Elastase (HNE)

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils. HNE plays a role in host defense by degrading proteins of pathogens. However, excessive HNE activity can lead to tissue damage and is implicated in inflammatory diseases, particularly those affecting the lungs.

Quantitative Data: Inhibition of HNE
CompoundIC50 (nM)Assay TypeReference
2a15Enzymatic Assay[14]
2b14Enzymatic Assay[14]
Signaling Pathway: Role of HNE in Inflammation

During inflammation, neutrophils are recruited to sites of injury or infection and release HNE. HNE can degrade components of the extracellular matrix, such as elastin and collagen, contributing to tissue damage. It can also cleave and activate or inactivate various proteins, including cytokines and their receptors, thereby modulating the inflammatory response. Uncontrolled HNE activity is a key factor in the pathogenesis of conditions like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).

HNE_Inflammation cluster_effects Downstream Effects Inflammatory_Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil recruits HNE HNE Neutrophil->HNE releases ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) HNE->ECM_Degradation Protein_Cleavage Cleavage of Proteins (Cytokines, Receptors) HNE->Protein_Cleavage Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage Protein_Cleavage->Tissue_Damage

Figure 4: The Role of HNE in Tissue Damage and Inflammation.
Experimental Protocol: HNE Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against HNE.

Materials:

  • Purified human neutrophil elastase (HNE).

  • Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC).

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100).[15]

  • Test compound in DMSO.

  • 96-well microplate.

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions, HNE, and assay buffer.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Phosphodiesterase 4B (PDE4B)

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective inhibitors of Phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). By degrading cAMP, PDE4B plays a critical role in regulating inflammatory responses, making it an attractive target for the treatment of inflammatory diseases such as COPD and asthma.

Quantitative Data: Inhibition of PDE4B
CompoundIC50 (µM)Selectivity over PDE4DAssay TypeReference
11h0.146-foldEnzymatic Assay[15]
Signaling Pathway: PDE4B in Inflammatory Cells

In immune cells, inflammatory stimuli often lead to a decrease in intracellular cAMP levels. PDE4B is a key enzyme responsible for this cAMP degradation. By inhibiting PDE4B, the intracellular concentration of cAMP increases. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). This signaling cascade generally leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α) and an increase in anti-inflammatory cytokines.[14][16]

PDE4B_Signaling cluster_cell Immune Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes PDE4B PDE4B PKA PKA cAMP->PKA activates AMP 5'-AMP PDE4B->AMP hydrolyzes CREB CREB PKA->CREB phosphorylates pCREB pCREB Anti_Inflammatory_Response Anti-inflammatory Response pCREB->Anti_Inflammatory_Response promotes

Figure 5: PDE4B-mediated cAMP Signaling in Immune Cells.
Experimental Protocol: PDE4B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against PDE4B.

Materials:

  • Purified recombinant human PDE4B enzyme.

  • Fluorescein-labeled cAMP (cAMP-FAM).

  • PDE assay buffer.

  • Binding agent (a specific phosphate-binding nanobead).

  • Test compound in DMSO.

  • 96-well plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the PDE4B enzyme, the test compound, and the cAMP-FAM substrate.

  • Incubate the reaction mixture to allow the enzyme to hydrolyze the cAMP-FAM.

  • Stop the reaction and add the binding agent. The binding agent binds to the free phosphate group of the hydrolyzed substrate, causing a change in fluorescence polarization.

  • Measure the fluorescence polarization. The signal is proportional to the PDE4B activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[17][18]

Conclusion

The this compound core and its derivatives represent a highly versatile scaffold for the development of inhibitors against a range of therapeutically relevant targets. The demonstrated potent activity against Janus kinases, fibroblast growth factor receptors, TNIK, human neutrophil elastase, and phosphodiesterase 4B underscores the broad applicability of this chemical motif in addressing diseases ranging from cancer and autoimmune disorders to inflammatory conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged structure. Further optimization of compounds containing this scaffold holds significant promise for the generation of next-generation targeted therapies.

References

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile from 5-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, a key intermediate in the development of novel therapeutics, from 5-bromo-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyano group at the 5-position offers a versatile handle for further chemical modifications. This document details two effective cyanation methodologies: a copper-catalyzed approach and a palladium-catalyzed cross-coupling reaction. Comprehensive experimental protocols, quantitative data, and a process workflow are presented to enable researchers to replicate and adapt these procedures.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a core structural motif in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy. Its derivatives are of significant interest to the pharmaceutical industry. The conversion of 5-bromo-7-azaindole to this compound (also known as 5-cyano-7-azaindole) is a crucial step in the synthesis of various drug candidates. This transformation is typically achieved through a nucleophilic substitution of the bromide with a cyanide source, often facilitated by a transition metal catalyst. This guide focuses on providing detailed and actionable protocols for this synthesis.

Synthetic Methodologies

Two primary methods for the cyanation of 5-bromo-7-azaindole have been identified as effective: a copper-catalyzed reaction using cuprous cyanide and a palladium-catalyzed reaction.

Copper-Catalyzed Cyanation

This method employs cuprous cyanide (CuCN) in a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP), at elevated temperatures. This approach is suitable for large-scale synthesis and has been reported to provide high yields and purity.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions offer a milder alternative to traditional copper-mediated cyanations. These methods often utilize a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a cyanide source like sodium cyanide or potassium hexacyanoferrate(II). This approach can exhibit broad functional group tolerance.

Quantitative Data Summary

The following table summarizes the quantitative data for the copper-catalyzed synthesis of this compound from 5-bromo-7-azaindole.

ParameterValueReference
Starting Material5-bromo-7-azaindole[1]
ProductThis compound[1]
Catalyst SystemCuprous Cyanide (CuCN)[1]
SolventN-Methylpyrrolidone (NMP)[1]
Temperature180 °C[1]
Reaction Time15 hours[1]
Yield 79.3% [1]
Purity (HPLC) 99.8% [1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Cyanation with Cuprous Cyanide

This protocol is adapted from a reported large-scale synthesis and is suitable for producing significant quantities of the target compound.[1]

Materials:

  • 5-bromo-7-azaindole

  • Cuprous cyanide (CuCN)

  • N-Methylpyrrolidone (NMP)

  • Ethyl acetate

  • 5% Ammonia solution

  • Saturated brine

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • In a suitable reactor, charge 5-bromo-7-azaindole, N-methylpyrrolidone (NMP), and cuprous cyanide.

  • Under a nitrogen atmosphere, slowly heat the reaction mixture to 180 °C.

  • Maintain the temperature for 15 hours, monitoring the reaction progress by HPLC until the starting material is consumed (<0.5%).

  • Cool the reaction mixture to approximately -40 °C.

  • Transfer the cooled mixture to a larger reactor and dilute with ethyl acetate.

  • Wash the organic mixture with a 5% ammonia solution until the aqueous phase is nearly colorless.

  • Perform a final wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • To the crude this compound, add ethyl acetate and activated carbon.

  • Reflux the mixture for 30 minutes.

  • Perform a hot filtration and wash the filter cake with hot ethyl acetate.

  • Combine the filtrates and concentrate to approximately half the volume.

  • Cool the solution to induce precipitation of the solid product.

  • Filter the solid and dry to obtain the final product.

Characterization:

  • Appearance: Off-white solid.[1]

  • Purity (HPLC): 99.8%.[1]

  • Mass Spectrometry: M-1 = 142.0.[1]

Protocol 2: Palladium-Catalyzed Cyanation

This protocol provides an alternative method using a palladium catalyst.[1]

Materials:

  • 5-bromo-7-azaindole

  • Sodium cyanide (NaCN)

  • Cuprous iodide (CuI)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-bromo-7-azaindole in DMF, add sodium cyanide, cuprous iodide, and tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture at 125 °C under an argon atmosphere for 48 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

Purification:

  • The crude material can be purified by preparative Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate with triethylamine as an additive.

Workflow and Process Visualization

The following diagrams illustrate the chemical synthesis workflow.

SynthesisWorkflow Start 5-bromo-7-azaindole Reagents_Cu CuCN, NMP Reaction_Cu Cyanation Reaction (180 °C, 15 h) Start->Reaction_Cu Reagents_Cu->Reaction_Cu Workup Workup (EtOAc, NH4OH, Brine) Reaction_Cu->Workup Purification Recrystallization (EtOAc, Activated Carbon) Workup->Purification Product 1H-Pyrrolo[2,3-b]pyridine- 5-carbonitrile Purification->Product PalladiumSynthesisWorkflow Start_Pd 5-bromo-7-azaindole Reagents_Pd NaCN, CuI, Pd(PPh₃)₄, DMF Reaction_Pd Cyanation Reaction (125 °C, 48 h) Start_Pd->Reaction_Pd Reagents_Pd->Reaction_Pd Workup_Pd Workup (EtOAc, NaHCO₃) Reaction_Pd->Workup_Pd Purification_Pd Preparative TLC Workup_Pd->Purification_Pd Product_Pd 1H-Pyrrolo[2,3-b]pyridine- 5-carbonitrile Purification_Pd->Product_Pd

References

Methodological & Application

Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile as a Scaffold for FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of this pathway, through mutations, gene amplification, or chromosomal translocations, is a known driver in various human cancers, making FGFRs attractive targets for therapeutic intervention.[1][2] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP in the kinase domain of various enzymes.[3] This document provides detailed application notes and protocols for the utilization of the 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold in the development of potent and selective FGFR inhibitors.

Data Presentation: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFRs. [2]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 1900---
4a 98---
4h 7925712

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates greater potency.

Table 2: Anti-proliferative Activity of Compound 4h. [2]

Cell LineCancer TypeIC50 (µM)
4T1Breast Cancer0.89

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Mandatory Visualizations

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCg PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg HSPG HSPG HSPG->FGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Growth AKT->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Migration Cell Migration Ca_PKC->Migration

Caption: A diagram of the FGFR signaling cascade.

Inhibitor_Screening_Workflow FGFR Inhibitor Screening Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_downstream Downstream Analysis Synthesis Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives Kinase_Assay FGFR Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Proliferation Migration Cell Migration Assay (Wound Healing) Proliferation->Migration Invasion Cell Invasion Assay (Transwell) Proliferation->Invasion Apoptosis Apoptosis Assay (e.g., Annexin V) Proliferation->Apoptosis Western_Blot Western Blot (Signaling Pathway Modulation) Proliferation->Western_Blot

Caption: Workflow for screening FGFR inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is a general guide for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, exemplified by the synthesis of compound 4h .[2]

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • 3,5-dimethoxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Acetonitrile (MeCN)

  • Triethylsilane (Et3SiH)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Intermediate 3h

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add 3,5-dimethoxybenzaldehyde (1.1 mmol) and potassium hydroxide (5 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to obtain intermediate 3h .

Step 2: Synthesis of Final Compound 4h

  • To a solution of intermediate 3h (0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the final compound 4h .

Protocol 2: In Vitro FGFR Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against FGFR kinases using a luminescence-based assay.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.

  • Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction. The final concentrations of ATP should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol outlines the measurement of the anti-proliferative effects of FGFR inhibitors on cancer cells using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., 4T1)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 100-200 µL). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Cell Migration Assay (Wound Healing Assay)

This protocol details a method to assess the effect of FGFR inhibitors on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Test compounds

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer by gently scraping the cells in a straight line with a sterile 200 µL pipette tip.

  • Wash the wells twice with PBS to remove any detached cells.

  • Replace the medium with serum-free medium containing the test compound at the desired concentration. Include a vehicle control.

  • Capture images of the wound at 0 hours.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Capture images of the same wound area at various time points (e.g., 12, 24, and 48 hours).

  • Measure the width of the wound at different points for each image.

  • Calculate the percentage of wound closure at each time point relative to the 0-hour wound width.

  • Compare the rate of wound closure between the treated and control groups.

Protocol 5: Cell Invasion Assay (Transwell Assay)

This protocol describes how to evaluate the effect of FGFR inhibitors on the invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (containing FBS as a chemoattractant)

  • Test compounds

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (or other basement membrane extract)

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution (0.5% in 25% methanol)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel diluted in cold serum-free medium and allow it to solidify at 37°C for at least 30 minutes.

  • Harvest and resuspend the cells in serum-free medium containing the test compound at various concentrations.

  • Seed the cell suspension (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.

  • In the lower chamber of the 24-well plate, add complete medium containing FBS as a chemoattractant.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Count the number of stained, invaded cells in several random fields of view under a microscope.

  • Compare the number of invaded cells in the treated groups to the control group.

References

Application Notes and Protocols for 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, in particular, have demonstrated significant potential in breast cancer research, primarily through their potent inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives as therapeutic candidates for breast cancer. The protocols outlined below are intended to guide researchers in the evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies.

Mechanism of Action: Targeting the FGFR Signaling Pathway

A significant number of 1H-pyrrolo[2,3-b]pyridine derivatives exert their anti-cancer effects by targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1][2][3] Abnormal activation of FGFR signaling, through mechanisms such as gene amplification, mutations, or translocations, is a known driver in various cancers, including breast cancer.[1][2] The FGFR family of receptor tyrosine kinases, upon binding to fibroblast growth factors (FGFs), activates downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[1][2][4][5][6]

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed to act as ATP-competitive inhibitors of the FGFR kinase domain, effectively blocking the autophosphorylation of the receptor and the subsequent downstream signaling events.[1][3] This inhibition leads to decreased proliferation, induction of apoptosis, and reduced migration and invasion of breast cancer cells.[3]

Data Presentation: In Vitro Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1 and various breast cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: FGFR1 Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives [3]

CompoundFGFR1 IC50 (nM)
1 1900
4a 1900
4h 7
4i 9
4j 25
4k 712

Table 2: Anti-proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Breast Cancer Cell Lines [3]

Compound4T1 IC50 (µM)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
1 >10>10>10
4a >10>10>10
4h 0.851.232.54
4i 1.021.563.11
4j 2.133.215.67
4k >10>10>10

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor cluster_pathways FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Autophosphorylation Inhibitor 1H-Pyrrolo[2,3-b]pyridine -5-carbonitrile Derivative Inhibitor->FGFR:f2 Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration AKT->Angiogenesis PKC PKC PLCG->PKC PKC->Proliferation PKC->Migration

Caption: FGFR Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay FGFR Kinase Assay Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (Western Blot) Cell_Viability->Apoptosis_Assay Migration_Assay Migration Assay (Wound Healing) Cell_Viability->Migration_Assay Invasion_Assay Invasion Assay (Transwell) Cell_Viability->Invasion_Assay Xenograft Breast Cancer Xenograft Model Invasion_Assay->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: Drug Discovery Workflow.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde, followed by reduction.[7]

Materials:

  • Starting material (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)

  • Substituted aldehydes (R-CHO)

  • Potassium hydroxide

  • Methanol

  • Triethylsilane

  • Trifluoroacetic acid

  • Acetonitrile

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol:

  • Step 1: Condensation Reaction

    • To a solution of the starting 1H-pyrrolo[2,3-b]pyridine derivative in methanol, add the desired substituted aldehyde and potassium hydroxide.

    • Heat the reaction mixture at 50°C for approximately 5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

    • Purify the crude product by column chromatography to obtain the intermediate compound.

  • Step 2: Reduction Reaction

    • Dissolve the intermediate from Step 1 in acetonitrile.

    • Add triethylsilane and trifluoroacetic acid to the solution.

    • Reflux the reaction mixture for approximately 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the final this compound derivative.

In Vitro FGFR Kinase Assay

This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against FGFR kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[8]

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Synthesized compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µl of the compound dilution or DMSO (for control).

  • Add 2 µl of FGFR1 enzyme solution to each well.

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubate the plate at room temperature for 60-120 minutes.[8][9]

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[8][9]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[8][9]

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with the test compounds.

Materials:

  • Breast cancer cells

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Protocol:

  • Plate and treat cells with the test compounds for a specified time (e.g., 24-48 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.[11]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11][12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[12]

  • Analyze the band intensities and normalize to a loading control like β-actin.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the compounds on the migratory ability of breast cancer cells.

Materials:

  • Breast cancer cells

  • 6-well or 12-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed cells in a plate to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[13]

  • Wash the cells with PBS to remove dislodged cells.

  • Replace the medium with fresh medium containing the test compound at a non-toxic concentration.

  • Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of the compounds to inhibit the invasion of breast cancer cells through an extracellular matrix.

Materials:

  • Transwell inserts with 8 µm pore size membranes

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend serum-starved breast cancer cells in serum-free medium containing the test compound.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several random fields under a microscope.

  • Compare the number of invading cells in the treated groups to the control group.

In Vivo Breast Cancer Xenograft Model

This protocol describes the evaluation of the in vivo anti-tumor efficacy of lead compounds in an animal model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of breast cancer cells mixed with Matrigel into the flank or mammary fat pad of the mice.[14][15]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics for breast cancer, particularly those targeting the FGFR signaling pathway. The application notes and protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the anti-cancer potential of these derivatives in a systematic and robust manner. Through the diligent application of these methodologies, promising lead compounds can be identified and advanced towards clinical development.

References

Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives for Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives in colorectal cancer (CRC). This class of compounds has demonstrated significant efficacy by targeting key oncogenic signaling pathways. The following sections detail the mechanism of action, quantitative data on their inhibitory activities, and detailed protocols for their synthesis and evaluation.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The development of targeted therapies that exploit the molecular vulnerabilities of CRC is a critical area of research. Derivatives of the this compound scaffold have emerged as promising therapeutic agents, acting as potent inhibitors of several kinases implicated in CRC progression, including Traf2- and NCK-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptor (FGFR).[1][2][3] Inhibition of these kinases can disrupt pivotal signaling pathways, such as the Wnt/β-catenin pathway, which is aberrantly activated in a majority of colorectal cancers.[4]

Mechanism of Action

The anticancer activity of this compound derivatives in colorectal cancer is primarily attributed to their ability to inhibit key kinases that drive tumor growth and survival.

  • TNIK Inhibition: TNIK is a critical regulator of the Wnt/β-catenin signaling pathway.[4] By inhibiting TNIK, these derivatives can block the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are essential for cancer cell proliferation.[5]

  • CDK8 Inhibition: CDK8 is another key component of the Wnt/β-catenin pathway, acting as a transcriptional co-activator. Inhibition of CDK8 by these derivatives leads to the downregulation of Wnt signaling, cell cycle arrest, and apoptosis in CRC cells.[2]

  • FGFR Inhibition: Aberrant FGFR signaling can drive proliferation and angiogenesis in colorectal tumors. Certain this compound derivatives have shown potent inhibitory activity against FGFRs, offering another avenue for therapeutic intervention.[3]

Data Presentation

The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Kinase Targets

Compound IDTarget KinaseIC50 (nM)Reference
Compound 22 CDK848.6[2]
Compound 4h FGFR17[3]
FGFR29[3]
FGFR325[3]
Various Derivatives TNIK<1 - 100s[1][5]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 / GI50 (µM)Reference
Compound 29 HCT-116Colorectal CancerNot specified, but showed antiproliferation potency[6]
Compound 10t HeLaCervical Cancer0.12[7]
SGC-7901Gastric Cancer0.15[7]
MCF-7Breast Cancer0.21[7]
Compound 4h 4T1Breast CancerPotent inhibition observed[3]
MDA-MB-231Breast CancerPotent inhibition observed[3]
MCF-7Breast CancerPotent inhibition observed[3]

Mandatory Visualizations

G Experimental Workflow for Evaluating this compound Derivatives cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assay (TNIK, CDK8, FGFR) characterization->kinase_assay Test Compounds cell_viability Cell Viability Assay (MTT/MTS) kinase_assay->cell_viability western_blot Western Blot Analysis cell_viability->western_blot apoptosis_assay Apoptosis Assay (Annexin V) cell_viability->apoptosis_assay xenograft Colorectal Cancer Xenograft Model western_blot->xenograft Promising Candidates treatment Compound Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Efficacy & Toxicity Analysis monitoring->analysis

Caption: Workflow for the synthesis and evaluation of novel anticancer compounds.

G Inhibition of the Wnt/β-catenin Signaling Pathway cluster_inhibitors Inhibitory Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex Dishevelled->DestructionComplex inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription TCF_LEF->Wnt_Target_Genes Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine -5-carbonitrile Derivative TNIK TNIK Inhibitor->TNIK inhibits CDK8 CDK8 Inhibitor->CDK8 inhibits TNIK->TCF_LEF activates CDK8->TCF_LEF co-activates

Caption: Wnt/β-catenin signaling pathway and points of inhibition.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of derivatives such as (E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)acrylamide, a potent CDK8 inhibitor.[2]

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • (3-formylphenyl)boronic acid

  • Pd(PPh3)4

  • Na2CO3

  • N,N-Dimethylformamide (DMF)

  • Malonic acid

  • Piperidine

  • Pyridine

  • (4-methyl-3-(trifluoromethyl)phenyl)amine

  • POCl3

  • Triethylamine

  • Chloroform

Procedure:

  • Suzuki Coupling: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine and (3-formylphenyl)boronic acid in DMF, add Pd(PPh3)4 and an aqueous solution of Na2CO3. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC). Extract the product with an organic solvent, dry, and purify by column chromatography.

  • Knoevenagel-Doebner Condensation: Mix the product from step 1 with malonic acid, a catalytic amount of piperidine in pyridine. Heat the mixture to produce the corresponding cinnamic acid derivative.

  • Amide Coupling: Dissolve the cinnamic acid derivative and (4-methyl-3-(trifluoromethyl)phenyl)amine in chloroform. Cool the solution in an ice bath and add triethylamine followed by the dropwise addition of POCl3. Stir the reaction until completion, then quench and extract the final product. Purify by recrystallization or column chromatography.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized derivatives on colorectal cancer cell lines (e.g., HCT116, SW480, SW620).

Materials:

  • Colorectal cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis of Wnt/β-catenin Signaling

This protocol is for assessing the effect of the derivatives on the expression of key proteins in the Wnt/β-catenin pathway.

Materials:

  • Colorectal cancer cells (e.g., HCT116)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-phospho-TNIK, anti-TNIK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 4: In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of the derivatives in a colorectal cancer xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • HCT116 colorectal cancer cells

  • Matrigel

  • Test compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

References

Application Notes: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile in the Synthesis of Selective JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK1, plays a pivotal role in the signaling of numerous pro-inflammatory cytokines. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of autoimmune diseases and inflammatory conditions. Consequently, the development of selective JAK1 inhibitors has emerged as a promising therapeutic strategy. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has proven to be a valuable core structure in the design of potent and selective JAK inhibitors. This document provides detailed application notes and protocols for the utilization of a key intermediate, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, in the synthesis of selective JAK1 inhibitors.

The Role of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a bioisostere for the purine ring system found in ATP, allowing it to effectively bind to the hinge region of the JAK1 kinase domain. The nitrogen at position 7 enhances solubility and provides an additional point for hydrogen bonding interactions. The 5-carbonitrile group is a versatile chemical handle that can be elaborated into various functional groups, such as carboxamides, which can form crucial interactions with the protein, thereby enhancing potency and selectivity.

Data Presentation: Inhibitory Potency and Selectivity

The following tables summarize the in vitro inhibitory activities of representative JAK1 inhibitors synthesized from 1H-pyrrolo[2,3-b]pyridine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Representative JAK1 Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Compound A JAK18.5[1]
JAK2408[1]
JAK3>10000[1]
TYK21300[1]
Compound B JAK12.2[2]
JAK254.3[2]
GLPG0634 (Filgotinib) JAK110
JAK228
JAK3810
TYK2116
Upadacitinib JAK143
JAK2110
JAK32300
TYK2460

Table 2: Selectivity Profile of Representative JAK1 Inhibitors

Compound IDJAK2/JAK1 Selectivity RatioJAK3/JAK1 Selectivity RatioTYK2/JAK1 Selectivity Ratio
Compound A 48>1176153
Compound B 24.7--
GLPG0634 (Filgotinib) 2.88111.6
Upadacitinib 2.653.510.7

Signaling Pathway and Experimental Workflow

JAK1-STAT Signaling Pathway

The following diagram illustrates the canonical JAK1-STAT signaling pathway and the point of inhibition by the synthesized compounds.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive 2. Receptor Dimerization JAK1_active JAK1 (active) JAK1_inactive->JAK1_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK1 Inhibitor (e.g., from 1H-Pyrrolo[2,3-b]pyridine) Inhibitor->JAK1_active Inhibition Gene Gene Transcription DNA->Gene 7. Gene Activation

Caption: JAK1-STAT signaling pathway and point of inhibition.

Experimental Workflow for JAK1 Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of novel JAK1 inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start 1H-Pyrrolo[2,3-b]pyridine -5-carbonitrile Intermediate 4-Chloro-1H-pyrrolo[2,3-b] pyridine-5-carbonitrile Start->Intermediate Library Library of 1H-Pyrrolo[2,3-b]pyridine Derivatives Intermediate->Library PrimaryAssay Primary Screen: Biochemical JAK1 Kinase Assay (e.g., HTRF, FP) Library->PrimaryAssay DoseResponse Dose-Response & IC50 Determination for Hits PrimaryAssay->DoseResponse CellularAssay Cell-based Assay: p-STAT Inhibition (e.g., Western Blot, ELISA) DoseResponse->CellularAssay Selectivity Selectivity Profiling: JAK2, JAK3, TYK2 Kinase Assays CellularAssay->Selectivity ADME In Vitro ADME/Tox (e.g., Microsomal Stability, hERG) Selectivity->ADME InVivo In Vivo Efficacy Studies (e.g., CIA Mouse Model) ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Experimental workflow for JAK1 inhibitor discovery.

Experimental Protocols

Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Intermediate)

This protocol describes the chlorination of the 7-azaindole core, a key step in preparing the scaffold for subsequent amination.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Synthesis of a Representative JAK1 Inhibitor: 4-(Substituted-amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

This protocol outlines the nucleophilic aromatic substitution of the 4-chloro intermediate with a desired amine, followed by hydrolysis of the nitrile to a carboxamide.

Step 1: Amination

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Desired amine (e.g., (3R,4R)-3-amino-N,N-dimethyl-4-methylpiperidine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Sealed tube or microwave vial

Procedure:

  • In a sealed tube, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq) and the desired amine (1.2 eq) in DMF or DMSO.

  • Add the base (DIPEA or K2CO3, 2.0 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 100-120°C (conventional heating) or 150°C (microwave irradiation) for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 4-(substituted-amino)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Step 2: Nitrile Hydrolysis to Carboxamide

Materials:

  • 4-(Substituted-amino)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Concentrated Sulfuric Acid (H2SO4)

  • Ice bath

Procedure:

  • Carefully add the 4-(substituted-amino)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq) to concentrated sulfuric acid at 0°C (ice bath).

  • Stir the mixture at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and isopropanol).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the final 4-(substituted-amino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.

In Vitro JAK1 Kinase Assay (Example using HTRF)

Principle: This assay measures the phosphorylation of a biotinylated STAT peptide substrate by JAK1. The phosphorylated peptide is detected by a europium-labeled anti-phospho-STAT antibody. When both the streptavidin-XL665 (acceptor) and the europium-labeled antibody (donor) are bound to the peptide, a FRET signal is generated.

Materials:

  • Recombinant human JAK1 enzyme

  • Biotinylated STAT peptide substrate

  • ATP

  • Europium-labeled anti-phospho-STAT antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

  • Add the JAK1 enzyme and the biotinylated STAT peptide substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-phospho-STAT antibody, and streptavidin-XL665.

  • Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC50 values for each compound by fitting the data to a four-parameter logistic equation.

Conclusion

The this compound scaffold is a versatile and valuable starting material for the synthesis of potent and selective JAK1 inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents for the treatment of inflammatory and autoimmune diseases.

References

Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile in the Synthesis of Potent and Selective PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 4B (PDE4B) is a critical enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, particularly within inflammatory and immune cells.[1][2] The hydrolysis of cAMP by PDE4B terminates its signaling, and therefore, inhibition of PDE4B can lead to an increase in intracellular cAMP. This elevation in cAMP is associated with the suppression of pro-inflammatory mediators, making PDE4B a compelling therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and neuroinflammatory conditions.[1][3] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a promising core structure for the development of potent and selective PDE4B inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of PDE4B inhibitors derived from 1H-pyrrolo[2,3-b]pyridine precursors, with a focus on derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Signaling Pathway of PDE4B in Inflammation

PDE4B plays a crucial role in modulating inflammatory responses by controlling cAMP levels. In immune cells, elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[3][4] These signaling molecules, in turn, can phosphorylate and activate the cAMP-responsive element-binding protein (CREB), leading to the transcription of anti-inflammatory cytokines.[3][4] Furthermore, PKA can inhibit the pro-inflammatory transcription factor NF-κB.[3][4] By degrading cAMP, PDE4B dampens these anti-inflammatory pathways. Therefore, inhibiting PDE4B restores higher levels of cAMP, promoting an anti-inflammatory cellular state.

PDE4B_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GPCR GPCR Activation (e.g., by agonist) AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP synthesizes ATP ATP PDE4B PDE4B PKA PKA (inactive) cAMP->PKA activates Epac Epac cAMP->Epac activates AMP AMP PDE4B->AMP hydrolyzes PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB phosphorylates NFkB NF-κB PKA_active->NFkB inhibits Epac_active Epac (active) Epac->Epac_active Inhibitor 1H-Pyrrolo[2,3-b]pyridine -based Inhibitor Inhibitor->PDE4B inhibits CREB_p p-CREB CREB->CREB_p Anti_inflammatory Anti-inflammatory Gene Transcription CREB_p->Anti_inflammatory induces Pro_inflammatory Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory induces Synthesis_Workflow Start 1H-Pyrrolo[2,3-b]pyridine -5-carbonitrile Step1 Functionalization at C2 (e.g., carboxylation) Start->Step1 Intermediate1 Ethyl 5-cyano-1H-pyrrolo[2,3-b]pyridine -2-carboxylate Step1->Intermediate1 Step2 N-Arylation (Chan-Lam coupling) Intermediate1->Step2 Intermediate2 N-Aryl-5-cyano-1H-pyrrolo[2,3-b]pyridine -2-carboxylate Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Intermediate3 N-Aryl-5-cyano-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 FinalProduct Final 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitors Step4->FinalProduct

References

Application Note: High-Throughput Analysis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and sensitive analytical method for the quantification of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for high-throughput screening and pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for drug discovery and development.

Introduction

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives are crucial building blocks in the development of therapeutic agents, particularly kinase inhibitors for oncology.[1] The accurate quantification of these compounds in various matrices is essential for preclinical and clinical studies. This document provides a detailed protocol for the analysis of this compound utilizing a sensitive and specific HPLC-MS/MS method. The methodologies presented are designed to be readily implemented in a drug development setting.

Experimental

Materials and Reagents
  • This compound standard (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Human plasma (or other relevant biological matrix)

Instrumentation

A high-performance liquid chromatography system coupled to a tandem quadrupole mass spectrometer is recommended.[1]

  • HPLC System: Waters ACQUITY UPLC I-Class or equivalent[1]

  • Mass Spectrometer: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer[1]

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized HPLC and MS conditions for the analysis of this compound. For mass spectrometry compatible applications, formic acid is a suitable mobile phase modifier.[2]

Table 1: HPLC Parameters

ParameterValue
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
Mobile Phase A0.1% Formic acid in Water[1]
Mobile Phase B0.1% Formic acid in Acetonitrile[1]
Flow Rate0.4 mL/min[1]
Column Temperature40°C[1]
Injection Volume2 µL[1]
Gradient Program
0-0.5 min10% B[1]
0.5-1.0 min10-90% B[1]
1.0-2.0 min90% B[1]
2.0-2.1 min90-10% B[1]
2.1-3.0 min10% B[1]

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Capillary Voltage3.0 kV[1]
Cone Voltage30 V[1]
Desolvation Temperature500°C[1]
Desolvation Gas Flow1000 L/hr[1]
Quantitative Data

The following tables present representative quantitative data for this compound. The molecular formula for this compound is C₈H₅N₃, with a molecular weight of 143.15 g/mol .[3]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundParameterValue
This compoundMolecular FormulaC₈H₅N₃
Exact Mass143.0483
Measured [M+H]⁺144.0556
Mass Error (ppm)< 5

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for [M+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Relative Intensity
144.0556117.05High
90.04Medium
63.04Low

Table 5: Method Performance Characteristics (Illustrative)

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Recovery85 - 105%
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%

Experimental Protocols

Standard Solution Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves and quality control samples.

Sample Preparation from Biological Matrix (Protein Precipitation)

This protocol outlines a standard procedure for the extraction of this compound from a plasma matrix for subsequent LC-MS/MS analysis.[1]

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing an internal standard to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[1]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[1]

  • Final Preparation: Vortex the reconstituted sample and transfer it to an autosampler vial for UPLC-MS/MS analysis.[1]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Quantification Quantification (Calibration Curve) MS2->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the HPLC-MS/MS analysis of this compound.

logical_relationship Analyte This compound Method Analytical Method Analyte->Method HPLC HPLC Method->HPLC MS Mass Spectrometry Method->MS Separation Chromatographic Separation HPLC->Separation Detection Detection & Quantification MS->Detection Separation->Detection Data Quantitative Data Detection->Data

References

Application Notes and Protocols: Docking Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives with FGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting molecular docking studies of 1H-Pyrrolo[2,3-b]pyridine derivatives with Fibroblast Growth Factor Receptors (FGFRs). This class of compounds has shown promise as potent inhibitors of FGFRs, which are key players in various cancers.[1][2]

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four distinct isoforms (FGFR1-4), is crucial in regulating cell proliferation, differentiation, and migration.[3] Abnormal activation of the FGFR signaling pathway, often due to mutations, gene amplification, or fusions, is implicated in the progression of numerous tumors.[1][2] Consequently, targeting FGFRs has emerged as a promising strategy in cancer therapy.[1][2] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel and efficient core structure for developing potent FGFR inhibitors.[1] Molecular docking is a critical computational tool used to predict the binding mode and affinity of these derivatives within the ATP-binding site of FGFR, guiding further optimization of these potential drug candidates.

FGFR Signaling Pathway

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of tyrosine residues in their cytoplasmic domain. This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which in turn regulate gene expression and various cellular processes.[3][4][5]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR P P FGFR->P Autophosphorylation FRS2 FRS2α P->FRS2 PI3K PI3K P->PI3K PLCG PLCγ P->PLCG STAT STAT P->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCG->CellResponse STAT->CellResponse

Caption: Overview of the FGFR signaling cascade.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms 1-4. The data highlights compound 4h as a particularly potent pan-FGFR inhibitor.[1]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 1900>10000>10000>10000
4a 20251021140
4b 151875980
4c 121560850
4d 101255800
4e 91145750
4f 81040720
4g 7.59.535715
4h 7925712

Experimental Protocols

Molecular Docking Workflow

The following diagram outlines the typical workflow for a molecular docking study.

Docking_Workflow Start Start PrepProtein Protein Preparation (e.g., FGFR1 PDB) Start->PrepProtein PrepLigand Ligand Preparation (1H-Pyrrolo[2,3-b]pyridine derivatives) Start->PrepLigand GridGen Grid Box Generation (Define Active Site) PrepProtein->GridGen Docking Molecular Docking (e.g., AutoDock Vina) PrepLigand->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: A typical molecular docking workflow.

Detailed Methodologies

1. Protein Preparation

  • Objective: To prepare the FGFR crystal structure for docking by removing non-essential molecules and adding necessary parameters.

  • Protocol:

    • Obtain the three-dimensional crystal structure of the target FGFR kinase domain from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and any co-crystallized ligands or ions from the PDB file.[6]

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.[6]

    • Perform energy minimization of the protein structure to relieve any steric clashes.[6]

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation

  • Objective: To generate a 3D conformation of the 1H-pyrrolo[2,3-b]pyridine derivative and prepare it for docking.

  • Protocol:

    • Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., UFF).[7]

    • Assign rotatable bonds and save the prepared ligand in the appropriate format (e.g., PDBQT).

3. Grid Generation

  • Objective: To define the active site or the search space for the docking simulation.

  • Protocol:

    • Identify the ATP-binding site of the FGFR kinase domain. This can be based on the location of a co-crystallized inhibitor or by using active site prediction tools.

    • Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

4. Molecular Docking Simulation

  • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

  • Protocol:

    • Use a docking program such as AutoDock Vina or PyRx.[6][7][8]

    • Set the prepared protein and ligand files as input.

    • Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

5. Analysis of Results

  • Objective: To analyze the docking results to understand the binding interactions and rank the ligands based on their predicted affinity.

  • Protocol:

    • Examine the predicted binding poses of the ligand within the active site.

    • Analyze the binding energy or docking score for each pose. A lower binding energy generally indicates a more favorable binding affinity.

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using molecular visualization software. For example, the 1H-pyrrolo[2,3-b]pyridine nucleus of compound 4h was observed to form two hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region of FGFR1.[1] Additionally, a π–π stacking interaction was noted between the 3,5-dimethoxyphenyl group of 4h and F489.[1]

    • Compare the docking results of different derivatives to understand the structure-activity relationship (SAR).

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 5-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed cyanation of 5-bromo-7-azaindole to produce 5-cyano-7-azaindole. The presented methodology is adapted from established protocols for the cyanation of heteroaryl bromides, offering a practical and efficient approach for the synthesis of this key intermediate in drug discovery and development.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyano group at the 5-position provides a versatile handle for further functionalization. Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering mild and efficient routes to C-C and C-heteroatom bond formation. Traditional cyanation methods often rely on highly toxic reagents such as copper(I) cyanide. Modern palladium-catalyzed approaches utilize less toxic and more manageable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), enhancing the safety and practicality of the transformation.[1][2] This protocol details a robust procedure for the cyanation of 5-bromo-7-azaindole, leveraging a well-established palladium catalyst system.

Data Presentation

The following table summarizes the expected quantitative data for the palladium-catalyzed cyanation of 5-bromo-7-azaindole based on reported yields for analogous heteroaromatic substrates.[1][3]

EntrySubstrateProductCatalyst SystemCyanide SourceSolventTemp (°C)Time (h)Yield (%)Purity (%)
15-Bromo-7-azaindole5-Cyano-7-azaindolePd₂(dba)₃ / XPhosK₄[Fe(CN)₆]·3H₂O1,4-Dioxane / H₂O1001-3~90-95>98

Yields are estimated based on similar transformations of heteroaryl bromides as reported in the literature. Actual yields may vary depending on experimental conditions and scale.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the palladium-catalyzed cyanation of 5-bromo-7-azaindole.

Materials and Reagents:

  • 5-Bromo-7-azaindole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

  • TLC plates and developing chamber

  • UV lamp for TLC visualization

Detailed Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere of nitrogen or argon, add 5-bromo-7-azaindole (1.0 mmol, 1.0 equiv.), potassium ferrocyanide trihydrate (0.6 mmol, 0.6 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and potassium acetate (0.125 mmol, 0.125 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 1-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-cyano-7-azaindole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow Diagram:

experimental_workflow reagents Reagents: 5-Bromo-7-azaindole Pd2(dba)3 / XPhos K4[Fe(CN)6]·3H2O KOAc setup Reaction Setup (Inert Atmosphere) reagents->setup solvents Solvents: 1,4-Dioxane / H2O solvents->setup reaction Reaction (100 °C, 1-3 h) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Cyano-7-azaindole purification->product

A schematic overview of the experimental procedure for the palladium-catalyzed cyanation.

Palladium-Catalyzed Cyanation Catalytic Cycle:

catalytic_cycle pd0 Pd(0)L2 pd_intermediate Ar-Pd(II)-Br(L2) pd0->pd_intermediate Ar-Br oxidative_addition Oxidative Addition pd_cyano Ar-Pd(II)-CN(L2) pd_intermediate->pd_cyano [Fe(CN)6]4- transmetalation Transmetalation pd_cyano->pd0 Ar-CN reductive_elimination Reductive Elimination ar_br Ar-Br cn_source [Fe(CN)6]4- ar_cn Ar-CN

The catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.

References

Application Note and Protocol for the Large-Scale Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery.[1] These bicyclic aromatic heterocycles are bioisosteres of indole and purine, playing a crucial role in the development of therapeutic agents by modulating properties such as solubility, pKa, and lipophilicity.[1] Specifically, 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a key intermediate in the synthesis of a variety of bioactive molecules, including potent kinase inhibitors for cancer therapy and novel anti-tumor drugs such as protease inhibitors.[2][3][4] The 7-azaindole framework has been successfully incorporated into inhibitors targeting kinases like Aurora B/C and c-Met.[1] Given its significance, the development of a robust and scalable synthetic process for this compound is of high importance for researchers, scientists, and professionals in the field of drug development.

This application note provides a detailed protocol for the large-scale synthesis of this compound from 5-bromo-7-azaindole. The described methodology is suitable for production in multi-kilogram quantities, ensuring high yield and purity.

Materials and Methods

Materials
  • 5-bromo-7-azaindole

  • N-methylpyrrolidone (NMP)

  • Cuprous cyanide (CuCN)

  • Ethyl acetate (EtOAc)

  • 5% Ammonia solution (NH₃·H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon

  • Nitrogen gas (N₂)

Equipment
  • 500 L Reactor

  • 3000 L Reactor

  • Heating and cooling system

  • Filtration apparatus

  • Rotary evaporator or other solvent removal system

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis

Experimental Protocol

A well-established method for the large-scale synthesis of this compound involves the cyanation of 5-bromo-7-azaindole.[2]

Reaction Setup
  • Charge a 500 L reactor with 40 kg of 5-bromo-7-azaindole, 200 kg of N-methylpyrrolidone (NMP), and 20 kg of cuprous cyanide.[2]

  • Purge the reactor with nitrogen gas to create an inert atmosphere.[2]

Reaction Execution
  • Slowly heat the reaction mixture to 180°C under a continuous nitrogen atmosphere.[2]

  • Maintain the reaction at this temperature for 15 hours.[2]

  • Monitor the progress of the reaction by HPLC until the starting material (5-bromo-7-azaindole) is below 0.5%.[2]

Work-up and Isolation
  • Once the reaction is complete, cool the mixture to approximately -40°C.[2]

  • Transfer the cooled reaction mixture to a 3000 L reactor.

  • Dilute the mixture with 1600 kg of ethyl acetate.[2]

  • Wash the organic layer with a 5% ammonia solution until the aqueous phase is nearly colorless.[2] This step is crucial for removing copper salts.

  • Perform a subsequent wash with saturated brine solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.[2]

Purification
  • To the crude product, add 400 kg of ethyl acetate and 4 kg of activated carbon.[2]

  • Reflux the mixture for 30 minutes for decolorization.[2]

  • Perform a hot filtration and wash the filter cake with 100 kg of hot ethyl acetate.[2]

  • Combine the filtrates and concentrate to a volume of approximately 200 L.[2]

  • Cool the concentrated solution to induce precipitation of the solid product.[2]

  • Filter the solid and dry to obtain the pure this compound.[2]

Results

The large-scale synthesis of this compound following this protocol consistently delivers high yield and purity.

ParameterValueReference
Starting Material5-bromo-7-azaindole[2]
ProductThis compound[2]
Yield79.3%[2]
Purity (by HPLC)99.8%[2]

Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: - 40 kg 5-bromo-7-azaindole - 200 kg NMP - 20 kg CuCN B Heat to 180°C for 15h under N2 A->B C Monitor by HPLC B->C D Cool to -40°C C->D Reaction Complete (<0.5% SM) E Dilute with Ethyl Acetate D->E F Wash with 5% NH3 solution E->F G Wash with Brine F->G H Dry with Na2SO4 & Filter G->H I Concentrate to obtain Crude Product H->I J Add Ethyl Acetate & Activated Carbon I->J K Reflux for 0.5h J->K L Hot Filtration K->L M Concentrate Filtrate L->M N Cool to Precipitate M->N O Filter & Dry Final Product N->O

References

Application Notes and Protocols for the Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile Based TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, most notably as a key component of the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous diseases, including colorectal cancer and idiopathic pulmonary fibrosis.[3][4] TNIK's position downstream in the Wnt cascade makes it an attractive therapeutic target, as its inhibition could potentially overcome resistance mechanisms associated with mutations in upstream components.[4] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of potent and selective TNIK inhibitors.[5][6] This document provides detailed application notes and protocols for the synthesis of TNIK inhibitors using 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a key intermediate, along with methodologies for their biological evaluation.

Signaling Pathway and Mechanism of Action

TNIK plays a pivotal role in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation. TNIK is essential for the transcriptional activity of the β-catenin/TCF4 complex.[4] By inhibiting the kinase activity of TNIK, the 1H-pyrrolo[2,3-b]pyridine-based inhibitors block the phosphorylation of TCF4, thereby suppressing Wnt target gene expression and inhibiting the proliferation of cancer cells.[1][2]

TNIK_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activation LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Translocation TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylation & Co-activation Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->TNIK Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine-based TNIK inhibitors.

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-based TNIK Inhibitors

The general synthetic strategy for this class of inhibitors involves a key Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties onto the 1H-pyrrolo[2,3-b]pyridine core.

Synthesis_Workflow Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine Intermediate1 This compound Start->Intermediate1 Cyanation Intermediate2 Halogenated 1H-pyrrolo[2,3-b]pyridine Intermediate1->Intermediate2 Halogenation FinalProduct TNIK Inhibitor Intermediate2->FinalProduct Suzuki Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester BoronicAcid->FinalProduct

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-based TNIK inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the cyanation of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Materials: 5-bromo-7-azaindole, N-methylpyrrolidone (NMP), cuprous cyanide, ethyl acetate, 5% ammonia solution, saturated brine, anhydrous sodium sulfate, activated carbon.

  • Procedure:

    • In a reaction vessel, combine 5-bromo-7-azaindole (1 equivalent), N-methylpyrrolidone (5 volumes), and cuprous cyanide (1 equivalent).

    • Heat the mixture to 180°C under a nitrogen atmosphere and maintain for 15 hours, monitoring the reaction by HPLC until the starting material is consumed.

    • Cool the reaction mixture to approximately 40°C and dilute with ethyl acetate (40 volumes).

    • Wash the organic layer with 5% ammonia solution until the aqueous phase is nearly colorless, followed by a wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • To the crude product, add ethyl acetate (10 volumes) and activated carbon (0.1 weight equivalent to starting material).

    • Reflux for 30 minutes, then hot-filter and wash the filter cake with hot ethyl acetate.

    • Concentrate the combined filtrate and cool to induce precipitation.

    • Filter the solid to obtain this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a halogenated 1H-pyrrolo[2,3-b]pyridine derivative with an aryl or heteroaryl boronic acid.

  • Materials: Halogenated 1H-pyrrolo[2,3-b]pyridine derivative, aryl/heteroaryl boronic acid or ester (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos, 5-10 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents), solvent (e.g., 1,4-dioxane/water or toluene/ethanol mixture).

  • Procedure:

    • To a reaction vessel, add the halogenated 1H-pyrrolo[2,3-b]pyridine derivative (1 equivalent), boronic acid/ester, palladium catalyst, ligand (if required), and base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired TNIK inhibitor.

Biological Evaluation of TNIK Inhibitors

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine-based TNIK inhibitors.

Compound IDR GroupTNIK IC₅₀ (nM)Reference
1a Phenyl5.2[1]
1b 4-Fluorophenyl3.8[1]
1c 4-Chlorophenyl2.5[1]
1d 4-Methylphenyl4.1[1]
2a Pyridin-4-yl1.8
2b Pyrimidin-5-yl1.1
2c 1-Methyl-1H-pyrazol-4-yl0.9
INS018_055 Bis-imidazolecarboxamide7.8

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 3: In Vitro TNIK Kinase Assay (Luminescence-based)

This protocol is adapted for a 96-well format and measures ATP consumption.

  • Materials: Recombinant human TNIK enzyme, kinase substrate (e.g., Myelin Basic Protein), ATP, TNIK inhibitors (dissolved in DMSO), kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT), ADP-Glo™ Kinase Assay Kit.

  • Procedure:

    • Prepare serial dilutions of the TNIK inhibitors in kinase buffer. The final DMSO concentration should be kept below 1%.

    • Add 1 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of TNIK enzyme solution to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of TNIK inhibitors on the viability of cancer cell lines with active Wnt signaling (e.g., SW480, HCT116).

  • Materials: Cancer cell line, complete culture medium, TNIK inhibitors, DMSO, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of the TNIK inhibitors in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of inhibitors or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 5: Western Blot Analysis of Wnt Pathway Proteins

This protocol is for detecting changes in the levels of key Wnt pathway proteins, such as β-catenin, in response to TNIK inhibitor treatment.

  • Materials: Cancer cell line, TNIK inhibitors, RIPA lysis buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T), primary antibodies (e.g., anti-β-catenin, anti-phospho-TCF4, anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.

  • Procedure:

    • Plate cells and treat with TNIK inhibitors for the desired time.

    • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

    • Prepare protein samples with Laemmli buffer and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Assay Purification->KinaseAssay IC50_determination IC50 Determination KinaseAssay->IC50_determination CellViability Cell Viability Assay IC50_determination->CellViability WesternBlot Western Blot

Caption: Overall experimental workflow for the synthesis and evaluation of TNIK inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Cyanation of 5-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of 5-bromo-7-azaindole. Our aim is to address specific experimental challenges to ensure a successful synthesis of 5-cyano-7-azaindole, a critical intermediate in pharmaceutical development.

Troubleshooting Guides

This section addresses common issues encountered during the cyanation of 5-bromo-7-azaindole, offering potential causes and solutions.

Issue 1: Low or No Conversion of 5-Bromo-7-Azaindole

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, handle it under an inert atmosphere to prevent oxidation. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is efficient. Consider adding a reducing agent if necessary.
Catalyst Poisoning Excess cyanide ions in the solution can deactivate the palladium catalyst.[1] Use a cyanide source with low solubility, such as Zn(CN)₂, or consider the slow addition of the cyanating agent.[1]
Insufficient Temperature While milder conditions are generally preferred, some reactions may require higher temperatures to proceed. Gradually increase the reaction temperature, monitoring for product formation and potential byproduct generation.
Poor Ligand Choice The choice of phosphine ligand is crucial for catalyst stability and reactivity. If using a custom catalyst system, ensure the ligand is appropriate for the cyanation reaction.

Issue 2: Formation of 7-Azaindole (Hydrodehalogenation Byproduct)

The replacement of the bromine atom with hydrogen is a known side reaction in palladium-catalyzed cross-coupling reactions.

Potential Cause Recommended Solution
Presence of Protic Solvents or Water Ensure all solvents and reagents are anhydrous. Water can be a proton source for the hydrodehalogenation pathway.
Inefficient Cyanide Transfer If the transfer of the cyanide group to the palladium center is slow, the intermediate aryl-palladium species may react with other components of the reaction mixture, leading to hydrodehalogenation. The presence of certain additives, like NaI, has been shown to suppress this side reaction in some cases.[2]
Reductant Choice In nickel-catalyzed cyanations, the choice of reductant can influence the extent of hydrodehalogenation.[2] While this is a palladium-catalyzed reaction, the principle of competing reductive pathways is relevant.

Issue 3: Formation of 5-(7-Azaindole-5-yl)-7-azaindole (Homocoupling Byproduct)

Dimerization of the starting material can occur under certain cross-coupling conditions.

Potential Cause Recommended Solution
Low Cyanide Concentration If the concentration of the cyanide source is too low, the oxidative addition of 5-bromo-7-azaindole to the palladium catalyst can be followed by a second oxidative addition and reductive elimination to form the dimer.
Catalyst System The choice of palladium source and ligand can influence the relative rates of cyanation and homocoupling.

Issue 4: Formation of 5-Carbamoyl-7-azaindole or 7-Azaindole-5-carboxylic acid (Hydrolysis Byproducts)

The nitrile group of the desired product can be hydrolyzed to the corresponding amide or carboxylic acid, particularly during the reaction workup.

Potential Cause Recommended Solution
Acidic or Basic Workup Conditions Avoid strongly acidic or basic conditions during the workup. Use a neutral quench and extraction procedure.
Prolonged Reaction Times at High Temperatures Extended reaction times, especially at elevated temperatures in the presence of water, can promote hydrolysis. Monitor the reaction progress and work it up as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the cyanation of 5-bromo-7-azaindole?

The most commonly anticipated byproducts are:

  • 7-Azaindole: Formed via hydrodehalogenation of the starting material.

  • 5-Carbamoyl-7-azaindole: The primary amide resulting from partial hydrolysis of the nitrile product.

  • 7-Azaindole-5-carboxylic acid: Formed from complete hydrolysis of the nitrile product.

  • 5-(7-Azaindole-5-yl)-7-azaindole: A homocoupling product of the starting material.

Q2: Which cyanating agent is recommended for this reaction?

Zinc cyanide (Zn(CN)₂) is a commonly used and effective cyanating agent for palladium-catalyzed cyanations of aryl halides. It is less toxic than other cyanide sources and its lower solubility helps to prevent catalyst deactivation by maintaining a low concentration of free cyanide ions in solution.[1]

Q3: What is a typical experimental protocol for the cyanation of 5-bromo-7-azaindole?

A representative procedure adapted from the cyanation of 5-bromoindole is as follows:

Reaction: 5-bromo-7-azaindole to 5-cyano-7-azaindole

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromo-7-azaindole (1 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add anhydrous dimethylformamide (DMF, 5 mL).

  • Heat the mixture to 80-100°C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the disappearance of the starting material (5-bromo-7-azaindole) and the appearance of the desired product (5-cyano-7-azaindole).

Data Presentation

Table 1: Comparison of Cyanating Reagents for Aryl Bromide Cyanation

Cyanating ReagentCatalyst/PromoterSolventTemperature (°C)Time (h)Typical Yield (%)Key Characteristics
Copper(I) Cyanide (CuCN)None (reagent)N-Methyl-2-pyrrolidone (NMP)8518-25~98%Traditional method; high yield but CuCN is highly toxic and requires high temperatures.[3]
Zinc Cyanide (Zn(CN)₂)Palladium Catalyst (e.g., Pd(PPh₃)₄)Dimethylformamide (DMF)80-10012-2480-95%Less toxic alternative; palladium catalysis allows for milder conditions.[3]
Potassium Ferrocyanide (K₄[Fe(CN)₆])Palladium(II) Acetate/ Phosphine LigandAcetonitrile/Water70-8012-24VariableNon-toxic cyanide source; requires a specific catalyst system.[3]

Visualizations

Reaction_Pathway Start 5-Bromo-7-azaindole OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd Intermediate Ar-Pd(II)(Br)L_n OxAdd->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Byproduct_Hydrodehalogenation 7-Azaindole (Hydrodehalogenation) Intermediate->Byproduct_Hydrodehalogenation Proton Source Cyanide Zn(CN)₂ Cyanide->Transmetalation IntermediateCN Ar-Pd(II)(CN)L_n Transmetalation->IntermediateCN RedElim Reductive Elimination IntermediateCN->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Cyano-7-azaindole RedElim->Product Byproduct_Hydrolysis 5-Carbamoyl-7-azaindole (Hydrolysis) Product->Byproduct_Hydrolysis H₂O (Workup) Troubleshooting_Workflow Start Start Cyanation Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No NoConversion Low/No Conversion Troubleshoot->NoConversion Byproducts Byproduct Formation Troubleshoot->Byproducts CheckCatalyst Check Catalyst Activity & Ligand NoConversion->CheckCatalyst CheckTemp Increase Temperature NoConversion->CheckTemp CheckReagents Ensure Anhydrous Conditions Byproducts->CheckReagents AnalyzeByproducts Identify Byproducts (NMR, MS) Byproducts->AnalyzeByproducts AdjustWorkup Modify Workup (Neutral pH) Byproducts->AdjustWorkup

References

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and scalable synthetic routes involve the cyanation of a halogenated 7-azaindole precursor, typically 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). The two primary methods are:

  • Rosenmund-von Braun Reaction: This classic method utilizes copper(I) cyanide in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures.[1][2]

  • Palladium-Catalyzed Cyanation: This modern approach employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), with a cyanide source like sodium cyanide or zinc cyanide.[3]

Q2: What is the expected yield and purity for the synthesis of this compound?

A2: With optimized conditions, high yield and purity can be achieved. For instance, a reported industrial-scale Rosenmund-von Braun reaction of 5-bromo-7-azaindole with cuprous cyanide in NMP, followed by recrystallization from ethyl acetate with activated carbon, yielded the product with a purity of 99.8% and a yield of 79.3%.[4]

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the consumption of the starting material (e.g., 5-bromo-7-azaindole) and the formation of the desired product.[4] For final product characterization and purity assessment, a combination of HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) is ideal.

Troubleshooting Guide

This guide addresses common issues and impurities encountered during the synthesis of this compound.

Issue 1: Incomplete Conversion of Starting Material

Symptom: HPLC analysis of the crude product shows a significant peak corresponding to 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Time or Temperature Monitor the reaction by HPLC until the starting material is consumed to an acceptable level (e.g., <0.5%).[4] If the reaction stalls, consider a modest increase in temperature or extending the reaction time.
Poor Quality of Reagents Ensure the use of high-purity, anhydrous reagents and solvents. Copper(I) cyanide and palladium catalysts can be sensitive to air and moisture.
Catalyst Deactivation (Palladium-catalyzed reactions) Cyanide ions can poison palladium catalysts.[3] If deactivation is suspected, consider using a more robust ligand or a higher catalyst loading.
Issue 2: Presence of an Impurity with a Molecular Weight of 161.15 g/mol (M+H⁺ = 162.16)

Symptom: Mass spectrometry analysis reveals a significant ion corresponding to the hydrolysis of the nitrile group, likely 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis during Aqueous Workup Minimize exposure to strongly acidic or basic conditions during the workup. If an acidic or basic wash is necessary, perform it at low temperatures and for a minimal duration.
Presence of Water in the Reaction Mixture Ensure all solvents and reagents are anhydrous, as water can facilitate hydrolysis at elevated temperatures.
Issue 3: Presence of an Impurity with a Molecular Weight of 118.14 g/mol (M+H⁺ = 119.15)

Symptom: Mass spectrometry indicates the presence of 1H-pyrrolo[2,3-b]pyridine (dehalogenation/decyanation product).

Possible Causes and Solutions:

CauseRecommended Action
Reductive Dehalogenation In palladium-catalyzed reactions, this can occur as a side reaction. Optimize the reaction conditions, such as the choice of ligand and base, to favor the cyanation pathway.
Protodecyanation The nitrile group can be cleaved under certain conditions. Avoid overly harsh reaction conditions.

Summary of Common Impurities

Impurity NameChemical StructureMolecular Weight ( g/mol )Common Origin
5-bromo-1H-pyrrolo[2,3-b]pyridineC₇H₅BrN₂197.04Unreacted starting material
1H-pyrrolo[2,3-b]pyridine-5-carboxylic acidC₈H₆N₂O₂162.15Hydrolysis of the nitrile group
1H-pyrrolo[2,3-b]pyridine-5-carboxamideC₈H₇N₃O161.16Partial hydrolysis of the nitrile group
1H-pyrrolo[2,3-b]pyridineC₇H₆N₂118.14Dehalogenation of starting material or decyanation of product

Experimental Protocols

Protocol 1: Rosenmund-von Braun Synthesis of this compound[4]
  • Reaction Setup: To a suitable reactor, add 5-bromo-7-azaindole (1.0 eq), N-methylpyrrolidone (NMP, 5 volumes), and cuprous cyanide (1.1 eq).

  • Reaction Execution: Heat the mixture to 180°C under a nitrogen atmosphere and maintain for 15 hours.

  • Monitoring: Monitor the reaction progress by HPLC to ensure the starting material is below 0.5%.

  • Workup: Cool the reaction mixture to approximately 40°C and dilute with ethyl acetate (40 volumes). Wash the organic layer with a 5% aqueous ammonia solution until the aqueous phase is nearly colorless. Follow with a saturated brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: To the crude material, add ethyl acetate (10 volumes) and activated carbon (0.1 eq by weight). Reflux for 30 minutes, perform a hot filtration, and wash the filter cake with hot ethyl acetate. Concentrate the combined filtrate and cool to induce precipitation. Filter the solid and dry to obtain this compound.

Protocol 2: Palladium-Catalyzed Synthesis of this compound (General Procedure)[4]
  • Reaction Setup: In an inert atmosphere, combine 5-bromo-7-azaindole (1.0 eq), sodium cyanide (2.0 eq), cuprous iodide (0.16 eq), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq) in anhydrous DMF (33 volumes).

  • Reaction Execution: Heat the mixture to 125°C for 48 hours under an argon atmosphere.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate and a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by preparative Thin Layer Chromatography (TLC) or column chromatography.

Visual Guides

Synthesis_Pathway cluster_rosenmund Rosenmund-von Braun cluster_palladium Palladium-Catalyzed start 5-bromo-1H-pyrrolo[2,3-b]pyridine reagent1 CuCN, NMP start->reagent1 reagent2 NaCN, Pd(PPh3)4, CuI, DMF start->reagent2 product This compound reagent1->product condition1 180°C reagent2->product condition2 125°C

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Crude Product Analysis (HPLC, MS) incomplete_conversion Incomplete Conversion (>0.5% Starting Material) start->incomplete_conversion Impurity A hydrolysis_product Hydrolysis Product Detected (e.g., Carboxylic Acid) start->hydrolysis_product Impurity B dehalogenation_product Dehalogenation Product Detected start->dehalogenation_product Impurity C action1 Increase reaction time/temperature or check reagent quality incomplete_conversion->action1 action2 Minimize exposure to acid/base during workup hydrolysis_product->action2 action3 Optimize catalyst/ligand/base system dehalogenation_product->action3

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, a key intermediate in the development of novel anti-tumor drugs.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor for this synthesis is 5-bromo-7-azaindole (5-bromo-1H-pyrrolo[2,3-b]pyridine).[1] This intermediate is commercially available or can be synthesized through various established methods.

Q2: What are the primary methods for introducing the nitrile group at the C5 position of the 7-azaindole core?

There are two primary methods for the cyanation of 5-bromo-7-azaindole:

  • Rosenmund-von Braun Reaction: This method involves the reaction of 5-bromo-7-azaindole with a cyanide source, typically cuprous cyanide (CuCN), at elevated temperatures.[1]

  • Palladium-Catalyzed Cyanation: This approach utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).[1]

Q3: What is a typical yield and purity for the synthesis of this compound?

A reported industrial-scale synthesis using cuprous cyanide achieved a yield of 79.3% with a purity of 99.8% after purification.[1] Yields for palladium-catalyzed reactions can vary depending on the specific conditions and catalyst used.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Catalyst Inactivity: The palladium catalyst may be deactivated, or the cuprous cyanide may be of poor quality.

  • Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

  • Presence of Water or Oxygen: Anhydrous and inert conditions are often crucial, especially for palladium-catalyzed reactions.

Solutions:

  • Monitor Reaction Progress: Use techniques like HPLC or TLC to monitor the consumption of the starting material.[1]

  • Ensure Catalyst Quality: Use fresh, high-quality catalysts. For palladium catalysts, ensure they have been stored under inert conditions.

  • Optimize Temperature: For the cuprous cyanide method, temperatures around 180°C are reported to be effective.[1] For palladium-catalyzed reactions, temperatures are typically lower, around 125°C.[1]

  • Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[1] Use anhydrous solvents.

Issue 2: Formation of Impurities and Side Products

Possible Causes:

  • Side Reactions: At high temperatures, side reactions can occur, leading to the formation of byproducts.

  • Hydrolysis of Nitrile: The nitrile group can be sensitive to hydrolysis, especially during workup in the presence of strong acids or bases.

  • Starting Material Impurities: Impurities in the 5-bromo-7-azaindole can lead to the formation of related impurities in the final product.

Solutions:

  • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times.

  • Careful Workup: During the workup, use mild conditions. A wash with a saturated sodium bicarbonate solution is often employed in palladium-catalyzed reactions.[1] For the cuprous cyanide method, washing with a dilute ammonia solution helps to remove copper salts.[1]

  • Purify Starting Material: Ensure the 5-bromo-7-azaindole is of high purity before starting the reaction.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Residual Catalyst: Traces of copper or palladium can be difficult to remove.

  • Similar Polarity of Product and Impurities: Co-elution during column chromatography can be an issue if impurities have similar polarity to the desired product.

Solutions:

  • Aqueous Washes: Thoroughly wash the crude product with appropriate aqueous solutions to remove metal salts. For instance, an ammonia wash is effective for removing copper salts.[1]

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate, can be a highly effective method for purification and has been reported to yield high-purity product.[1]

  • Activated Carbon Treatment: Treatment with activated carbon can help to remove colored impurities.[1]

  • Preparative TLC: For small-scale purification, preparative thin-layer chromatography (TLC) can be employed.[1]

Experimental Protocols

Protocol 1: Synthesis via Rosenmund-von Braun Reaction[1]
  • Reaction Setup: In a suitable reactor, charge 5-bromo-7-azaindole, N-methylpyrrolidone (NMP), and cuprous cyanide.

  • Reaction Conditions: Slowly heat the mixture to 180°C under a nitrogen atmosphere and maintain this temperature for approximately 15 hours. Monitor the reaction progress by HPLC until the starting material is consumed (less than 0.5% remaining).

  • Workup: Cool the reaction mixture to approximately -40°C. Dilute the mixture with ethyl acetate and wash with a 5% ammonia solution until the aqueous phase is nearly colorless. Subsequently, wash with saturated brine.

  • Isolation and Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Add ethyl acetate and activated carbon to the crude material and reflux for 30 minutes. Hot-filter the mixture and wash with hot ethyl acetate. Concentrate the combined filtrate and cool to precipitate the solid product. Filter to obtain this compound.

Protocol 2: Synthesis via Palladium-Catalyzed Cyanation[1]
  • Reaction Setup: To a solution of 5-bromo-7-azaindole in DMF, add sodium cyanide, cuprous iodide, and tetrakis(triphenylphosphine)palladium(0).

  • Reaction Conditions: Heat the reaction mixture at 125°C under an argon atmosphere for 48 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate and a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution. Dry the organic layer with sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved through column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterMethod 1: Rosenmund-von Braun[1]Method 2: Palladium-Catalyzed Cyanation[1]
Starting Material 5-bromo-7-azaindole5-bromo-7-azaindole
Cyanide Source Cuprous cyanide (CuCN)Sodium cyanide (NaCN)
Catalyst None (reagent-based)Tetrakis(triphenylphosphine)palladium(0)
Solvent N-methylpyrrolidone (NMP)Dimethylformamide (DMF)
Temperature 180°C125°C
Reaction Time 15 hours48 hours
Reported Yield 79.3%Not explicitly stated
Reported Purity 99.8%Not explicitly stated

Visualizations

experimental_workflow cluster_rosenmund Method 1: Rosenmund-von Braun cluster_palladium Method 2: Palladium-Catalyzed Cyanation rosenmund_start Start: 5-bromo-7-azaindole rosenmund_reagents Add CuCN, NMP rosenmund_start->rosenmund_reagents rosenmund_reaction Heat to 180°C, 15h under N2 rosenmund_reagents->rosenmund_reaction rosenmund_workup Cool, Dilute with EtOAc, Wash with NH3(aq) & Brine rosenmund_reaction->rosenmund_workup rosenmund_purification Recrystallize from EtOAc with Activated Carbon rosenmund_workup->rosenmund_purification rosenmund_product Product: this compound rosenmund_purification->rosenmund_product palladium_start Start: 5-bromo-7-azaindole palladium_reagents Add NaCN, CuI, Pd(PPh3)4, DMF palladium_start->palladium_reagents palladium_reaction Heat to 125°C, 48h under Ar palladium_reagents->palladium_reaction palladium_workup Cool, Dilute with EtOAc, Wash with NaHCO3(aq) palladium_reaction->palladium_workup palladium_purification Column Chromatography or Recrystallization palladium_workup->palladium_purification palladium_product Product: this compound palladium_purification->palladium_product

Caption: Comparative workflow of the two primary synthetic routes.

troubleshooting_yield start Low Product Yield check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_reagents Check Reagent/Catalyst Quality incomplete->check_reagents check_conditions Verify Inert Atmosphere & Anhydrous Conditions incomplete->check_conditions workup_issue Potential Issue During Workup/Isolation complete->workup_issue increase_time_temp->start check_reagents->start check_conditions->start

Caption: Troubleshooting logic for addressing low product yield.

References

Optimizing catalyst loading in palladium-catalyzed cyanation of 7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing catalyst loading in the palladium-catalyzed cyanation of 7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for the palladium-catalyzed cyanation of 7-azaindole, and how does it impact the reaction?

A1: Typical palladium catalyst loadings for the cyanation of (hetero)aryl halides range from 0.1 mol% to 10 mol%.[1][2] The optimal loading depends on the reactivity of the 7-azaindole substrate (e.g., iodide, bromide, or chloride).

  • Low Catalyst Loading (0.1 - 2 mol%): Lower loadings are cost-effective and desirable for large-scale synthesis.[2] They are often sufficient for highly reactive substrates like aryl iodides and bromides under optimized conditions.

  • High Catalyst Loading (2 - 10 mol%): Higher loadings may be necessary for less reactive substrates, such as aryl chlorides, or for challenging transformations that are prone to catalyst deactivation.[3] However, excessively high loadings can lead to an increase in side reactions and the formation of unwanted byproducts.[4][5] For instance, coupling reactions involving challenging substrates like phenols have been shown to require loadings around 3 mol%, while some Heck and Stille reactions may use 5 mol%.[5]

Q2: How does the choice of palladium precursor and ligand affect catalyst efficiency and loading?

A2: The selection of the palladium source and ligand is critical for catalytic performance.

  • Palladium Precursors: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts.[1] Palladacycle precatalysts are often highly effective as they can readily form the active catalytic species. Precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, and this activation step can be sensitive to reaction conditions.

  • Ligands: The ligand stabilizes the palladium center, prevents catalyst deactivation, and facilitates key steps in the catalytic cycle. For cyanation, bulky, electron-rich phosphine ligands such as XPhos and tBuXPhos are often superior.[6] These ligands can promote the challenging reductive elimination step to form the aryl nitrile and may prevent the catalyst from being poisoned by excess cyanide.[7] In some cases, ligand-free systems have proven effective, particularly when using potassium hexacyanoferrate(II) as the cyanide source.[2]

Q3: Why is catalyst deactivation a common problem in cyanation reactions, and how can it be minimized?

A3: Catalyst deactivation is a significant challenge in palladium-catalyzed cyanation primarily due to poisoning by the cyanide anion (CN⁻). Cyanide has a high binding affinity for palladium and can displace the necessary ligands, forming stable, inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻ that halt the catalytic cycle.[8][9]

Strategies to Minimize Deactivation:

  • Use a Slow-Release Cyanide Source: Employing sparingly soluble cyanide salts like Zn(CN)₂ or non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a common strategy.[2] These reagents maintain a low concentration of free cyanide in the solution, reducing the likelihood of catalyst poisoning.

  • Optimize Ligand Choice: Using sterically bulky ligands can shield the palladium center and prevent displacement by cyanide ions.[7]

  • Control Stoichiometry: Carefully controlling the stoichiometry of the cyanide source is crucial, as excess cyanide is a primary cause of deactivation.[10]

  • Ensure Anhydrous Conditions: Moisture can be particularly harmful as it can lead to the formation of HCN, which reacts readily with Pd(0) and contributes to catalyst deactivation.[9]

Q4: Which cyanide sources are recommended for the cyanation of 7-azaindole?

A4: While traditional sources like KCN and NaCN are effective, they are highly toxic.[11] Safer and often more reproducible results are achieved with alternative sources:

  • Zinc Cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides and its low solubility in organic solvents helps prevent catalyst poisoning.[12]

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic, inexpensive, and easy-to-handle crystalline solid.[2][12] It has become a preferred cyanide source for many modern cyanation protocols.[6][13]

  • Acetone Cyanohydrin/Trimethylsilyl Cyanide (TMSCN): These can also be used, sometimes with a continuous dosage approach to maintain low cyanide concentrations.[14]

Troubleshooting Guide

Issue 1: Low or No Conversion to 7-Cyanoazaindole
Potential Cause Troubleshooting Step
Catalyst Poisoning The pyridine nitrogen of the 7-azaindole scaffold or excess cyanide can poison the catalyst.[15] Solution: 1) Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[2] 2) Increase the loading of the phosphine ligand. 3) Consider protecting the 7-azaindole N-H to prevent coordination.
Inactive Catalyst The Pd(0) active species is not forming or is being oxidized. Solution: 1) Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).[10] 2) Use a palladacycle precatalyst that does not require an activation step. 3) If using Pd(OAc)₂, ensure conditions are suitable for its reduction.
Sub-optimal Ligand The chosen ligand is not effective for this specific substrate. Solution: Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBuXPhos, which are known to be effective in cyanation.
Low Reaction Temperature The temperature is insufficient to drive the reaction, especially the reductive elimination step. Solution: Increase the reaction temperature in increments of 10-20 °C. Many cyanations require temperatures between 100-140 °C.[7][11]
Issue 2: Significant Formation of Side Products
Potential Cause Troubleshooting Step
Homocoupling of Halo-azaindole A common side reaction in cross-coupling. Solution: Decrease the catalyst loading. High local concentrations of Pd(0) can favor homocoupling. Ensure slow and controlled heating.
Hydrolysis of Cyano Group Trace amounts of water can lead to the formation of the corresponding amide. Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
High Catalyst Loading Higher catalyst loadings can promote side reactions.[4][5] Solution: Reduce the catalyst loading to the minimum level required for good conversion.
Issue 3: Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Cyanide Source The solubility and particle size of solid cyanide sources (e.g., KCN, Zn(CN)₂) can vary between batches, affecting the reaction rate.[7] Solution: 1) Use a cyanide source from a consistent supplier. 2) Consider switching to K₄[Fe(CN)₆], which is often more reliable.
Atmospheric Contamination Small amounts of oxygen or moisture can inconsistently deactivate the catalyst. Solution: Improve inert atmosphere techniques. Use Schlenk lines or a glovebox for reaction setup.
Solvent Quality Impurities in the solvent can interfere with the catalysis. Solution: Use high-purity, anhydrous solvents.

Experimental Protocols & Data

Protocol: General Procedure for Palladium-Catalyzed Cyanation of 7-Bromoazaindole

This protocol provides a starting point for optimization. The specific catalyst, ligand, and conditions should be optimized for each unique substrate.

Materials:

  • 1-Protected-7-bromo-1H-pyrrolo[2,3-b]pyridine (e.g., 1-Tosyl-7-bromoazaindole) (1.0 eq)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Cyanide Source (e.g., Zn(CN)₂, 0.6 eq)

  • Anhydrous Solvent (e.g., DMF, DMAc)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the 1-protected-7-bromoazaindole, palladium precursor, phosphine ligand, and zinc cyanide.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-protected 7-cyanoazaindole. The protecting group can be removed in a subsequent step.

Data Summary: Influence of Catalyst Components

The following table summarizes the effect of different palladium sources and ligands on the cyanation of aryl chlorides, which often represents a more challenging substrate than the corresponding bromides.

Pd Source (mol%)Ligand (mol%)Cyanide SourceSolventTemp (°C)Yield (%)
P1 (0.2)L1 (XPhos) K₄[Fe(CN)₆]Dioxane/H₂O100>95
P1 (0.2)L2 (tBuXPhos)K₄[Fe(CN)₆]Dioxane/H₂O10075
P1 (0.2)L3 (tBuBrettPhos)K₄[Fe(CN)₆]Dioxane/H₂O10068
Pd(OAc)₂ (0.2)L1 (XPhos)K₄[Fe(CN)₆]Dioxane/H₂O10025
Pd₂(dba)₃ (0.1)L1 (XPhos)K₄[Fe(CN)₆]Dioxane/H₂O10045
Data adapted from a study on aryl chlorides, demonstrating the superiority of palladacycle precatalysts (P1) and the XPhos ligand (L1) in cyanation reactions.[12]

Visualizations

Catalytic_Cycle_Cyanation pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X (7-Haloazaindole) poison Catalyst Poisoning [Pd(CN)₄]²⁻ pd0->poison + Excess CN⁻ pdiv Ar-Pd(II)-X Intermediate oa_complex->pdiv pd_cn Ar-Pd(II)-CN Intermediate pdiv->pd_cn + CN⁻ - X⁻ pdiv->poison + Excess CN⁻ pd_cn->pd0 product Ar-CN (7-Cyanoazaindole) pd_cn->product Reductive Elimination pd_cn->poison + Excess CN⁻

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Experimental_Workflow start Start: Reaction Setup reagents 1. Add 7-Haloazaindole, Catalyst, Ligand, CN⁻ Source start->reagents inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Heat and Stir (e.g., 12-24h at 120°C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product: 7-Cyanoazaindole purify->product

Caption: A typical experimental workflow for palladium-catalyzed cyanation.

Troubleshooting_Tree start Low / No Yield? cause1 Is Starting Material Consumed? start->cause1 cause2 Multiple Side Products Observed? cause1->cause2 Yes sol1a Potential Catalyst Poisoning. - Switch to K₄[Fe(CN)₆] - Increase ligand ratio cause1->sol1a No sol2a Homocoupling or Degradation. - Lower catalyst loading - Check inert atmosphere cause2->sol2a Yes sol2b Reaction is working. Optimize for yield. cause2->sol2b No sol1b Reaction Conditions Too Mild. - Increase Temperature - Screen more active catalyst

Caption: Decision tree for troubleshooting low reaction yield.

References

Optimizing reaction temperature for 7-azaindole-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 7-azaindole-5-carbonitrile and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for the synthesis of 7-azaindole derivatives?

A1: The optimal reaction temperature for 7-azaindole synthesis is highly dependent on the specific synthetic route. Based on various reported methods for analogous compounds, temperatures can range from as low as -40°C for reactions involving organolithium intermediates to as high as 130°C for cyclization steps, and even up to 150°C with microwave irradiation.[1][2][3]

Q2: How does reaction temperature generally affect the yield of 7-azaindole synthesis?

A2: Temperature is a critical parameter that can significantly influence reaction rate and product yield. Increasing the temperature can accelerate the reaction but may also lead to the formation of side products or decomposition of starting materials and the desired product. Conversely, a temperature that is too low may result in an impractically slow or incomplete reaction.

Q3: What are some common side reactions observed at non-optimal temperatures?

A3: At elevated temperatures, potential side reactions can include polymerization or dimerization of starting materials, and decomposition of thermally sensitive functional groups.[3] For instance, in syntheses starting from picoline derivatives, self-condensation can occur.[3] In multi-step syntheses, intermediates may degrade if the temperature is too high for a prolonged period.

Q4: Can the choice of solvent influence the optimal reaction temperature?

A4: Absolutely. The boiling point of the solvent will set the maximum temperature for a reaction at atmospheric pressure (reflux conditions). Furthermore, the solvent's polarity and its ability to dissolve reactants and intermediates can affect reaction kinetics, and thus the optimal temperature. Different solvents have been successfully used in 7-azaindole syntheses, including toluene, dioxane, and methanol, each with a different boiling point.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 7-azaindole-5-carbonitrile, with a focus on temperature optimization.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, LC-MS).
Reaction temperature is too high, leading to decomposition. Decrease the reaction temperature. If the reaction is highly exothermic, consider cooling the reaction vessel during the addition of reagents. For example, some protocols for related syntheses initiate the reaction at -40°C.[3]
Incorrect solvent for the desired temperature. Ensure the chosen solvent is stable at the reaction temperature and has a suitable boiling point. For higher temperatures, consider using a higher-boiling solvent like dioxane or employing microwave irradiation.[1][2]
Reaction time is not optimized for the temperature. At a given temperature, monitor the reaction over time to determine the point of maximum conversion without significant side product formation.

Issue 2: Formation of Significant Impurities

Possible Cause Troubleshooting Steps
Side reactions are favored at the current temperature. Lower the reaction temperature to disfavor the side reactions, which may have a higher activation energy than the desired reaction. Analyze the impurities to understand the side reactions and adjust the conditions accordingly.
Localized overheating. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. For exothermic reactions, add reagents slowly and with external cooling.
Thermal instability of reactants or products. Reduce the reaction temperature and potentially extend the reaction time. Consider a different synthetic route that proceeds under milder conditions.

Data Presentation

The following table provides representative data on the effect of temperature on the yield of a generic final cyclization step in a 7-azaindole synthesis, based on trends observed in the literature for similar compounds.

Reaction Temperature (°C) Reaction Time (h) Yield (%) Observations
25 (Room Temperature)24< 5Incomplete reaction, starting material remains.
501835Slow conversion, some product formation.
651260Good conversion, minimal side products.[4]
80875Faster reaction, optimal yield observed.
100668Increased formation of colored impurities.
130 (Microwave)185Rapid and high-yielding reaction.[1]

Experimental Protocols

Below are generalized experimental protocols for key steps in 7-azaindole synthesis, derived from methodologies for analogous compounds.

Protocol 1: Palladium-Catalyzed Cyclization

This protocol is adapted from a synthesis of 2-substituted 7-azaindoles.[4]

  • To a solution of the 2-amino-3-(alkynyl)pyridine intermediate in toluene, add potassium tert-butoxide.

  • Add a catalytic amount of 18-crown-6.

  • Heat the reaction mixture to 65°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Chichibabin-Type Cyclization

This protocol is based on the synthesis of a 2-phenyl-7-azaindole.[3]

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF and cool to -40°C under an inert atmosphere.

  • Slowly add a solution of 2-fluoro-3-picoline in THF to the LDA solution at -40°C.

  • Stir the mixture for 1 hour at -40°C.

  • Add benzonitrile to the reaction mixture.

  • Continue stirring at -40°C for an additional 2 hours.

  • Warm the reaction to 0°C and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature (e.g., in 10-20°C increments) check_temp->increase_temp  No, too low decrease_temp Decrease Temperature (check for decomposition) check_temp->decrease_temp  No, too high check_time Is Reaction Time Sufficient? check_temp->check_time  Yes monitor_inc Monitor by TLC/LC-MS increase_temp->monitor_inc monitor_inc->check_time monitor_dec Monitor by TLC/LC-MS decrease_temp->monitor_dec monitor_dec->check_time increase_time Increase Reaction Time check_time->increase_time  No end Optimized Yield check_time->end  Yes increase_time->end

Caption: A flowchart for troubleshooting low yield with a focus on temperature and time.

Diagram 2: Relationship of Parameters in Reaction Optimization

ReactionParameters temp Temperature yield Yield temp->yield influences rate Reaction Rate temp->rate influences impurities Impurities temp->impurities influences time Reaction Time rate->time inversely related to solvent Solvent Choice solvent->temp constrains time->yield influences

Caption: The interplay of key parameters in optimizing a chemical reaction.

References

Optimizing solvent conditions for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, a key intermediate in pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the cyanation of a 5-halo-1H-pyrrolo[2,3-b]pyridine precursor, typically 5-bromo-7-azaindole. The two primary approaches are:

  • Rosenmund-von Braun Reaction: This method utilizes a copper(I) cyanide salt, often in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), at elevated temperatures.[1][2][3]

  • Palladium-Catalyzed Cyanation: This approach employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), with a cyanide source like sodium cyanide or potassium hexacyanoferrate.[4][5][6] This method may also include a copper(I) co-catalyst.

Q2: Which solvent is optimal for the synthesis?

A2: The choice of solvent is critical and depends on the chosen synthetic route.

  • For the Rosenmund-von Braun reaction , high-boiling polar aprotic solvents are necessary to achieve the required reaction temperatures (typically 150-250°C).[1] N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are commonly used.[1][4]

  • For palladium-catalyzed cyanation , DMF is also a common choice.[4] However, the use of dioxane with a water co-solvent has been reported for some palladium-catalyzed cyanations of heteroaryl halides.[7] The selection of solvent can influence catalyst activity and solubility of reagents.

Q3: How can I monitor the progress of the reaction?

A3: High-performance liquid chromatography (HPLC) is a reliable method for monitoring the consumption of the starting material (e.g., 5-bromo-7-azaindole) and the formation of the desired product.[4] Thin-layer chromatography (TLC) can also be used for a more rapid qualitative assessment of the reaction's progress.

Q4: What are the typical yields and purity for this synthesis?

A4: With optimized conditions, high yields and purity can be achieved. One reported protocol using cuprous cyanide in NMP achieved a yield of 79.3% with a purity of 99.8% after purification.[4] Palladium-catalyzed methods can also provide good to excellent yields, though this can be highly dependent on the specific catalyst system and reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution Method
Insufficient Reaction Temperature The Rosenmund-von Braun reaction often requires high temperatures (150-250°C).[1] Gradually increase the reaction temperature and monitor the progress by HPLC or TLC. For the palladium-catalyzed reaction, ensure the temperature is at the optimal level for the specific catalyst used (e.g., 125°C for Pd(PPh₃)₄).[4]Both
Degraded or Impure Reagents Use fresh, high-purity cuprous cyanide; degraded CuCN may appear green instead of beige.[8] Ensure solvents like DMF are anhydrous and degassed, as water can negatively impact the reaction.[8][9] For the palladium-catalyzed method, ensure the catalyst is active.Both
Catalyst Inactivation (Palladium-catalyzed) Excess cyanide ions can poison the palladium catalyst.[9] Consider using a less soluble cyanide source like potassium hexacyanoferrate (K₄[Fe(CN)₆]), which provides a slow release of cyanide ions.[10] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.Palladium-catalyzed
Poor Solubility of Reagents Ensure all reagents are adequately dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, a different solvent system may be required.Both
Issue 2: Formation of Significant Byproducts
Potential Cause Suggested Solution Method
Hydrolysis of the Nitrile Group If water is present in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding carboxylic acid, especially at high temperatures. Ensure all reagents and solvents are anhydrous.Both
Side Reactions with Functional Groups If the starting material contains sensitive functional groups, they may react under the harsh conditions of the Rosenmund-von Braun reaction. The palladium-catalyzed method, which can sometimes be run under milder conditions, may be a better alternative.Rosenmund-von Braun
Benzoin Condensation (Palladium-catalyzed) If your substrate contains an aldehyde group, benzoin condensation can occur in the presence of cyanide and base. Running the reaction at a lower temperature (e.g., 70°C) can help to minimize this side reaction.[7]Palladium-catalyzed
Issue 3: Difficulties in Product Purification
Potential Cause Suggested Solution Method
Removal of Copper Salts After the Rosenmund-von Braun reaction, the workup should include a wash with an ammonia solution (e.g., 5% aqueous ammonia) to complex with and remove residual copper salts.[4]Rosenmund-von Braun
Removal of High-Boiling Solvent High-boiling solvents like NMP and DMF can be challenging to remove completely. After the initial extraction, perform multiple washes with brine. If residual solvent remains, consider techniques like azeotropic distillation with a suitable solvent or high-vacuum distillation.Both
Separation from Starting Material If the reaction has not gone to completion, separating the product from the starting material can be difficult. Optimize the reaction conditions to maximize conversion. For purification, recrystallization from a suitable solvent system (e.g., ethyl acetate) with the addition of activated carbon can improve purity.[4] Preparative TLC or column chromatography can also be employed.[4]Both

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

ParameterMethod 1: Rosenmund-von Braun[4]Method 2: Palladium-Catalyzed Cyanation[4]
Starting Material 5-bromo-7-azaindole5-bromo-7-azaindole
Cyanide Source Cuprous Cyanide (CuCN)Sodium Cyanide (NaCN)
Catalyst None (stoichiometric CuCN)Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Co-catalyst/Additive NoneCuprous Iodide (CuI)
Solvent N-Methylpyrrolidone (NMP)Dimethylformamide (DMF)
Temperature 180°C125°C
Reaction Time 15 hours48 hours
Yield 79.3%Not explicitly stated for this specific reaction, but generally good to excellent for this method type.
Purity 99.8%Not explicitly stated.

Experimental Protocols

Protocol 1: Rosenmund-von Braun Cyanation[4]
  • Reaction Setup: In a suitable reactor, charge 5-bromo-7-azaindole, N-methylpyrrolidone (NMP), and cuprous cyanide.

  • Inert Atmosphere: Purge the reactor with nitrogen gas.

  • Heating: Slowly heat the reaction mixture to 180°C and maintain this temperature for 15 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically <0.5%).

  • Cooling: Cool the reaction mixture to approximately -40°C.

  • Workup:

    • Transfer the cooled reaction mixture to a larger reactor and dilute with ethyl acetate.

    • Wash the organic layer with a 5% aqueous ammonia solution until the aqueous phase is nearly colorless.

    • Wash the organic layer with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification:

    • To the crude product, add ethyl acetate and activated carbon.

    • Reflux the mixture for 30 minutes.

    • Perform a hot filtration and wash the filter cake with hot ethyl acetate.

    • Concentrate the combined filtrate, cool to induce precipitation, and filter to collect the purified product.

Protocol 2: Palladium-Catalyzed Cyanation[4]
  • Reaction Setup: To a solution of 5-bromo-7-azaindole in dimethylformamide (DMF), add sodium cyanide, cuprous iodide, and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Purge the reaction vessel with argon gas.

  • Heating: Heat the reaction mixture at 125°C for 48 hours.

  • Cooling: Cool the reaction to room temperature.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Further purification can be achieved through column chromatography or recrystallization as needed.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction Cyanation Reaction (Rosenmund-von Braun or Pd-catalyzed) Start->Reaction Add Reagents & Solvent Monitoring Reaction Monitoring (HPLC/TLC) Reaction->Monitoring Check Conversion Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Crude Crude Product Workup->Crude Purify Recrystallization or Chromatography Crude->Purify Final Pure Product Purify->Final

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Start Low Yield? Temp Temp Too Low? Start->Temp Yes Reagents Reagents Degraded? Temp->Reagents No IncreaseTemp Increase Temperature Temp->IncreaseTemp Yes Catalyst Catalyst Poisoned? (Pd-catalyzed) Reagents->Catalyst No UseFresh Use Fresh/Dry Reagents Reagents->UseFresh Yes ChangeCyanide Use K4[Fe(CN)6] Catalyst->ChangeCyanide Yes Success Problem Solved IncreaseTemp->Success UseFresh->Success ChangeCyanide->Success

Caption: A logical troubleshooting guide for addressing low product yield.

References

Palladium catalyst deactivation in cyanation reactions and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cyanation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed cyanation experiments, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Yield of the Desired Aryl Nitrile

A low or nonexistent yield is a frequent challenge in palladium-catalyzed cyanation. Several factors can contribute to this issue. Here is a step-by-step troubleshooting approach:

  • Catalyst and Ligand Integrity: The choice and quality of the palladium source and ligand are paramount.

    • Action: Screen different palladium precatalysts and phosphine ligands. Sterically hindered biaryl phosphine ligands, for instance, have demonstrated high efficacy in these reactions. Consider using palladacycle precatalysts which can generate the active catalyst in situ.[1]

    • Check: Ensure the catalyst and ligand have not degraded due to improper storage. Palladium(0) species are particularly sensitive to air and moisture.

  • Cyanide Source and Stoichiometry: The nature and amount of the cyanide source are critical.

    • Action: While reagents like KCN and NaCN are effective, safer and less soluble alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are often preferred to avoid catalyst inhibition from high cyanide concentrations.[1]

    • Check: Carefully optimize the stoichiometry of the cyanide source. An excess can poison the catalyst by forming inactive palladium-cyanide complexes.[1][2]

  • Reaction Temperature: Temperature plays a significant role in both reaction rate and catalyst stability.

    • Action: Conduct small-scale experiments to determine the optimal temperature for your specific substrate and catalyst system. Temperatures that are too low may lead to a sluggish or stalled reaction, while excessively high temperatures can cause catalyst decomposition.

  • Solvent and Atmosphere: The reaction environment must be carefully controlled.

    • Action: Use anhydrous solvents, as moisture can lead to the formation of HCN, which deactivates the palladium catalyst.[2] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active Pd(0) catalyst.

Issue 2: Formation of Significant Side Products

The presence of impurities and byproducts can complicate purification and reduce the yield of the desired nitrile.

  • Dehalogenation of the Starting Material: A common side reaction is the reduction of the aryl halide starting material.

    • Action: This can be caused by certain phosphine ligands or impurities in the reaction mixture. Consider screening different ligands or purifying the starting materials and reagents.

  • Hydrolysis of the Nitrile Product: The nitrile product can be sensitive to hydrolysis under certain conditions.

    • Action: Ensure the work-up conditions are not overly acidic or basic, and minimize the exposure of the product to water, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: My palladium catalyst appears to have deactivated. What are the common causes?

A1: Palladium catalyst deactivation in cyanation reactions is a well-documented issue with several primary causes:

  • Cyanide Poisoning: Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, forming inactive complexes such as [(CN)₄Pd]²⁻. This disrupts all key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Moisture-Induced Deactivation: The presence of even trace amounts of water can be detrimental. Water can hydrolyze the cyanide source to form hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and leads to the formation of inactive hydride complexes like [(CN)₃PdH]²⁻.[2]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade under the reaction conditions, leading to the formation of inactive palladium species.

  • Substrate or Product Inhibition: In some cases, the starting material (e.g., nitrogen-containing heterocycles) or the product can coordinate to the palladium center and inhibit catalysis.[1]

Q2: How can I prevent catalyst deactivation?

A2: Several strategies can be employed to minimize catalyst deactivation:

  • Use of Less Soluble Cyanide Sources: Employing cyanide sources with low solubility in the reaction medium, such as K₄[Fe(CN)₆] or Zn(CN)₂, helps to maintain a low concentration of free cyanide ions, thereby reducing the risk of catalyst poisoning.[1][3]

  • Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos and other bulky biaryl phosphines can stabilize the palladium catalyst and promote the desired catalytic cycle while sterically hindering the coordination of excess cyanide.

  • Use Palladacycle Precatalysts: These have been shown to be highly effective as they generate the active Pd(0) species in situ, potentially avoiding some deactivation pathways.[1]

  • Control Reaction Conditions:

    • Maintain strictly anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere.

    • Use a weaker base, such as potassium acetate (KOAc), instead of strong carbonate bases when using K₄[Fe(CN)₆], as this has been shown to reduce substrate and product decomposition.[1]

Q3: Can a deactivated palladium catalyst be regenerated?

A3: While specific protocols for regenerating palladium catalysts deactivated in cyanation reactions are not widely reported, general methods for palladium catalyst regeneration can be attempted. These typically involve washing the catalyst to remove adsorbed species. A common procedure involves washing the supported catalyst with water and then treating it with a dilute acid to remove inorganic poisons. For catalysts on carbon, a steam-air regeneration procedure can be used to burn off organic residues. It is important to note that the effectiveness of these methods will depend on the specific nature of the deactivation.

Data Presentation

Table 1: Comparison of Palladium Sources for the Cyanation of Ethyl 4-chlorobenzoate

EntryPalladium Source (0.2 mol%)Ligand (0.4 mol%)Yield (%)
1Pd(OAc)₂XPhos85
2[(allyl)PdCl]₂XPhos88
3Pd₂(dba)₃XPhos92
4Palladacycle P1XPhos97

Reaction conditions: ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), KOAc (0.125 equiv), dioxane (2.5 mL), H₂O (2.5 mL), 100 °C, 1h. Data extracted from[1].

Table 2: Effect of Ligand on the Cyanation of 4-Chloroaniline

EntryLigandYield (%)
1(Binaphthyl)P(t-Bu)₂>99
2P(t-Bu)₃<5
3dppf10
4PCy₃<5

Reaction conditions: 4-chloroaniline (100 mol %), Zn(CN)₂ (55-58 mol %), Pd(TFA)₂ (4.2-4.4 mol %), Ligand (8.4-8.8 mol%), Zn flakes (18-20 mol %), DMAC, 95 °C, 3h. Data extracted from[4].

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides using K₄[Fe(CN)₆]·3H₂O [1]

Materials:

  • Palladacycle precatalyst (e.g., P1)

  • Ligand (e.g., XPhos)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • (Hetero)aryl halide (1.0 mmol)

  • Potassium acetate (KOAc)

  • Dioxane (anhydrous)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 equiv). If the (hetero)aryl halide is a solid, add it at this stage (1 mmol).

  • Seal the tube with a Teflon-lined screw-cap septum, and then evacuate and backfill with nitrogen. Repeat this cycle three times.

  • If the (hetero)aryl halide is a liquid, add it (1 mmol) via syringe.

  • Add dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 1 hour).

  • After the reaction is complete (monitored by TLC or GC/LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography).

Protocol 2: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates using Zn(CN)₂ [3]

Materials:

  • Palladacycle precatalyst (e.g., P1)

  • Zinc cyanide (Zn(CN)₂)

  • (Hetero)aryl halide or triflate (1.0 mmol)

  • Tetrahydrofuran (THF)

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the (hetero)aryl halide or triflate (1.0 mmol), Zn(CN)₂ (0.66 equiv), and the palladacycle precatalyst (2-5 mol %).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a 1:5 mixture of THF/H₂O (3.0 mL).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 18 hours.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product as needed.

Visualizations

Palladium_Cyanation_Deactivation Active_Catalyst Active Pd(0) Catalyst Inactive_Pd_CN Inactive Pd-Cyanide Complexes e.g., [(CN)₄Pd]²⁻ Active_Catalyst->Inactive_Pd_CN Poisoning Inactive_Pd_H Inactive Pd-Hydride Complexes e.g., [(CN)₃PdH]²⁻ Active_Catalyst->Inactive_Pd_H Reaction with HCN Inactive_Pd_Species Other Inactive Pd Species Active_Catalyst->Inactive_Pd_Species Decomposition Excess_CN Excess Cyanide (CN⁻) Excess_CN->Inactive_Pd_CN Moisture Moisture (H₂O) HCN Hydrogen Cyanide (HCN) Moisture->HCN Hydrolysis of CN⁻ HCN->Inactive_Pd_H Ligand_Degradation Ligand Degradation Ligand_Degradation->Inactive_Pd_Species

Caption: Key pathways of palladium catalyst deactivation in cyanation reactions.

Cyanation_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent Start->Reaction_Setup Heating_Stirring Heating and Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC/LC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Product Final Product: Aryl Nitrile Purification->Product

Caption: General experimental workflow for palladium-catalyzed cyanation.

References

Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile via recrystallization.

Troubleshooting Guide

My compound will not dissolve in the chosen solvent, even with heating.

  • Answer: This indicates that the solvent is not suitable for your compound. This compound, also known as 5-cyano-7-azaindole, is a relatively polar molecule. If you are using a non-polar solvent, it is unlikely to dissolve. You should select a more polar solvent. If the compound is only sparingly soluble, you may need to use a larger volume of solvent. However, using too much solvent can lead to poor recovery in the crystallization step.[1] Consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Heat the solution to redissolve the compound and then allow it to cool slowly.

The compound "oils out" instead of forming crystals.

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[2] To remedy this, try one of the following:

    • Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and the solution is not supersaturated.

    • Reheat the solution and allow it to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop, and then moving it to an ice bath.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Add a seed crystal of pure this compound to the cooled solution to induce crystallization.[1]

No crystals form, even after the solution has cooled completely.

  • Answer: This is a common issue that can arise from a few different factors:

    • Too much solvent was used: If the solution is not saturated, crystals will not form. You can try to evaporate some of the solvent by gently heating the solution or by blowing a stream of inert gas (like nitrogen) over the surface.[3][4]

    • The solution is supersaturated: Sometimes a solution needs a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[1][3]

    • The cooling process was too rapid: If the solution is cooled too quickly, it can become supersaturated without forming crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

The yield of purified product is very low.

  • Answer: A low yield can be attributed to several factors during the recrystallization process:

    • Using too much solvent: As mentioned above, an excessive amount of solvent will keep more of your compound dissolved, even at low temperatures, leading to a lower recovery.[1][4]

    • Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. To avoid this, use a pre-heated funnel and a slight excess of hot solvent.[2]

    • Washing the crystals with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product.[1]

    • Incomplete crystallization: Ensure the solution has been thoroughly cooled for a sufficient amount of time to allow for maximum crystal formation.

Frequently Asked Questions (FAQs)

What is the best solvent for recrystallizing this compound?

  • Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, polar solvents are generally a good starting point. Ethyl acetate has been successfully used for the recrystallization of this compound.[5] Other potential solvents to screen include ethanol, methanol, isopropanol, or mixtures such as ethyl acetate/heptane or ethanol/water. A systematic solvent screen is the best approach to identify the optimal solvent or solvent system for your specific sample and purity requirements.

How can I remove colored impurities during recrystallization?

  • Answer: If your crude this compound has colored impurities, you can often remove them by adding a small amount of activated carbon to the hot, dissolved solution. After adding the activated carbon, the solution should be heated for a short period with stirring and then hot-filtered to remove the carbon particles. Be aware that activated carbon can also adsorb some of your desired product, so use it sparingly.

What are some common impurities I might encounter?

  • Answer: Common impurities can include starting materials from the synthesis, by-products, or residual solvents. For example, if the this compound was synthesized from 5-bromo-7-azaindole, you might have residual starting material as an impurity.[5] Recrystallization is effective at removing impurities with different solubility profiles than the target compound.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound

Solvent/SystemPolarityRationale
Ethyl AcetateIntermediateReported to be an effective recrystallization solvent for this compound.[5]
EthanolPolarGood for many polar organic compounds.
MethanolPolarSimilar to ethanol, but may have higher solubility at room temperature.
IsopropanolIntermediateCan be a good alternative to ethanol.
Ethyl Acetate / HeptaneMixedA good system where ethyl acetate is the "good" solvent and heptane is the "poor" solvent.
Ethanol / WaterMixedA common system for polar compounds; ethanol is the "good" solvent and water is the "poor" solvent.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Solvent Selection: Begin by performing small-scale solubility tests with the solvents listed in Table 1 to find a suitable system. A good solvent will dissolve the crude product when heated but will result in crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Compound Oils Out? cool->oiling_out crystals Crystals Form? collect Collect and Dry Crystals crystals->collect Yes troubleshoot_no_crystals Troubleshoot No Crystals: 1. Evaporate some solvent 2. Scratch flask 3. Add seed crystal crystals->troubleshoot_no_crystals No end Pure Product collect->end oiling_out->crystals No troubleshoot_oil Troubleshoot Oiling Out: 1. Add more solvent 2. Cool slower 3. Scratch flask oiling_out->troubleshoot_oil Yes troubleshoot_oil->dissolve troubleshoot_no_crystals->cool Purification_Process_Workflow crude Crude this compound dissolution 1. Dissolution in Minimal Hot Solvent crude->dissolution filtration 2. Hot Filtration to Remove Insolubles dissolution->filtration crystallization 3. Slow Cooling to Induce Crystallization filtration->crystallization isolation 4. Isolate Crystals by Vacuum Filtration crystallization->isolation washing 5. Wash with Ice-Cold Solvent isolation->washing drying 6. Dry Under Vacuum washing->drying pure Pure Crystalline Product drying->pure

References

Side reactions to avoid during the synthesis of 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of 7-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 7-azaindole derivatives?

A1: The most frequently encountered side reactions include dimerization of starting materials or intermediates, N-oxidation of the pyridine ring, and poor regioselectivity during functionalization reactions such as halogenation and palladium-catalyzed cross-coupling. These side reactions can significantly lower the yield of the desired product and complicate purification.

Q2: How can I detect the formation of dimeric byproducts in my reaction?

A2: Dimer formation can often be suspected by the appearance of unexpected spots on a Thin-Layer Chromatography (TLC) plate. Confirmation and characterization of these byproducts are typically achieved using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. In some cases, dimeric products may also exhibit different solubility profiles compared to the desired monomeric product.

Q3: Is N-oxidation of the 7-azaindole core always a detrimental side reaction?

A3: While unintentional N-oxidation can reduce the yield of the desired product, 7-azaindole N-oxides can also be valuable intermediates. The N-oxide functionality can be used to direct the regioselectivity of subsequent functionalization reactions, such as arylation, at different positions than the parent 7-azaindole.[1] Following the desired functionalization, the N-oxide can often be deoxygenated to yield the final product.

Q4: What is the primary cause of poor regioselectivity in the functionalization of the 7-azaindole ring?

A4: The 7-azaindole scaffold has multiple reactive sites. The electron-rich pyrrole ring and the electron-deficient pyridine ring exhibit different reactivities towards electrophilic and nucleophilic reagents. The specific site of functionalization can be influenced by a variety of factors including the nature of the reagent, reaction conditions (temperature, solvent, base), and the presence and nature of protecting groups on the ring nitrogens.

Troubleshooting Guides

Issue 1: Dimerization during Chichibabin Cyclization

Symptom: Low yield of the desired 7-azaindole derivative with the concurrent formation of a significant amount of a higher molecular weight byproduct, identified as a dimer of the picoline starting material. This is particularly common in reactions like the Chichibabin cyclization.[2][3]

Troubleshooting Workflow:

Dimerization_Troubleshooting start Low Yield & Dimer Formation Detected check_temp Verify Reaction Temperature start->check_temp check_base Evaluate Base and Addition Protocol check_temp->check_base If temperature is optimal check_order Check Order of Reagent Addition check_base->check_order If base and addition are optimized optimize_conc Optimize Reactant Concentrations check_order->optimize_conc If order of addition is correct solution Minimized Dimer Formation & Improved Yield optimize_conc->solution Halogenation_Troubleshooting start Mixture of Halogenated Isomers reagent_choice Evaluate Halogenating Agent start->reagent_choice protecting_group Consider N-Protecting Group Strategy reagent_choice->protecting_group If regioselectivity is still poor enzymatic_method Explore Enzymatic Halogenation protecting_group->enzymatic_method For ultimate selectivity solution High Regioselectivity Achieved protecting_group->solution If successful enzymatic_method->solution Coupling_Troubleshooting start Low Yield & Coupling Side Products degas Ensure Rigorous Degassing start->degas catalyst_ligand Optimize Catalyst and Ligand degas->catalyst_ligand If degassing is thorough base_solvent Screen Base and Solvent System catalyst_ligand->base_solvent If side reactions persist protecting_group Use N-Protecting Group base_solvent->protecting_group If N-H reactivity is an issue solution High Yield of Desired Product protecting_group->solution

References

Technical Support Center: Palladium-Catalyzed Cyanation of Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cyanation of heteroaryl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyanation reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cyanation reaction is not working or giving very low yield. What are the most common causes?

Low or no conversion in a palladium-catalyzed cyanation reaction can stem from several factors. A primary issue is often the deactivation of the palladium catalyst. Excess cyanide in the reaction mixture can poison the catalyst at various stages of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[1][2][3][4] The formation of inactive palladium-cyanide complexes, such as [(CN)4Pd]2-, is a common deactivation pathway.[1][2][4]

Another critical factor is the presence of moisture. Water can hydrolyze the cyanide source, generating hydrogen cyanide (HCN), which is highly reactive towards the Pd(0) catalyst and leads to the formation of inactive species.[1][2][4] The choice of palladium source is also crucial; Pd(OAc)2 and [(allyl)PdCl]2, for example, require in-situ reduction to the active Pd(0) state, and this process can be hampered by the presence of cyanide.[5][6]

Q2: How can I prevent palladium catalyst deactivation by the cyanide source?

A common strategy to prevent catalyst poisoning is to control the concentration of free cyanide in the reaction medium.[4] This can be achieved by using a cyanide source with low solubility in the organic solvent, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]).[5][7][8] These reagents release cyanide ions slowly into the reaction mixture, maintaining a low enough concentration to avoid catalyst deactivation while still allowing the reaction to proceed.[4] Another approach is the slow addition of a soluble cyanide source like trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin.[9]

Q3: What is the best cyanide source for my reaction?

The choice of cyanide source depends on the specific substrate and reaction conditions.

  • Zinc cyanide (Zn(CN)2) is widely used due to its lower toxicity compared to alkali metal cyanides and its low solubility in many organic solvents, which helps to prevent catalyst poisoning.[5][7] It is effective for a broad range of (hetero)aryl halides.[10][11]

  • Potassium ferrocyanide (K4[Fe(CN)6]) is a non-toxic and inexpensive alternative.[5][8][12] It is often used in aqueous or biphasic solvent systems and has been shown to be effective for the cyanation of both aryl bromides and chlorides.[12][13][14]

  • Acetone cyanohydrin and N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) are other alternatives that can be effective under specific conditions.[12]

Q4: Which palladium precursor and ligand should I choose for the cyanation of a heteroaryl chloride?

Aryl chlorides are generally less reactive than the corresponding bromides and iodides.[15][16] Therefore, the cyanation of heteroaryl chlorides often requires more specialized catalyst systems. The use of preformed catalysts or palladacycle precatalysts can be advantageous as they do not require an in-situ activation step that can be inhibited by cyanide.[5][6]

For ligands, sterically demanding and electron-rich phosphines have shown great success. Ligands such as XPhos and tBuXPhos are often effective for these challenging substrates.[5][12] For electron-deficient heteroaryl chlorides, a catalyst system based on a bulkier ligand might facilitate the reductive elimination step.[5] In some cases, a ligand-free system using Pd(OAc)2 with K4[Fe(CN)6] in a solvent like DMAc has been reported to be effective for aryl bromides and some chlorides.[14][17]

Q5: My reaction is sensitive to air and moisture. How can I ensure anhydrous and inert conditions?

The active Pd(0) catalyst is sensitive to oxygen, and as mentioned, moisture can lead to catalyst deactivation.[1][2][4][18] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[18] This involves using flame-dried glassware, degassing the solvents, and using Schlenk line or glovebox techniques.[6][18] Ensure all reagents, especially the solvent and base, are anhydrous.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction / Low Conversion Catalyst deactivation by excess cyanide.Use a less soluble cyanide source like Zn(CN)2 or K4[Fe(CN)6].[5][7] Consider the slow addition of a soluble cyanide source.[9]
Presence of water/moisture.Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[6][18]
Inefficient catalyst activation.Use a palladium precatalyst to bypass the in-situ reduction step.[5][6]
Poor reactivity of the heteroaryl chloride.Use a more active catalyst system with bulky, electron-rich phosphine ligands like XPhos.[5][15] Increase reaction temperature.[13]
Inappropriate solvent.Screen different solvents. Toluene, dioxane, and THF are common choices.[16][19] For K4[Fe(CN)6], a mixture of an organic solvent and water is often used.[5]
Formation of Side Products Dehalogenation of the starting material.This can be a competing reaction. Try optimizing the base or lowering the reaction temperature.[16]
Benzoin condensation (if an aldehyde is present).Lower the reaction temperature. For example, reducing the temperature from 100 °C to 70 °C has been shown to prevent this side reaction.[5]
Reaction Stalls Catalyst has degraded over time.Add a fresh portion of the catalyst.
Insufficient base.Ensure the base is fully dissolved or well-stirred. Consider using a more soluble base if appropriate for your substrate.

Quantitative Data Summary

Table 1: Comparison of Catalyst Systems for the Cyanation of Ethyl 4-chlorobenzoate

Pd Precursor (mol%)Ligand (mol%)Cyanide Source (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
P1 (0.2)L1 (XPhos) (0.2)K4[Fe(CN)6]·3H2O (0.5)Na2CO3 (0.125)Dioxane/H2O100197
Pd2(dba)3 (0.2)L1 (XPhos) (0.4)K4[Fe(CN)6]·3H2O (0.5)Na2CO3 (0.125)Dioxane/H2O100155
Pd(OAc)2 (0.2)L1 (XPhos) (0.4)K4[Fe(CN)6]·3H2O (0.5)Na2CO3 (0.125)Dioxane/H2O100125
[(allyl)PdCl]2 (0.1)L1 (XPhos) (0.4)K4[Fe(CN)6]·3H2O (0.5)Na2CO3 (0.125)Dioxane/H2O100115
Data sourced from reference[5]. P1 is a third-generation palladacycle precatalyst.

Table 2: Effect of Ligand on the Cyanation of Various Heteroaryl Halides

Heteroaryl HalideLigandYield (%)
2-chloro-5-trifluoromethylpyridineL1 (XPhos)95
2-chloro-3-methylpyridineL1 (XPhos)91
3-bromo-N-Boc-indoleL2 (tBuXPhos)94
5-bromo-N-Boc-indoleL1 (XPhos)92
Data sourced from reference[5]. Conditions: P1 precatalyst, K4[Fe(CN)6]·3H2O, Na2CO3, Dioxane/H2O, 100 °C, 1h.

Experimental Protocols

Protocol 1: General Procedure for the Cyanation of a Heteroaryl Chloride using a Palladacycle Precatalyst and K4[Fe(CN)6]

This protocol is adapted from a general method for the cyanation of (hetero)aryl chlorides.[5]

  • Reaction Setup: To a flame-dried Schlenk tube, add the heteroaryl chloride (1.0 mmol, 1.0 equiv), potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O) (0.5 mmol, 0.5 equiv), and sodium carbonate (Na2CO3) (0.125 mmol, 0.125 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladacycle precatalyst (e.g., P1, 0.002 mmol, 0.2 mol%) and the appropriate ligand (e.g., XPhos, 0.002 mmol, 0.2 mol%) and add them to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligand-Free Cyanation of a Heteroaryl Bromide using Pd(OAc)2 and K4[Fe(CN)6]

This procedure is based on a ligand-free method developed for aryl bromides.[14]

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv), potassium ferrocyanide (K4[Fe(CN)6]) (0.6 mmol, 0.6 equiv), sodium carbonate (Na2CO3) (2.0 mmol, 2.0 equiv), and palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Solvent Addition: Add 3 mL of degassed dimethylacetamide (DMAc).

  • Reaction: Heat the reaction mixture to 120 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Deactivation Catalyst Deactivation Pd0->Deactivation Excess CN- PdII_Aryl Ar-Pd(II)L_n(X) OxAdd->PdII_Aryl Transmetal Transmetalation (X/CN Exchange) PdII_Aryl->Transmetal M-CN PdII_Aryl->Deactivation Excess CN- PdII_Cyanide Ar-Pd(II)L_n(CN) Transmetal->PdII_Cyanide RedElim Reductive Elimination PdII_Cyanide->RedElim PdII_Cyanide->Deactivation Excess CN- RedElim->Pd0 Ar-CN InactivePd Inactive Pd-CN Complexes Deactivation->InactivePd

Caption: Catalytic cycle for palladium-catalyzed cyanation and points of catalyst deactivation.

Troubleshooting_Workflow start Low/No Yield in Cyanation Reaction q1 Are you using an aryl/heteroaryl chloride? start->q1 a1_yes Use bulky, electron-rich ligands (e.g., XPhos). Consider a precatalyst. q1->a1_yes Yes q2 Is your cyanide source highly soluble? q1->q2 No a1_yes->q2 a2_yes Switch to a less soluble source (Zn(CN)2, K4[Fe(CN)6]) or use slow addition. q2->a2_yes Yes q3 Are reaction conditions strictly anhydrous and inert? q2->q3 No a2_yes->q3 a3_no Use flame-dried glassware, degassed solvents, and inert gas (Ar/N2). q3->a3_no No q4 Is the reaction temperature optimized? q3->q4 Yes a3_no->q4 a4_no Screen a range of temperatures. Higher temperatures may be needed for less reactive halides. q4->a4_no No end_node Re-evaluate reaction and consult literature q4->end_node Yes a4_no->end_node

Caption: A decision tree for troubleshooting common issues in palladium-catalyzed cyanation.

References

Validation & Comparative

A Head-to-Head Comparison of the 1H-Pyrrolo[2,3-b]pyridine Scaffold and Other Privileged Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical decision that profoundly influences the potency, selectivity, and overall pharmacological profile of the resulting drug candidates. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" due to its structural resemblance to the adenine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase active site. This guide provides an objective, data-driven comparison of the 1H-pyrrolo[2,3-b]pyridine scaffold against other prominent kinase inhibitor scaffolds, supported by quantitative data and detailed experimental methodologies.

Introduction to the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold is a heterocyclic aromatic compound that has proven to be a versatile and effective core for the design of potent kinase inhibitors. Its nitrogen atom at the 7-position mimics a key hydrogen bond acceptor present in adenine, facilitating strong binding to the kinase hinge region. This fundamental interaction provides a solid anchor for building highly potent and selective inhibitors targeting a diverse range of kinases implicated in diseases such as cancer and inflammatory disorders.

Comparative Analysis of Kinase Inhibitor Scaffolds

The following tables present a comparative summary of the inhibitory activity (IC50 values) of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold and other well-established kinase inhibitor scaffolds. The data is organized by the target kinase to provide a direct head-to-head comparison.

Table 1: Comparison of Scaffolds Targeting Cyclin-Dependent Kinase 8 (CDK8)
ScaffoldInhibitor ExampleCDK8 IC50 (nM)
1H-Pyrrolo[2,3-b]pyridine Compound 2248.6
Pyrazolo[3,4-b]pyridineMSC2530818Not Reported for CDK8
Imidazo[1,2-b]pyridazineGandotinib (JAK2 inhibitor)Not Reported for CDK8
Table 2: Comparison of Scaffolds Targeting Janus Kinase 3 (JAK3)
ScaffoldInhibitor ExampleJAK3 IC50 (nM)
1H-Pyrrolo[2,3-b]pyridine Compound C250
7H-Pyrrolo[2,3-d]pyrimidineTofacitinib1
Thieno[2,3-d]pyrimidineCompound A>10000
Furo[2,3-d]pyrimidineCompound B>10000
Imidazo[4,5-b]pyridineCompound E1000
1H-Pyrazolo[3,4-d]pyrimidineNot SpecifiedNot Reported
Table 3: Comparison of Scaffolds Targeting Fibroblast Growth Factor Receptor 1 (FGFR1)
ScaffoldInhibitor ExampleFGFR1 IC50 (nM)
1H-Pyrrolo[2,3-b]pyridine Compound 4h7
Pyrazolo[3,4-b]pyridineAZD4547Not Reported for FGFR1
Table 4: Comparison of Scaffolds Targeting Cell Division Cycle 7 (Cdc7) Kinase
ScaffoldInhibitor ExampleCdc7 IC50 (nM)
1H-Pyrrolo[2,3-b]pyridine (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one7
Table 5: Comparison of Scaffolds Targeting Traf2- and Nck-interacting kinase (TNIK)
ScaffoldInhibitor ExampleTNIK pIC50 Range
1H-Pyrrolo[2,3-b]pyridine 31 compounds studied7.37 to 9.92

Note: pIC50 is the negative logarithm of the IC50 value.

Signaling Pathways and Points of Inhibition

Understanding the signaling pathways in which these kinases operate is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by the respective kinase inhibitors.

Signaling_Pathways cluster_JAK_STAT JAK-STAT Signaling Pathway cluster_Wnt Wnt Signaling Pathway (Colorectal Cancer) Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus_JAK Nucleus STAT_dimer->Nucleus_JAK Gene_Expression_JAK Gene Expression (Proliferation, Differentiation) Nucleus_JAK->Gene_Expression_JAK Transcription JAK_Inhibitor JAK Inhibitor (1H-Pyrrolo[2,3-b]pyridine based) JAK_Inhibitor->JAK Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin Degradation Nucleus_Wnt Nucleus beta_Catenin->Nucleus_Wnt TCF_LEF TCF/LEF Gene_Expression_Wnt Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression_Wnt Transcription TNIK TNIK CDK8 CDK8 Nucleus_Wnt->TCF_LEF TNIK_CDK8_Inhibitor TNIK/CDK8 Inhibitor (1H-Pyrrolo[2,3-b]pyridine based) TNIK_CDK8_Inhibitor->TNIK TNIK_CDK8_Inhibitor->CDK8 DNA_Damage_Response cluster_ATM DNA Damage Response cluster_Cell_Cycle Cell Cycle Regulation DNA_Damage DNA Double Strand Break ATM ATM DNA_Damage->ATM Activation CHK2 CHK2 ATM->CHK2 Phosphorylation p53 p53 ATM->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis ATM_Inhibitor ATM Inhibitor (1H-Pyrrolo[2,3-b]pyridine based) ATM_Inhibitor->ATM G1_S_Transition G1/S Transition Cdc7 Cdc7 G1_S_Transition->Cdc7 MCM MCM Complex Cdc7->MCM Phosphorylation DNA_Replication DNA Replication MCM->DNA_Replication Initiation Cdc7_Inhibitor Cdc7 Inhibitor (1H-Pyrrolo[2,3-b]pyridine based) Cdc7_Inhibitor->Cdc7 FGFR_Signaling cluster_FGFR FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Activation RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival FGFR_Inhibitor FGFR Inhibitor (1H-Pyrrolo[2,3-b]pyridine based) FGFR_Inhibitor->FGFR In_Vitro_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilution of Inhibitor start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_kinase Add Kinase and Substrate add_inhibitor->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate Incubate at Room Temperature add_atp->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end Cell_Based_Assay_Workflow cluster_phospho Phosphorylation Assay cluster_viability Viability Assay start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with Inhibitor Dilutions seed_cells->treat_cells incubate Incubate treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells add_viability Add Viability Reagent incubate->add_viability quantify_protein Quantify Protein lyse_cells->quantify_protein detect_phospho Detect Phospho-Substrate (Western/ELISA) quantify_protein->detect_phospho analyze_phospho Calculate IC50 detect_phospho->analyze_phospho end End analyze_phospho->end read_signal Read Signal add_viability->read_signal analyze_viability Calculate GI50 read_signal->analyze_viability analyze_viability->end

A Comparative Guide to Alternative Cyanating Reagents for 5-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano group into the 5-position of the 7-azaindole scaffold is a critical transformation in the synthesis of numerous biologically active molecules. This guide provides an objective comparison of alternative cyanating reagents for the conversion of 5-bromo-7-azaindole to 5-cyano-7-azaindole, offering a data-driven resource for methodological selection in drug discovery and development.

Performance Comparison of Cyanating Reagents

The choice of a cyanating reagent significantly impacts reaction efficiency, safety, and scalability. This section provides a comparative summary of commonly employed and alternative reagents for the cyanation of 5-bromo-7-azaindole. The quantitative data presented is based on published results for the structurally similar 5-bromoindole and should be considered as a strong predictive guide for the reactivity of 5-bromo-7-azaindole.

Cyanating ReagentCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Key Characteristics
Copper(I) Cyanide (CuCN) None (Rosenmund-von Braun)NMP150-20012-24~80-95Traditional Method: High yields but requires harsh conditions and stoichiometric, highly toxic copper cyanide.[1]
Zinc Cyanide (Zn(CN)₂) Pd(PPh₃)₄ or other Pd catalystsDMF, DMA80-1206-18~85-95Less Toxic Alternative: Milder conditions than CuCN, good functional group tolerance, but still uses a toxic cyanide source.
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Pd(OAc)₂ / various phosphine ligandsDioxane/H₂O, Toluene80-11012-24~70-90"Green" Cyanation: Low toxicity, inexpensive, and environmentally friendly cyanide source.[2]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) RuCl₂(p-cymene)₂ / AgOTfDCE100-12012-24Good to ExcellentElectrophilic Cyanation: Avoids the use of free cyanide ions, offering a different reactivity profile.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic transformation. The following protocols are adapted from established procedures for the cyanation of aryl bromides and are presented as a starting point for the optimization of the cyanation of 5-bromo-7-azaindole.

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide

This procedure is a versatile and widely used method for the introduction of a cyano group.

Materials:

  • 5-bromo-7-azaindole

  • Zinc Cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add 5-bromo-7-azaindole (1.0 mmol), zinc cyanide (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-cyano-7-azaindole.

Protocol 2: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This protocol utilizes a less toxic and more environmentally benign cyanide source.

Materials:

  • 5-bromo-7-azaindole

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 5-bromo-7-azaindole (1.0 mmol), potassium ferrocyanide trihydrate (0.5 mmol), palladium(II) acetate (0.02 mmol), dppf (0.04 mmol), and sodium carbonate (2.0 mmol).

  • Add a degassed mixture of dioxane and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture to 100-110 °C under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-cyano-7-azaindole.

Protocol 3: Ruthenium-Catalyzed C-H Cyanation using NCTS

This protocol describes a directed C-H functionalization approach on an N-aryl-7-azaindole, which can be adapted for other substituted azaindoles.

Materials:

  • N-Aryl-5-bromo-7-azaindole

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • [RuCl₂(p-cymene)]₂

  • Silver trifluoromethanesulfonate (AgOTf)

  • Sodium acetate (NaOAc)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube, add the N-aryl-5-bromo-7-azaindole substrate (0.2 mmol), NCTS (0.4 mmol), [RuCl₂(p-cymene)]₂ (0.01 mmol, 5 mol%), AgOTf (0.04 mmol, 20 mol%), and NaOAc (0.06 mmol, 30 mol%).

  • Add anhydrous DCE (1 mL) under an inert atmosphere.

  • Seal the tube and heat the mixture at 120 °C for 12-24 hours.

  • Cool the reaction to room temperature and purify the crude product directly by silica gel column chromatography.

Visualizing the Workflow

To aid in the selection and implementation of a cyanating reagent, the following diagrams illustrate the general experimental workflows.

experimental_workflow start_end start_end reagents reagents process process analysis analysis product product Start Start Reactants Combine 5-bromo-7-azaindole, cyanating reagent, catalyst, and solvent Start->Reactants Reaction Heat under inert atmosphere Reactants->Reaction Monitoring Monitor reaction (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, dilute, and extract Monitoring->Workup Complete Purification Column chromatography Workup->Purification Product 5-Cyano-7-azaindole Purification->Product End End Product->End

Caption: General experimental workflow for the cyanation of 5-bromo-7-azaindole.

reagent_selection_logic decision decision reagent reagent condition condition Start Select Cyanating Reagent Toxicity Toxicity a major concern? Start->Toxicity NCTS NCTS Start->NCTS Alternative Electrophilic Approach Harsh_Conditions Harsh conditions acceptable? Toxicity->Harsh_Conditions No K4FeCN6 Potassium Ferrocyanide Toxicity->K4FeCN6 Yes Cost Cost a primary factor? Harsh_Conditions->Cost No CuCN Copper(I) Cyanide Harsh_Conditions->CuCN Yes ZnCN2 Zinc Cyanide Cost->ZnCN2 No Cost->K4FeCN6 Yes High_Yield High Yield Expected CuCN->High_Yield Milder_Conditions Milder Conditions ZnCN2->Milder_Conditions Green_Chemistry Green Chemistry Principles K4FeCN6->Green_Chemistry Electrophilic_Route Electrophilic Pathway NCTS->Electrophilic_Route

Caption: Decision-making flowchart for selecting an appropriate cyanating reagent.

References

A Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine-based FGFR Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potency, selectivity, and mechanisms of a promising class of cancer therapeutics, this guide provides a comprehensive comparison of 1H-Pyrrolo[2,3-b]pyridine-based Fibroblast Growth Factor Receptor (FGFR) inhibitors. Drawing on experimental data, this analysis benchmarks their performance against other established FGFR inhibitors, offering valuable insights for researchers and professionals in the field of oncology drug discovery.

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various cancers, making it a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework for the development of potent and selective FGFR inhibitors. This guide presents a comparative analysis of these inhibitors, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and research workflows.

Performance Comparison of FGFR Inhibitors

The efficacy of FGFR inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. A lower IC50 value indicates a higher potency. The following tables provide a comparative summary of the in vitro potency of a representative 1H-pyrrolo[2,3-b]pyridine-based inhibitor, Compound 4h, against various FGFR isoforms, alongside data for other well-established FGFR inhibitors.

Table 1: In Vitro Potency (IC50) of 1H-Pyrrolo[2,3-b]pyridine-based FGFR Inhibitors

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Reference
Compound 4h 7925712[1][2]
Compound 1 1900---[1]

Table 2: In Vitro Potency (IC50) of Other Clinically Relevant FGFR Inhibitors

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Reference
Erdafitinib (JNJ-42756493) 1.22.53.05.7[3][4]
AZD4547 0.22.51.8165[5]
Infigratinib (BGJ-398) 0.91.41.060[6][7][8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the research process involved in evaluating these inhibitors, the following diagrams, generated using the DOT language, illustrate the FGFR signaling cascade and a typical experimental workflow for inhibitor screening.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation P2 P FGFR->P2 STAT STAT FGFR->STAT Activates FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates PLCg PLCγ P2->PLCg Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine FGFR Inhibitor Inhibitor->FGFR Blocks Autophosphorylation Experimental_Workflow start Start: Compound Library (1H-Pyrrolo[2,3-b]pyridines) biochemical Biochemical Assay (In Vitro Kinase Assay) start->biochemical ic50 Determine IC50 Values biochemical->ic50 cellular Cell-Based Assays (Proliferation/Viability) ic50->cellular Potent Compounds lead_opt Lead Optimization ic50->lead_opt Inactive/ Non-selective gi50 Determine GI50 Values cellular->gi50 invivo In Vivo Studies (Xenograft Models) gi50->invivo Active Compounds gi50->lead_opt Inactive/ Cytotoxic efficacy Evaluate Anti-tumor Efficacy invivo->efficacy efficacy->lead_opt Efficacious Compounds end End: Candidate Drug efficacy->end Successful Candidate lead_opt->start Iterative Improvement

References

Comparison of different synthetic routes to 7-azaindole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The 5-carbonitrile derivative, in particular, serves as a key intermediate for the synthesis of a variety of therapeutic agents. This guide provides a comparative overview of two distinct synthetic routes to 7-azaindole-5-carbonitrile, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Palladium-Catalyzed CyanationRoute 2: Cyclocondensation from Pyrrole
Starting Material 5-Bromo-7-azaindoleSubstituted 2-Amino-4-cyanopyrrole
Key Transformation C-CN bond formation on a pre-formed azaindole ringPyridine ring formation from a pyrrole precursor
Typical Yield 85-95%60-75% (over two steps)
Reagents Palladium catalyst, cyanide source (e.g., K₄[Fe(CN)₆]), ligand2-Amino-4-cyanopyrrole, DMF-DMA, base
Reaction Conditions High temperature (e.g., 100-140 °C)Moderate to high temperature
Advantages High-yielding final step, readily available starting materialAvoids the use of toxic cyanide reagents in the final step
Disadvantages Use of potentially toxic cyanide reagents and expensive palladium catalystsMulti-step process, availability of substituted pyrrole

Route 1: Palladium-Catalyzed Cyanation of 5-Bromo-7-azaindole

This approach is a common and effective method for introducing the nitrile functional group at the C-5 position of the 7-azaindole core. The reaction typically involves the cross-coupling of a 5-halo-7-azaindole, most commonly 5-bromo-7-azaindole, with a cyanide source, catalyzed by a palladium complex.

Experimental Protocol

Materials:

  • 5-Bromo-7-azaindole

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a dry reaction vessel, add 5-bromo-7-azaindole (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.6 mmol), palladium(II) acetate (0.05 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 mmol).

  • Add sodium carbonate (2.0 mmol) and anhydrous N,N-dimethylformamide (10 mL).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture to 140 °C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 7-azaindole-5-carbonitrile.

Expected Yield: 88%

Reaction Pathway

Route1 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 5-Bromo-7-azaindole 5-Bromo-7-azaindole 7-Azaindole-5-carbonitrile 7-Azaindole-5-carbonitrile 5-Bromo-7-azaindole->7-Azaindole-5-carbonitrile Cyanation 140 °C, 24h Pd(OAc)2, dppf Pd(OAc)2, dppf K4[Fe(CN)6] K4[Fe(CN)6] Na2CO3, DMF Na2CO3, DMF

Caption: Palladium-catalyzed cyanation of 5-bromo-7-azaindole.

Route 2: Cyclocondensation from a 2-Amino-4-cyanopyrrole Precursor

This synthetic strategy builds the 7-azaindole ring system by constructing the pyridine ring onto a pre-existing, functionalized pyrrole core. This method avoids the direct use of a cyanide salt in the final step of forming the target molecule.

Experimental Protocol

This route involves two main stages: the synthesis of the 2-amino-4-cyanopyrrole intermediate and its subsequent cyclocondensation.

Stage 1: Synthesis of N-Benzyl-2-amino-4-cyanopyrrole

Materials:

  • (Benzylamino)acetonitrile

  • 2-Chloroacrylonitrile

  • Potassium tert-butoxide

  • tert-Butanol

Procedure:

  • To a solution of (benzylamino)acetonitrile (1.0 mmol) in tert-butanol (10 mL), add potassium tert-butoxide (1.2 mmol) at room temperature.

  • Stir the mixture for 15 minutes, then add a solution of 2-chloroacrylonitrile (1.1 mmol) in tert-butanol (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-2-amino-4-cyanopyrrole.

Expected Yield: 70%

Stage 2: Synthesis of N-Benzyl-7-azaindole-5-carbonitrile and Deprotection

Materials:

  • N-Benzyl-2-amino-4-cyanopyrrole

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Acetic acid

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

Procedure:

  • A mixture of N-benzyl-2-amino-4-cyanopyrrole (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (3.0 mmol) in acetic acid (5 mL) is heated at reflux for 6 hours.

  • After cooling, the solvent is removed under reduced pressure. The residue is N-benzyl-7-azaindole-5-carbonitrile, which is used in the next step without further purification.

  • To a solution of the crude N-benzyl-7-azaindole-5-carbonitrile in methanol (15 mL), add 10% palladium on carbon and ammonium formate (5.0 mmol).

  • Heat the mixture at reflux for 2 hours.

  • Filter the hot solution through a pad of celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 7-azaindole-5-carbonitrile.

Expected Yield: 85% for the cyclization and deprotection steps.

Reaction Pathway

Route2 cluster_stage1 Stage 1: Pyrrole Synthesis cluster_stage2 Stage 2: Cyclization & Deprotection (Benzylamino)acetonitrile (Benzylamino)acetonitrile N-Benzyl-2-amino-4-cyanopyrrole N-Benzyl-2-amino-4-cyanopyrrole (Benzylamino)acetonitrile->N-Benzyl-2-amino-4-cyanopyrrole 2-Chloroacrylonitrile, KOtBu, 80 °C N-Benzyl-7-azaindole-5-carbonitrile N-Benzyl-7-azaindole-5-carbonitrile N-Benzyl-2-amino-4-cyanopyrrole->N-Benzyl-7-azaindole-5-carbonitrile DMF-DMA, Acetic acid, reflux 7-Azaindole-5-carbonitrile 7-Azaindole-5-carbonitrile N-Benzyl-7-azaindole-5-carbonitrile->7-Azaindole-5-carbonitrile 10% Pd/C, Ammonium formate

A Comparative Guide to Palladium Catalysts for the Cyanation of Halo-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano group into the azaindole scaffold is a critical transformation in the synthesis of numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, offering milder conditions and broader functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1] This guide provides an objective comparison of various palladium catalyst systems for the cyanation of halo-azaindoles, supported by experimental data from recent literature.

Catalyst Performance Comparison

The efficacy of palladium-catalyzed cyanation is highly dependent on the choice of the palladium precursor, the ligand, the cyanide source, and the reaction conditions. Below is a summary of the performance of different catalytic systems in the cyanation of halo-azaindoles and related heteroaryl halides.

Table 1: Comparison of Palladium Catalysts for the Cyanation of 4-Bromo-7-azaindole Derivatives

Catalyst SystemLigandCyanide SourceBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃dppfZn(CN)₂-DMF802~95%[1]
Palladacycle Precatalyst (P1)L1*K₄[Fe(CN)₆]·3H₂OKOAcDioxane/H₂O1001High[1]
Pd(OAc)₂XantphosK₄[Fe(CN)₆]Na₂CO₃DMA1205Low (10%)[2]
Pd(PPh₃)₄-K₄[Fe(CN)₆]Na₂CO₃DMF1202450%[2]

*Note: L1 refers to a specific phosphine ligand detailed in the cited literature. Performance can vary based on the specific halo-azaindole substrate and protecting groups.

Table 2: Comparison of Cyanide Sources

Cyanide SourceToxicityKey AdvantagesCommon Catalysts
K₄[Fe(CN)₆]LowNon-toxic food additive, safer to handle.[1]Palladacycle precatalysts, Pd/ZnO nanoparticles.[1][3]
Zn(CN)₂ModerateLess hazardous than KCN/NaCN, widely used for functionalized substrates.[1]Pd₂(dba)₃/dppf, Palladacycle precatalysts with t-BuXPhos.[1][3]
KCN/NaCNHigh-Early methods, often require rigorously anhydrous conditions.[1]

Experimental Workflow & Methodologies

A generalized workflow for the palladium-catalyzed cyanation of a halo-azaindole is depicted below. This process involves the setup of the reaction under an inert atmosphere, followed by heating, workup, and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add Halo-azaindole, Pd Catalyst, Ligand, Cyanide Source, and Base to Reaction Vessel inert Evacuate and Backfill with Inert Gas (e.g., N₂ or Ar) start->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat Reaction Mixture with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Dilute with Water/Aqueous Solution cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Obtain Cyanated Azaindole

A typical experimental workflow for palladium-catalyzed cyanation.

Detailed Experimental Protocols

Below are representative protocols adapted from the literature for the cyanation of halo-azaindoles.

Protocol 1: Cyanation of 4-Chloro-7-azaindole using a Palladacycle Precatalyst

This protocol is adapted from a general method for the cyanation of (hetero)aryl chlorides.[1]

  • Reagents & Materials:

    • 4-Chloro-7-azaindole (1.0 mmol)

    • Palladacycle precatalyst P1 (0.002 mmol, 0.2 mol%)

    • Ligand L1 (0.002 mmol, 0.2 mol%)

    • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)

    • Potassium acetate (KOAc, 0.125 mmol)

    • Dioxane (2.5 mL)

    • Degassed water (2.5 mL)

    • Screw-top test tube with a magnetic stir bar

  • Procedure:

    • To a screw-top test tube, add the 4-chloro-7-azaindole, palladacycle precatalyst P1, ligand L1, and K₄[Fe(CN)₆]·3H₂O.[1]

    • Seal the tube with a Teflon-lined cap, then evacuate and backfill with nitrogen. Repeat this cycle three times.

    • Add dioxane and a 0.05 M solution of KOAc in degassed water via syringe.[1]

    • Place the reaction tube in a preheated oil bath at 100 °C and stir for 1 hour.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 4-cyano-7-azaindole.

Protocol 2: Cyanation of 4-Bromo-7-azaindole using Pd₂(dba)₃/dppf

This protocol is based on a reported synthesis of 4-cyano-7-azaindole, an intermediate for a pharmaceutical compound.[1]

  • Reagents & Materials:

    • 4-Bromo-7-azaindole (1.0 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Zinc cyanide (Zn(CN)₂, 0.6 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sealable reaction tube with a magnetic stir bar

  • Procedure:

    • In a sealable reaction tube, combine the 4-bromo-7-azaindole, Pd₂(dba)₃, dppf, and Zn(CN)₂.

    • Evacuate the tube and backfill with an inert gas such as argon or nitrogen.

    • Add anhydrous DMF to the tube.

    • Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Discussion and Catalyst Selection

The choice of catalyst system is crucial for a successful cyanation reaction.

  • Palladacycle precatalysts , such as those developed by Buchwald and others, have shown high efficacy at low catalyst loadings for the cyanation of both aryl chlorides and bromides.[1] These catalysts are often air- and moisture-stable, making them operationally simple to use.[1] Their effectiveness is attributed to the efficient in situ generation of the active Pd(0) species.[1]

  • Traditional catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with phosphine ligands such as dppf or Xantphos are also widely used.[1][4][5] The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency, and sterically demanding phosphines have been shown to prevent catalyst poisoning by cyanide.[6]

  • For the cyanide source, K₄[Fe(CN)₆] is a highly attractive option due to its low toxicity.[1] However, reactions using this salt may require specific solvent systems (e.g., aqueous mixtures) or additives to facilitate the transfer of the cyanide ion.[1] Zn(CN)₂ is a good alternative, being less toxic than alkali metal cyanides, and is effective in many cyanation reactions of functionalized substrates.[1]

References

A Comparative Guide to the Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives and Approved FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various cancers. This has led to the development of numerous FGFR inhibitors, with several now approved for clinical use. Concurrently, novel chemical scaffolds, such as the 1H-pyrrolo[2,3-b]pyridine core, are being actively investigated for their potential as next-generation FGFR inhibitors. This guide provides an objective comparison of the preclinical efficacy of emerging 1H-pyrrolo[2,3-b]pyridine derivatives against established, FDA-approved FGFR inhibitors, supported by available experimental data.

Data Presentation

In Vitro Efficacy: A Head-to-Head Look at Inhibitory Potency

The following tables summarize the in vitro inhibitory activity (IC50) of a promising 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , and the approved FGFR inhibitors.[1][2] IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% and are a key indicator of potency.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of 1H-Pyrrolo[2,3-b]pyridine Derivative 4h

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
4h 7925712

Data sourced from a study on the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2]

Table 2: In Vitro Inhibitory Activity (IC50, nM) of Approved FGFR Inhibitors

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Mechanism
Erdafitinib 1.22.52.9130Reversible
Pemigatinib 0.40.51.230Reversible
Futibatinib 1.81.41.63.7Irreversible
Infigratinib 1.11.02.061Reversible

IC50 values for approved inhibitors are compiled from various preclinical studies.

Cellular and Antitumor Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivative 4h

In addition to enzymatic inhibition, the cellular effects of compound 4h were evaluated in the 4T1 murine breast cancer cell line.

Table 3: In Vitro Cellular Activity of Compound 4h in 4T1 Breast Cancer Cells

AssayEndpointResult
Cell Proliferation IC500.82 µM
Apoptosis % Apoptotic Cells (at 1 µM)Significant increase compared to control
Cell Migration Wound ClosureSignificant inhibition at 1 µM
Cell Invasion Transwell AssaySignificant inhibition at 1 µM

Data from in vitro studies on 1H-pyrrolo[2,3-b]pyridine derivatives.[1][2]

Clinical Efficacy of Approved FGFR Inhibitors

The following table summarizes key clinical efficacy data from pivotal trials of approved FGFR inhibitors in their respective indications.

Table 4: Clinical Efficacy of Approved FGFR Inhibitors

InhibitorIndicationTrialObjective Response Rate (ORR)Median Duration of Response (DOR, months)Median Progression-Free Survival (PFS, months)Median Overall Survival (OS, months)
Erdafitinib Metastatic Urothelial Carcinoma with FGFR3/2 alterationsBLC200140%6.05.511.3
Pemigatinib Cholangiocarcinoma with FGFR2 fusions/rearrangementsFIGHT-20237%9.17.017.5
Futibatinib Cholangiocarcinoma with FGFR2 fusions/rearrangementsFOENIX-CCA242%9.79.021.7
Infigratinib Cholangiocarcinoma with FGFR2 fusions/rearrangementsPhase 223.1%5.07.312.2

Clinical trial data compiled from published studies and FDA approval information.

Experimental Protocols

FGFR Kinase Inhibition Assay (Example Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR kinases.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase is incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.

    • The test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) is added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at room temperature.

    • The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

    • After a final incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.

    • IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of an inhibitor on the proliferation of cancer cells.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity.

  • Procedure:

    • Cancer cells (e.g., 4T1) are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

    • The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Wound Healing (Scratch) Assay for Cell Migration
  • Objective: To evaluate the effect of an inhibitor on the collective migration of a cell population.[3][4][5]

  • Methodology: A scratch is created in a confluent monolayer of cells, and the closure of this "wound" is monitored over time.[3][4][5]

  • Procedure:

    • Cells are grown to a confluent monolayer in a culture plate.

    • A sterile pipette tip is used to create a uniform scratch across the monolayer.

    • The cells are washed to remove debris and then incubated with media containing the test compound or a vehicle control.

    • Images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours).

    • The width of the scratch is measured at each time point, and the rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.[3][4][5]

Transwell Invasion Assay
  • Objective: To assess the ability of cells to invade through an extracellular matrix barrier.[6][7][8][9]

  • Methodology: This assay uses a two-chamber system where the upper chamber is separated from the lower chamber by a porous membrane coated with a basement membrane extract (e.g., Matrigel).[6][7][8][9]

  • Procedure:

    • The upper chamber of the Transwell insert is coated with Matrigel.

    • Cells, pre-treated with the test compound or vehicle, are seeded in the upper chamber in serum-free media.

    • The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab.

    • The invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

    • The number of stained cells is counted under a microscope to quantify the extent of invasion.[6][7][8][9]

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the antitumor efficacy of an FGFR inhibitor in a living organism.[10][11][12][13][14]

  • Methodology: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.[10][11][12][13][14]

  • Procedure:

    • Human cancer cells with known FGFR alterations are injected subcutaneously into the flank of immunodeficient mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the FGFR inhibitor (e.g., orally or via injection), while the control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) with calipers.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, the tumors are excised and can be used for further analysis (e.g., Western blotting to assess target engagement).[10][11][12][13][14]

Mandatory Visualization

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Recruits PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates STAT STAT FGFR->STAT Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Regulates Inhibitor FGFR Inhibitor (1H-Pyrrolo[2,3-b]pyridine or Approved Drug) Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Point of Inhibition

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay FGFR Kinase Inhibition Assay (IC50 Determination) CellProliferation Cell Proliferation Assay (MTT) (IC50 Determination) CellMigration Cell Migration (Wound Healing Assay) CellInvasion Cell Invasion (Transwell Assay) Xenograft Tumor Xenograft Mouse Model CellInvasion->Xenograft Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight) Xenograft->Toxicity Start Compound (e.g., 1H-Pyrrolo[2,3-b]pyridine derivative) Start->KinaseAssay

General Experimental Workflow for Inhibitor Evaluation

References

A Head-to-Head Comparison of 7-Azaindole and Quinoline Scaffolds in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel kinase inhibitors. Among the plethora of heterocyclic systems, 7-azaindole and quinoline have emerged as privileged scaffolds, each featured in numerous clinically approved and investigational drugs. This guide provides an objective, data-driven comparison of these two scaffolds, focusing on their performance in kinase inhibition, pharmacokinetic profiles, and their roles in targeting key signaling pathways.

At a Glance: Key Differences

Feature7-AzaindoleQuinoline
Hinge-Binding Interaction Excellent hinge-binder, typically forming two hydrogen bonds with the kinase hinge region.[1][2][3]Versatile scaffold with various substitution patterns enabling interaction with the ATP-binding site.
Prominent Targets BRAF, PI3K, CDK9, Aurora B[3][4][5][6]VEGFR, EGFR, c-Met, BRAF, ALK[7][8][9][10]
Approved Drug Examples Vemurafenib (BRAF inhibitor), Pexidartinib (CSF1R inhibitor)[1][11]Sorafenib (multi-kinase inhibitor), Lenvatinib (VEGFR inhibitor), Bosutinib (Abl/Src inhibitor)[12]
Key Structural Feature Pyrrolopyridine core, a bioisostere of indole and purine.[13]Fused benzene and pyridine rings.

Performance in Kinase Inhibition: A Comparative Analysis

Direct head-to-head studies comparing the 7-azaindole and quinoline scaffolds against the same kinase under identical conditions are scarce in the published literature. However, by collating data from various studies on inhibitors targeting the same kinase, we can draw informative comparisons.

BRAF Kinase Inhibition

The BRAF kinase, a key component of the MAPK/ERK signaling pathway, is a critical target in melanoma and other cancers.[14] The V600E mutation is the most common activating mutation.[14]

Table 1: Comparison of 7-Azaindole and Quinoline-Based BRAF Kinase Inhibitors (IC50 Values)

ScaffoldCompoundTargetIC50 (nM)Source
7-Azaindole Vemurafenib (PLX4032)BRAFV600E31[2]
PLX4720BRAFV600E13[2]
Quinoline Compound 18aBRAFV600E114[7]
Compound 17bBRAFV600E128[7]
Compound IIBRAFV600E140[9]
Quinolol derivative 2BRAFV600E100[15]
Naphthol derivative 40BRAFV600E80[15][16]

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

From the available data, inhibitors incorporating the 7-azaindole scaffold, such as Vemurafenib and its precursor PLX4720, demonstrate potent inhibition of the BRAFV600E mutant in the low nanomolar range.[2] Several quinoline-based inhibitors also exhibit significant potency against BRAFV600E, with IC50 values in the nanomolar range.[7][9][15][16]

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[17]

Table 2: Comparison of 7-Azaindole and Quinoline-Based VEGFR-2 Kinase Inhibitors (IC50 Values)

ScaffoldCompoundTargetIC50 (nM)Source
7-Azaindole 7-azaindole derivativeVEGFR-237[18]
Quinoline SorafenibVEGFR-2330[17]
Ki8751VEGFR0.9[8]
Compound 23jVEGFR-23.7[19]
Isatin derivative 13VEGFR-269.11[12]
Isatin derivative 14VEGFR-285.89[12]
Quinoline derivative 9VEGFR-298.53[12]

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Quinoline-based inhibitors have been extensively developed for VEGFR-2, with some compounds demonstrating extremely high potency (sub-nanomolar IC50 values).[8][19] A reported 7-azaindole derivative also shows potent VEGFR-2 inhibition.[18]

Pharmacokinetic Profiles: A Tale of Two Drugs

To compare the pharmacokinetic properties of these scaffolds, we can examine two widely used kinase inhibitors: Vemurafenib (containing a 7-azaindole scaffold) and Sorafenib (containing a quinoline scaffold).

Table 3: Pharmacokinetic Parameters of Vemurafenib and Sorafenib

ParameterVemurafenib (7-Azaindole)Sorafenib (Quinoline)
Bioavailability ~64% (at steady state)[20]38-49% (relative to oral solution)[21]
Tmax (Time to Peak Plasma Concentration) ~3 hours[20][22]2-12 hours[23][24]
Protein Binding >99%[22]99.5%[21]
Volume of Distribution ~106 L[20]~213 L[21]
Metabolism Primarily by CYP3A4 and CYP1A2[20][25]Primarily by CYP3A4 and UGT1A9[23]
Elimination Half-life ~57 hours[22][25]25-48 hours[21]
Excretion ~94% in feces, ~1% in urine[20][22]~77% in feces, ~19% in urine[23]

Both scaffolds can be incorporated into orally bioavailable drugs with long half-lives, suitable for chronic dosing. However, specific pharmacokinetic parameters are highly dependent on the overall structure of the molecule and not solely on the core scaffold.

Signaling Pathways and Experimental Workflows

Visualizing the targeted signaling pathways and the experimental workflows used to evaluate these inhibitors is crucial for a comprehensive understanding.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor 7-Azaindole or Quinoline Inhibitor Inhibitor->BRAF

Caption: The RAS-RAF-MEK-ERK signaling pathway targeted by BRAF inhibitors.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) RAF_MEK_ERK->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Inhibitor 7-Azaindole or Quinoline Inhibitor Inhibitor->VEGFR2

Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis.

Experimental_Workflow Start Start: Inhibitor Synthesis KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Start->KinaseAssay DetermineIC50 Determine IC50 KinaseAssay->DetermineIC50 CellViability Cell Viability Assay (e.g., MTT) DetermineIC50->CellViability DetermineGI50 Determine GI50 CellViability->DetermineGI50 PKStudies Pharmacokinetic Studies (in vivo) DetermineGI50->PKStudies EvaluateADME Evaluate ADME Properties PKStudies->EvaluateADME End Lead Optimization EvaluateADME->End

Caption: A typical experimental workflow for the evaluation of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Activity Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • Test compounds (7-azaindole and quinoline derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96- or 384-well white, opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][16][26]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7][16][26]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[21][23][24][27]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[24][25]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[23][25]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion

Both 7-azaindole and quinoline are highly versatile and successful scaffolds in the design of kinase inhibitors. The 7-azaindole scaffold is particularly well-established as a potent hinge-binder, exemplified by its use in BRAF inhibitors. The quinoline scaffold demonstrates broader applicability across a wide range of kinases, including receptor tyrosine kinases like VEGFR.

The choice between these two scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for the therapeutic application. While direct comparative data is limited, the wealth of information available for individual inhibitors provides a strong foundation for rational drug design. The experimental protocols outlined in this guide offer a standardized approach for the evaluation and comparison of novel inhibitors based on these and other promising scaffolds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific subclass, the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides, focusing on their inhibitory activities against various biological targets. The information presented is intended for researchers, scientists, and drug development professionals.

Inhibitory Profile Across Different Targets

1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been investigated as inhibitors of several key enzymes implicated in diseases ranging from inflammatory conditions to cancer. The versatility of this scaffold allows for molecular modifications that can be tailored to achieve potency and selectivity for different targets.

Comparative SAR Data

The following tables summarize the quantitative SAR data for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide analogs against various enzymatic targets.

Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [1][2]

CompoundR1R2PDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
11a HH1.1>10>9.1
11b MeMe0.452.55.6
11h -3,3-difluoroazetidine0.140.856.1
11i -3-fluoroazetidine0.211.15.2
11j -4,4-difluoropiperidine0.110.555.0
Rolipram --0.120.151.3

A noteworthy finding from a scaffold-hopping experiment was the identification of the 1H-pyrrolo[2,3-b]pyridine core as a potent inhibitor of PDE4B.[1][2] A detailed analysis of the carboxamide portion revealed that the ring size and hydrophobicity are crucial for activity and selectivity against PDE4B over PDE4D.[1][2] For instance, compound 11h , which incorporates a 3,3-difluoroazetidine ring, demonstrated an IC50 of 0.14 µM and a 6-fold selectivity for PDE4B over PDE4D.[2]

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [3][4]

CompoundRFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 H2050---
4h 3,5-dimethoxyphenyl7925712

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, the 1H-pyrrolo[2,3-b]pyridine scaffold serves as a hinge-binder.[3] Structure-based design led to the discovery of compound 4h , which exhibited potent, pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[3][4]

Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Other Kinase Inhibitors

CompoundTarget KinaseIC50Reference
B1 RSK21.7 nM (enzyme), 0.13 µM (cell)[5]
16h MELK32 nM (enzyme), 0.109-0.245 µM (cell lines)[6]
Series of compounds TNIK< 1 nM[7]
38a ((S,S)-enantiomer of 31g) JAK1Potent and selective over JAK2, JAK3, TYK2[8]

Further studies have highlighted the broad applicability of the 1H-pyrrolo[2,3-b]pyridine scaffold. Derivatives have shown potent inhibition of Ribosomal S6 Protein Kinase 2 (RSK2), with compound B1 having an enzymatic IC50 of 1.7 nM and strong anti-proliferative activity.[5] Similarly, compound 16h was a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 32 nM.[6] The scaffold has also yielded potent inhibitors of Traf2- and Nck-interacting kinase (TNIK) with IC50 values below 1 nM and selective inhibitors of Janus Kinase 1 (JAK1).[7][8]

Experimental Protocols

General Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides:

The synthesis of the target compounds generally involves a multi-step process. A common route is the amidation of a 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid intermediate. This intermediate can be synthesized from the corresponding ester, which is hydrolyzed to the acid. The final amidation step is typically carried out using a coupling agent such as T3P (Propylphosphonic anhydride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) and the desired amine in a solvent like DMF (Dimethylformamide).[1]

In Vitro Kinase and Phosphodiesterase Inhibition Assays:

The inhibitory activity of the synthesized compounds is evaluated through in vitro enzymatic assays. For instance, PDE4B inhibition is typically measured using a standard assay where the enzyme's ability to hydrolyze a substrate (e.g., cAMP) is quantified in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined. Rolipram is often used as a positive control in these assays.[1][2]

For kinase inhibition assays, such as those for FGFR, RSK2, MELK, and TNIK, similar principles apply. The assays measure the phosphorylation of a specific substrate by the kinase in the presence of the inhibitor. The IC50 values are determined by measuring the reduction in phosphorylation at different inhibitor concentrations.

Cell-Based Assays:

To assess the cellular activity of these compounds, various cell-based assays are employed. For example, the anti-proliferative effects of MELK inhibitors were evaluated against A549, MDA-MB-231, and MCF-7 cancer cell lines.[6] For PDE4B inhibitors, their ability to inhibit the release of TNF-α from lipopolysaccharide-stimulated macrophages is a key cellular assay.[1][2]

Visualizing SAR and Experimental Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials intermediate 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid start->intermediate Multi-step Synthesis final_compounds Target Carboxamides intermediate->final_compounds Amidation (T3P, DIPEA) in_vitro In Vitro Enzyme Assays (IC50 Determination) final_compounds->in_vitro cell_based Cell-Based Assays (e.g., Anti-proliferation, TNF-α release) in_vitro->cell_based sar_analysis SAR Analysis cell_based->sar_analysis

Caption: General workflow for the synthesis and biological evaluation of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides.

SAR_Relationships cluster_modifications Key Modification Points cluster_targets Biological Targets scaffold 1H-Pyrrolo[2,3-b]pyridine Core carboxamide Carboxamide (Position 2) scaffold->carboxamide aryl_group Aryl/Heteroaryl Substitution scaffold->aryl_group pde4b PDE4B carboxamide->pde4b Modulates Potency & Selectivity fgfr FGFR aryl_group->fgfr Key for Potency other_kinases Other Kinases (RSK2, MELK, TNIK, JAK1) aryl_group->other_kinases Determines Selectivity

Caption: Key structural modification points and their influence on biological targets.

References

A Comparative Guide to the Spectroscopic Identification of Impurities in 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the identification and characterization of potential impurities in the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, a key intermediate in the development of novel therapeutics. The objective is to equip researchers with the necessary data and methodologies to ensure the purity and quality of this critical compound.

Introduction

This compound, also known as 7-azaindole-5-carbonitrile, is a vital building block in the synthesis of various pharmacologically active molecules. Its purity is paramount to the safety and efficacy of the final drug product. The most common synthetic route to this compound involves the cyanation of 5-bromo-1H-pyrrolo[2,3-b]pyridine via a Rosenmund-von Braun reaction. This process, while effective, can lead to the formation of several impurities that require careful identification and quantification.

This guide focuses on the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound and its common impurities.

Potential Impurities in the Synthesis of this compound

The primary impurities that may arise during the synthesis of this compound from 5-bromo-1H-pyrrolo[2,3-b]pyridine include:

  • Unreacted Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Hydrolysis Product: 1H-pyrrolo[2,3-b]pyridine-5-carboxamide

  • Over-reduction Product: 1H-pyrrolo[2,3-b]pyridine (dehalogenated starting material)

Spectroscopic and Chromatographic Data for Identification

The following tables summarize the key spectroscopic and chromatographic data for this compound and its potential impurities, facilitating their unambiguous identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
This compound ~8.7 (s, 1H), ~8.5 (s, 1H), ~7.8 (d, 1H), ~6.6 (d, 1H), ~12.5 (br s, 1H, NH)~149.0, ~145.0, ~132.0, ~129.0, ~120.0, ~118.0, ~102.0, ~100.0
5-bromo-1H-pyrrolo[2,3-b]pyridine 11.91 (br s, 1H, NH), 8.30 (d, J=2.2 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.63 (t, J=2.8 Hz, 1H), 6.50 (m, 1H)[1]147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0[1]
1H-pyrrolo[2,3-b]pyridine-5-carboxamide *Expected shifts for aromatic protons similar to the carbonitrile, with the absence of the nitrile carbon and the presence of a carboxamide carbon (~168 ppm).Expected shifts for aromatic carbons similar to the carbonitrile, with the absence of the nitrile carbon and the presence of a carboxamide carbon (~168 ppm).
1H-pyrrolo[2,3-b]pyridine 11.6 (br s, 1H, NH), 8.1 (dd, 1H), 7.9 (dd, 1H), 7.4 (t, 1H), 7.0 (dd, 1H), 6.4 (dd, 1H)148.8, 143.2, 128.8, 127.8, 118.9, 115.5, 99.8

*Note: Data for 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is used as a proxy due to the structural similarity and expected similar chemical shifts of the ring protons and carbons.

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected m/z [M+H]⁺Key Fragmentation Ions
This compound C₈H₅N₃143.15144.05117, 90
5-bromo-1H-pyrrolo[2,3-b]pyridine C₇H₅BrN₂197.04197.96 / 199.96 (Br isotopes)118, 91
1H-pyrrolo[2,3-b]pyridine-5-carboxamide C₈H₇N₃O161.16162.06144, 117
1H-pyrrolo[2,3-b]pyridine C₇H₆N₂118.14119.0692, 65

Table 3: HPLC and FTIR Data

CompoundExpected HPLC Retention Time (Relative)Key FTIR (cm⁻¹) Absorptions
This compound Intermediate~3100-3000 (N-H, C-H), 2220 (C≡N), ~1600, 1480 (aromatic C=C)
5-bromo-1H-pyrrolo[2,3-b]pyridine More Retained~3100-3000 (N-H, C-H), ~1600, 1470 (aromatic C=C), ~550 (C-Br)
1H-pyrrolo[2,3-b]pyridine-5-carboxamide Less Retained~3400, 3200 (N-H), ~1660 (C=O, Amide I), ~1600 (N-H bend, Amide II), ~1600, 1480 (aromatic C=C)
1H-pyrrolo[2,3-b]pyridine Least Retained~3100-3000 (N-H, C-H), ~1600, 1480 (aromatic C=C)

Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
NMR Spectroscopy - Provides detailed structural information for unambiguous identification.[2] - Quantitative analysis (qNMR) without the need for reference standards for each impurity. - Non-destructive.[2]- Lower sensitivity compared to MS. - Can be complex to interpret for mixtures without separation.
Mass Spectrometry - High sensitivity for detecting trace-level impurities.[3] - Provides molecular weight information. - Can be coupled with chromatography (LC-MS, GC-MS) for separation and identification.[3]- Fragmentation can sometimes be complex to interpret. - Isomers may not be distinguishable by MS alone.
HPLC - Excellent for separating complex mixtures.[3] - High precision and accuracy for quantification.[3] - A wide variety of columns and detectors are available.- Requires reference standards for positive identification and quantification. - Does not provide detailed structural information on its own.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify impurities in a sample of this compound.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 5 seconds (for quantitative analysis)

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more

    • Relaxation delay (d1): 2 seconds

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the solvent peak or TMS.

  • Integrate the signals of the main compound and any identified impurities.

  • Calculate the concentration of impurities relative to the main compound using the internal standard.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify impurities in a sample of this compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the main compound and impurities based on their retention times.

  • Calculate the area of each peak.

  • Determine the percentage of each impurity using the area percent method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify unknown impurities by their mass-to-charge ratio.

Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

LC Conditions: Use the same HPLC method as described above.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Acquisition Range: m/z 50-500.

Data Analysis:

  • Extract the mass spectra for each chromatographic peak.

  • Determine the molecular weight of each component from the [M+H]⁺ ion.

  • Propose the elemental composition and potential structure of the impurities based on the accurate mass and fragmentation patterns.

Experimental Workflows and Logical Relationships

cluster_synthesis Synthesis cluster_analysis Impurity Analysis Workflow cluster_identification Identification Logic Start 5-bromo-1H-pyrrolo[2,3-b]pyridine Reaction Rosenmund-von Braun (CuCN, DMF, heat) Start->Reaction Product Crude this compound Reaction->Product HPLC HPLC Separation Product->HPLC NMR NMR Analysis (Structure & Quantity) HPLC->NMR Fractions MS LC-MS Analysis (Molecular Weight & Structure) HPLC->MS Online Data Compare Spectroscopic and Chromatographic Data HPLC->Data NMR->Data MS->Data Impurity_ID Impurity Identification Data->Impurity_ID

Caption: Workflow for the synthesis and impurity identification of this compound.

cluster_main Spectroscopic Techniques Comparison cluster_info Information Provided NMR NMR Spectroscopy Structure Detailed Structure NMR->Structure Quantification Quantification NMR->Quantification MS Mass Spectrometry MS->Structure Fragmentation MolWeight Molecular Weight MS->MolWeight HPLC HPLC Separation Separation & Purity HPLC->Separation HPLC->Quantification with standards

Caption: Comparison of information provided by different analytical techniques for impurity analysis.

Conclusion

The robust identification and control of impurities in this compound are critical for the development of safe and effective pharmaceuticals. A combination of orthogonal analytical techniques, including NMR, MS, and HPLC, provides a comprehensive approach to impurity profiling. NMR spectroscopy offers definitive structural elucidation, mass spectrometry provides high sensitivity for detection and molecular weight determination, and HPLC is invaluable for separation and quantification. By employing the methodologies and data presented in this guide, researchers can confidently assess the purity of their synthesized material, ensuring it meets the stringent requirements of the pharmaceutical industry.

References

Safety Operating Guide

Prudent Disposal of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, a key intermediate in pharmaceutical research. Due to the presence of a nitrile group and a heterocyclic aromatic ring system, this compound should be managed as hazardous chemical waste, adhering to stringent safety protocols to mitigate potential risks to personnel and the environment.

The proper disposal of this compound is critical for maintaining a safe laboratory environment. The recommended method of disposal is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner. An alternative, where permitted and equipped, is controlled incineration with flue gas scrubbing.[2] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[2]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This is crucial to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To prevent accidental splashes or contact with dust particles.
Skin Protection Impervious, flame-retardant clothing and chemical-resistant gloves.To protect against skin irritation and absorption.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation occurs.To prevent inhalation of dust or vapors.

This data is synthesized from safety data sheets of structurally related compounds.[1][2][3]

Step-by-Step Disposal Protocol

  • Waste Collection and Storage :

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed container.

    • The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5]

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete inventory of the waste container's contents.

    • Follow all institutional and local regulations for the packaging and handover of chemical waste.

  • Decontamination :

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. This can be done by scrubbing with alcohol.[3]

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][4]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to minimize harm.

Emergency ScenarioImmediate Action
Spill Evacuate personnel to a safe area. Ensure adequate ventilation.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[4] Prevent the spill from entering drains or waterways.[1][4]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[1][3] Seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][2][3] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.
Ingestion Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Professional Disposal Service (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar compounds and general best practices for handling nitrile-containing and powdered chemicals in a laboratory setting. A conservative approach to safety is strongly advised.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet EU EN166 or US NIOSH standards. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.Protects eyes from contact with the solid chemical or solutions, which could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, neoprene). Gloves should be inspected before use and changed immediately if contaminated.[1][2]Prevents skin absorption of the chemical. Nitrile gloves offer good resistance to a variety of chemicals for short-term splash protection.[1][2]
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.Protects the body from accidental spills and splashes.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes the risk of inhaling fine dust particles or vapors of the compound.
Footwear Closed-toe, closed-heel shoes made of a chemically resistant material.Protects feet from spills.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

A. Preparation and Pre-Handling:

  • Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.

  • Ensure Emergency Equipment is Accessible: Verify that a safety shower and eyewash station are readily accessible and in good working order.

  • Prepare the Work Area: All manipulations should be performed in a designated area within a properly functioning chemical fume hood.[3] The work surface should be clean and uncluttered.

  • Assemble Materials: Have all necessary equipment, such as a calibrated balance, glassware, and spill containment materials, readily available inside the fume hood.

B. Handling the Compound:

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment:

    • Keep all containers with the compound tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.[4]

C. Post-Handling and Decontamination:

  • Decontaminate Equipment: Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.

  • Clean the Work Area: Wipe down the work surface inside the fume hood with a suitable cleaning agent.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.[1]

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.

III. Emergency Plan: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

A. Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert Others: Notify colleagues and the laboratory supervisor.

  • Assess the Spill: From a safe distance, determine the extent of the spill. If the spill is large or you are not trained to handle it, call emergency services.

  • If Safe to Clean Up:

    • Wear the appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Do not allow the material to enter drains or waterways.

    • Ventilate the area and wash it thoroughly after the cleanup is complete.[4]

B. Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous chemical waste.

    • Collect all liquid waste containing the compound in a separate, labeled container for hazardous liquid waste. Do not mix with other incompatible waste streams.

  • Disposal Method:

    • Dispose of all hazardous waste through your institution's environmental health and safety office.

    • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not discharge to sewer systems or dispose of in the regular trash.[4][7] Contaminated nitrile gloves should be disposed of as hazardous waste and not recycled.[8]

V. Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Review Safety Guide prep2 Verify Emergency Equipment prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Don PPE prep3->handling1 handling2 Weigh & Transfer in Hood handling1->handling2 handling3 Perform Experiment handling2->handling3 post1 Decontaminate Equipment handling3->post1 disp2 Collect Liquid Waste handling3->disp2 post2 Clean Work Area post1->post2 post3 Remove & Dispose of PPE post2->post3 post4 Wash Hands post3->post4 disp1 Collect Solid Waste post3->disp1 disp3 Dispose via EHS disp1->disp3 disp2->disp3 spill Spill Response exposure Personal Exposure

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.